molecular formula C4H9N B1337897 N-methylcyclopropanamine CAS No. 5163-20-2

N-methylcyclopropanamine

Cat. No.: B1337897
CAS No.: 5163-20-2
M. Wt: 71.12 g/mol
InChI Key: VEBLEROFGPOMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylcyclopropanamine is a useful research compound. Its molecular formula is C4H9N and its molecular weight is 71.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-5-4-2-3-4/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBLEROFGPOMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452406
Record name N-methylcyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5163-20-2
Record name N-Methylcyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5163-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-methylcyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Cyclopropylmethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-methylcyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes to N-methylcyclopropanamine (CAS 5163-20-2), a valuable building block in medicinal chemistry and materials science.[1][2] The unique strained ring structure of the cyclopropyl moiety imparts distinct physicochemical properties, making it a desirable motif in the design of novel pharmaceuticals and functional materials.[1][2] This document outlines the core synthesis mechanisms, provides detailed experimental protocols for key methodologies, and presents quantitative data to aid in procedural selection and optimization.

Core Synthetic Methodologies

The synthesis of this compound is predominantly achieved through two reliable and effective strategies:

  • Reductive Amination of Cyclopropanecarboxaldehyde: This is a direct and common approach where cyclopropanecarboxaldehyde is reacted with methylamine to form an intermediate imine (or iminium ion), which is subsequently reduced in situ to the target secondary amine. A variety of reducing agents can be employed, with sodium borohydride being a frequent choice.[1]

  • N-Alkylation of Cyclopropylamine: This classic method involves the direct methylation of a primary amine, cyclopropylamine, using a suitable methylating agent such as methyl iodide or methyl bromide.[1] The reaction is typically performed under basic conditions to neutralize the hydrogen halide byproduct. This pathway often involves the formation of a quaternary ammonium salt intermediate, which is then treated to yield the final product.

Synthesis Mechanisms and Workflows

The following diagrams illustrate the chemical pathways for the two primary synthesis routes and a general experimental workflow.

Reductive Amination Pathway

G R1 Cyclopropanecarboxaldehyde I1 Iminium Ion Intermediate R1->I1 + H2O R2 Methylamine (CH3NH2) R2->I1 P1 This compound I1->P1 Reduction RA Reducing Agent (e.g., NaBH4) RA->P1 Cat Acid Catalyst (e.g., H+) Cat->I1

Caption: Mechanism of Reductive Amination.

N-Alkylation Pathway

G S1 Cyclopropylamine I1 N-methylcyclopropyl- ammonium Halide S1->I1 SN2 Reaction S2 Methyl Halide (CH3-X) S2->I1 P1 This compound I1->P1 Deprotonation B Base B->P1

Caption: Mechanism of N-Alkylation.

General Experimental Workflow

G A 1. Reaction Setup (Flask, Stirrer, Inert Atmosphere) B 2. Reagent Addition (Solvent, Starting Materials) A->B C 3. Reaction (Temperature Control, Monitoring) B->C D 4. Workup (Quenching, Extraction) C->D E 5. Purification (Distillation / Chromatography) D->E F 6. Analysis (NMR, MS, GC) E->F

Caption: General laboratory workflow for synthesis.

Quantitative Data Summary

While comprehensive comparative studies are limited in publicly accessible literature, the following table summarizes representative data for analogous reactions, providing an estimate of what can be expected for the synthesis of this compound.

Synthesis MethodKey ReagentsTypical YieldPurityReference for Analogy
Reductive AminationCyclopropanecarboxaldehyde, Methylamine, NaBH(OAc)₃60-95%>95%[3]
N-AlkylationCyclopropylamine, Methyl Iodide, Base50-80%>90%[4]

Note: Yields are highly dependent on reaction scale, purity of reagents, and optimization of reaction conditions.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound. They are based on established, general methods for these reaction types.

Protocol 1: Synthesis via Reductive Amination

This protocol is adapted from standard procedures for the reductive amination of aldehydes.

Materials:

  • Cyclopropanecarboxaldehyde

  • Methylamine (e.g., 40% solution in water or 2.0 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add cyclopropanecarboxaldehyde (1.0 equiv) and dissolve in anhydrous dichloromethane (approx. 0.5 M).

  • Imine Formation: Add methylamine (1.2 equiv) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 equiv). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation or flash column chromatography on silica gel to yield pure this compound.

Protocol 2: Synthesis via N-Alkylation

This protocol is a representative procedure based on the N-methylation of primary amines using an alkyl halide.[4]

Materials:

  • Cyclopropylamine

  • Methyl Iodide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware for inert atmosphere reactions (a pressure vessel may be required)

Procedure:

  • Reaction Setup: To a round-bottom flask (or a suitable pressure vessel), add cyclopropylamine (1.0 equiv), anhydrous potassium carbonate (2.5 equiv) as the base, and anhydrous acetonitrile.

  • Reagent Addition: Cool the stirred suspension to 0 °C. Add methyl iodide (1.1 equiv) dropwise.

  • Reaction: Seal the vessel and allow the reaction to stir at room temperature, or gently heat to 40-50 °C for 12-24 hours. Caution: Methyl iodide is volatile and toxic. The reaction may generate pressure.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting amine is consumed.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of diethyl ether.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in diethyl ether and wash with a saturated NH₄Cl solution, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or potassium carbonate, filter, and carefully remove the solvent by distillation to avoid loss of the volatile product.

  • Purification: The crude this compound can be further purified by distillation if necessary. For ease of handling, it can be converted to its hydrochloride salt by treating an ethereal solution with HCl in ether.[1]

References

Spectroscopic Profile of N-methylcyclopropanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-methylcyclopropanamine, a valuable building block in medicinal chemistry and organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This guide is intended to serve as a core reference for researchers utilizing this compound in their work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Due to the absence of a complete, publicly available experimental dataset, the following data is based on established prediction models and typical spectroscopic behavior of similar chemical entities.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl and cyclopropyl protons. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the unique electronic nature of the cyclopropane ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-CH₃~2.4Singlet-
CH (cyclopropyl)~2.1Multiplet-
CH₂ (cyclopropyl, cis)~0.7Multiplet-
CH₂ (cyclopropyl, trans)~0.3Multiplet-
N-H~1.1 (broad)Singlet-
¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule. The cyclopropyl carbons exhibit characteristic upfield shifts due to ring strain.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ, ppm)
N-CH₃~36
CH (cyclopropyl)~33
CH₂ (cyclopropyl)~8

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. As a secondary amine, a key feature is the N-H stretching vibration.

Table 3: Expected IR Absorption Data for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
N-HStretch3350 - 3310Medium
C-H (cyclopropane)Stretch>3000Medium
C-H (methyl)Stretch2950 - 2850Medium-Strong
N-HBend1650 - 1580Medium
C-NStretch1250 - 1020Medium

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the molecule.

Table 4: Plausible Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonComments
71[C₄H₉N]⁺•Molecular Ion (M⁺•)
70[C₄H₈N]⁺Loss of a hydrogen atom
56[C₃H₆N]⁺Alpha-cleavage, loss of a methyl radical
44[C₂H₆N]⁺Cleavage of the cyclopropane ring
42[C₃H₄]⁺•Loss of methylamine

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a small, liquid amine like this compound.

NMR Spectroscopy

4.1.1. ¹H NMR Spectroscopy Protocol

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity.

  • Data Acquisition: A standard one-pulse proton experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

4.1.2. ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: A more concentrated sample (20-50 mg) in ~0.6 mL of deuterated solvent is prepared as for ¹H NMR.

  • Instrument Setup: The instrument is set up as described for ¹H NMR.

  • Data Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A wider spectral width (e.g., 0-220 ppm) is used. A longer acquisition time and a greater number of scans (e.g., 128 or more) are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The FID is processed similarly to the ¹H NMR data, with chemical shifts referenced to the solvent peak or TMS.

FT-IR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid): A drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

  • Instrument Setup: A background spectrum of the clean, empty salt plates is recorded.

  • Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Chemical Compound Prep Sample Preparation (Dissolution, Derivatization, etc.) Compound->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Data Processing (FT, Phasing, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation (Peak Assignment, Fragmentation Analysis) Process->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

An In-depth Technical Guide on the Reactivity and Properties of N-methylcyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylcyclopropanamine, a unique small molecule featuring a strained cyclopropyl ring and a secondary amine, presents a compelling scaffold for chemical exploration and drug discovery. Its distinct structural characteristics impart a fascinating reactivity profile and the potential for significant biological activity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and known biological interactions of this compound. Detailed experimental protocols for its synthesis and key reactions are provided, alongside tabulated quantitative data for its properties and spectroscopic characteristics. Furthermore, this guide visualizes key synthetic and metabolic pathways to facilitate a deeper understanding of this intriguing molecule.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid at room temperature with a characteristic amine odor.[1] It is often handled as its hydrochloride salt, which is a colorless or white crystalline powder, to improve its stability and solubility in aqueous media.[2]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HClReference(s)
Molecular Formula C₄H₉NC₄H₁₀ClN[3][4]
Molecular Weight 71.12 g/mol 107.58 g/mol [3][4]
Boiling Point 67.1 °C at 760 mmHg120.5 °C at 760 mmHg[3][5]
Flash Point -34.8 °C26.7 °C[2][6]
XLogP3 0.4-[3]
Topological Polar Surface Area 12 Ų12 Ų[3][4]
Hydrogen Bond Donor Count 12[3][4]
Hydrogen Bond Acceptor Count 11[3][4]

Table 2: Spectroscopic Data of this compound

TechniqueDataReference(s)
¹H NMR Data not available in search results
¹³C NMR Data not available in search results
Mass Spectrometry (MS) Molecular Ion (M+) at m/z 71. Characteristic α-cleavage is expected.[7]
Infrared (IR) Spectroscopy N-H stretch expected around 3200-3500 cm⁻¹ (weak-medium, broad for secondary amine). C-H stretches from alkyl and cyclopropyl groups expected around 2850-3000 cm⁻¹.[8]

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the most common being the alkylation of cyclopropylamine and the reductive amination of cyclopropanecarboxaldehyde.

Alkylation of Cyclopropylamine

This method involves the direct methylation of cyclopropylamine using a methylating agent, such as methyl bromide, in the presence of a base. The reaction is followed by an acidic workup to isolate the hydrochloride salt.[2]

Experimental Protocol: Alkylation of Cyclopropylamine

  • Reaction Setup: In a well-ventilated fume hood, dissolve cyclopropylamine in a suitable aprotic solvent (e.g., THF, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Base Addition: Add a suitable base (e.g., potassium carbonate, triethylamine) to the solution. The base will neutralize the hydrobromic acid formed during the reaction.

  • Methylation: Cool the reaction mixture in an ice bath. Slowly add methyl bromide (as a solution in a suitable solvent or as a gas) to the stirred mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Acidification: Cool the filtrate in an ice bath and slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) with vigorous stirring.

  • Isolation: The this compound hydrochloride will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis_Alkylation Cyclopropylamine Cyclopropylamine Reaction Alkylation Cyclopropylamine->Reaction Methyl_Bromide Methyl Bromide Methyl_Bromide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Aprotic Solvent (e.g., THF) Solvent->Reaction Intermediate This compound (free base) Reaction->Intermediate Final_Product This compound HCl Intermediate->Final_Product  Acidification HCl HCl HCl->Final_Product

Alkylation Synthesis Workflow
Reductive Amination of Cyclopropanecarboxaldehyde

This approach involves the reaction of cyclopropanecarboxaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to yield this compound.[1]

Experimental Protocol: Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve cyclopropanecarboxaldehyde in a suitable protic solvent such as methanol or ethanol. Add a solution of methylamine (e.g., 40% in water or as a solution in the reaction solvent). A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate imine formation.

  • Reduction: To the stirred solution, add a reducing agent in portions. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting aldehyde.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by distillation.

Synthesis_Reductive_Amination Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Imine_Formation Imine Formation Cyclopropanecarboxaldehyde->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Solvent Protic Solvent (e.g., Methanol) Solvent->Imine_Formation Acid_Catalyst Acid Catalyst (e.g., Acetic Acid) Acid_Catalyst->Imine_Formation Imine_Intermediate Intermediate Imine Imine_Formation->Imine_Intermediate Reduction Reduction Imine_Intermediate->Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Reduction Final_Product This compound Reduction->Final_Product

Reductive Amination Synthesis Workflow

Chemical Reactivity

The chemical reactivity of this compound is governed by the nucleophilicity of the secondary amine and the unique properties of the strained cyclopropane ring. It undergoes typical reactions of secondary amines.

N-Alkylation

As a secondary amine, this compound can be further alkylated to form tertiary amines. The reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: N-Alkylation

  • Reaction Setup: Dissolve this compound in a suitable aprotic solvent (e.g., DMF, DMSO) in a round-bottom flask.

  • Base Addition: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the amine.

  • Alkylating Agent Addition: Slowly add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture if necessary and monitor its progress by TLC or GC-MS.

  • Work-up and Purification: After completion, quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography or distillation.

Mannich Reaction

This compound can participate as the amine component in the Mannich reaction, a three-component condensation with a non-enolizable aldehyde (like formaldehyde) and a compound containing an acidic proton (e.g., a ketone).[9] The reaction proceeds through the formation of an Eschenmoser-like salt intermediate.

Experimental Protocol: Mannich Reaction

  • Iminium Ion Formation: In a suitable solvent, react this compound with formaldehyde (often used as its aqueous solution, formalin) to form the corresponding iminium ion in situ.

  • Nucleophilic Addition: To this mixture, add the enolizable carbonyl compound (e.g., acetophenone). The enol or enolate of the carbonyl compound will act as a nucleophile and attack the iminium ion.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up and Isolation: After the reaction is complete, the product, a β-amino-carbonyl compound known as a Mannich base, is isolated by extraction and purified by chromatography or crystallization.

Reactivity_Mannich N_methylcyclopropanamine This compound Iminium_Formation Iminium Ion Formation N_methylcyclopropanamine->Iminium_Formation Formaldehyde Formaldehyde Formaldehyde->Iminium_Formation Iminium_Ion Iminium Ion Iminium_Formation->Iminium_Ion Nucleophilic_Attack Nucleophilic Attack Iminium_Ion->Nucleophilic_Attack Enolizable_Carbonyl Enolizable Carbonyl (e.g., Ketone) Enol_Formation Enol Formation Enolizable_Carbonyl->Enol_Formation Enol Enol Enol_Formation->Enol Enol->Nucleophilic_Attack Mannich_Base Mannich Base (β-Amino Ketone) Nucleophilic_Attack->Mannich_Base

Generalized Mannich Reaction Workflow
Hofmann Elimination

Upon exhaustive methylation with an excess of a methylating agent like methyl iodide, this compound forms a quaternary ammonium salt.[10][11] Treatment of this salt with a strong base, such as silver oxide, followed by heating, can lead to a Hofmann elimination reaction to produce an alkene.[10][11]

Experimental Protocol: Hofmann Elimination

  • Exhaustive Methylation: Treat this compound with an excess of methyl iodide in a suitable solvent to form the N,N-dimethylcyclopropylammonium iodide salt.

  • Anion Exchange: Treat the quaternary ammonium iodide salt with silver oxide (Ag₂O) in water. This will precipitate silver iodide and generate the corresponding quaternary ammonium hydroxide.

  • Elimination: Heat the aqueous solution of the quaternary ammonium hydroxide. The hydroxide ion will act as a base, abstracting a proton from a β-carbon, leading to the elimination of trimethylamine and the formation of an alkene.

  • Product Isolation: The volatile alkene product can be collected by distillation.

Biological Activity and Potential Applications

The cyclopropylamine moiety is a recognized pharmacophore, and its incorporation into molecules can significantly impact their biological activity.[12] this compound and its derivatives have been explored for their potential in drug discovery.

Monoamine Oxidase (MAO) Inhibition

Cyclopropylamines are known mechanism-based inhibitors of monoamine oxidases (MAO), a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][] Inhibition of MAO increases the levels of these neurotransmitters in the brain, which is a therapeutic strategy for the treatment of depression and neurodegenerative diseases.[14] The mechanism of inhibition involves the formation of a covalent adduct between the oxidized cyclopropylamine and the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[]

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) MA->MAO Degradation Vesicles Synaptic Vesicles MA->Vesicles  Packaging Metabolites Inactive Metabolites MAO->Metabolites MA_cleft Monoamines Vesicles->MA_cleft Release N_methylcyclopropanamine This compound N_methylcyclopropanamine->MAO Inhibition Receptors Postsynaptic Receptors MA_cleft->Receptors Binding Signaling Downstream Signaling Receptors->Signaling Activation Therapeutic_Effects Antidepressant & Neuroprotective Effects Signaling->Therapeutic_Effects Leads to

MAO Inhibition Signaling Pathway
Other Potential Applications

The unique structural and electronic properties of the cyclopropane ring make this compound a valuable building block in medicinal chemistry beyond MAO inhibitors.[12] It can be incorporated into various molecular scaffolds to modulate physicochemical properties such as lipophilicity and metabolic stability, and to explore novel interactions with biological targets. Its derivatives have potential applications in the development of agrochemicals and functional materials.[1]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[3] Harmful if swallowed, in contact with skin, or if inhaled.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a versatile and reactive molecule with significant potential in organic synthesis and drug discovery. Its synthesis is achievable through established methods, and its reactivity profile allows for a wide range of chemical transformations. The known inhibitory activity of related cyclopropylamines against monoamine oxidase highlights a promising avenue for the development of novel therapeutics. Further investigation into the properties and applications of this compound and its derivatives is warranted to fully exploit its potential in various scientific and industrial fields.

References

Synthesis of N-Methylcyclopropanamine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylcyclopropanamine and its derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The unique structural and electronic properties conferred by the strained cyclopropane ring, combined with the presence of a methylamino group, make these molecules valuable building blocks for the development of novel therapeutic agents and functional materials.[1] In drug discovery, the this compound moiety is often incorporated into larger molecules to modulate their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the core synthetic methodologies for preparing this compound derivatives, complete with detailed experimental protocols, comparative data, and visualizations of relevant biological pathways and experimental workflows.

Core Synthetic Methodologies

The synthesis of this compound derivatives can be broadly categorized into three primary strategies: reductive amination of cyclopropyl carbonyl compounds, N-alkylation of cyclopropanamine precursors, and specialized methods such as the Kulinkovich-Szymoniak reaction followed by N-methylation.

Reductive Amination

Reductive amination is a versatile and widely employed method for the synthesis of this compound derivatives. This one-pot reaction typically involves the condensation of a cyclopropyl aldehyde or ketone with methylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired this compound.

A common pathway for this synthesis is the reductive amination of cyclopropanecarboxaldehyde with methylamine, utilizing a reducing agent such as sodium borohydride.[1] Various reducing agents can be employed, each with its own advantages in terms of reactivity, selectivity, and handling.

Table 1: Comparison of Reducing Agents for the Reductive Amination of Cyclopropanecarboxaldehyde with Methylamine

Reducing AgentTypical SolventReaction ConditionsTypical Yield (%)Notes
Sodium Borohydride (NaBH₄)MethanolRoom temperature, 2-4 h75-85Cost-effective and readily available.
Sodium Cyanoborohydride (NaBH₃CN)Methanol, AcetonitrileMildly acidic pH, Room temperature, 4-8 h80-90Selective for imines in the presence of carbonyls.
Sodium Triacetoxyborohydride (STAB)Dichloromethane, THFRoom temperature, 2-6 h85-95Mild and highly selective, tolerates a wide range of functional groups.
Catalytic Hydrogenation (H₂/Pd-C)Ethanol, Methanol1-4 atm H₂, Room temperature, 6-12 h80-90"Green" method, but requires specialized equipment.

This protocol describes the synthesis of N-methyl-N-(phenyl)cyclopropanamine from cyclopropanone and N-methylaniline.

Materials:

  • Cyclopropanone (1.0 eq)

  • N-methylaniline (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of cyclopropanone (1.0 eq) and N-methylaniline (1.1 eq) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-methyl-N-(phenyl)cyclopropanamine.

N-Alkylation of Cyclopropanamine

The direct N-alkylation of cyclopropanamine or its N-substituted precursors is another straightforward approach to synthesize this compound derivatives. This method involves the reaction of the amine with a methylating agent, typically in the presence of a base to neutralize the acid generated during the reaction.

Common methylating agents include methyl iodide, dimethyl sulfate, and formaldehyde in the presence of a reducing agent (Eschweiler-Clarke reaction). The choice of methylating agent and reaction conditions can influence the selectivity between mono- and di-methylation.

Table 2: Comparison of Methylating Agents for the N-Alkylation of Cyclopropanamine

Methylating AgentBaseTypical SolventReaction ConditionsTypical Yield (Mono-methylation, %)Notes
Methyl Iodide (CH₃I)K₂CO₃, Et₃NAcetonitrile, DMFRoom temperature to 50 °C, 6-12 h70-85Risk of over-alkylation to the quaternary ammonium salt.
Dimethyl Sulfate ((CH₃)₂SO₄)K₂CO₃, NaOHAcetone, THFRoom temperature, 4-8 h75-90Highly toxic and requires careful handling.
Formaldehyde/Formic AcidNoneWaterReflux, 8-16 h85-95Eschweiler-Clarke reaction; good for selective di-methylation of primary amines.
Dimethyl Carbonate ((CH₃O)₂CO)K₂CO₃Methanol120-150 °C (sealed tube)60-75"Green" methylating agent, but requires higher temperatures.

This protocol describes the synthesis of N-methyl-N-phenylcyclopropanamine from N-phenylcyclopropanamine.

Materials:

  • N-phenylcyclopropanamine (1.0 eq)

  • Methyl iodide (1.2 eq)

  • Potassium carbonate (2.0 eq)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-phenylcyclopropanamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and methyl iodide (1.2 eq).

  • Stir the mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by column chromatography on silica gel.

Kulinkovich-Szymoniak Reaction and Subsequent N-Methylation

The Kulinkovich-Szymoniak reaction provides a route to primary cyclopropylamines from nitriles and Grignard reagents in the presence of a titanium(IV) alkoxide. The resulting primary cyclopropylamine can then be N-methylated using the methods described above to yield the desired this compound derivative. This two-step approach is particularly useful for accessing derivatives with substitution on the cyclopropane ring.

Experimental Workflow and Biological Signaling Pathway

General Synthetic Workflow

The synthesis of a target this compound derivative typically follows a logical progression from starting material selection to final product purification and characterization. The following diagram illustrates a generalized workflow.

G cluster_0 Synthesis Planning cluster_1 Execution cluster_2 Purification & Characterization Start Identify Target This compound Derivative RouteSelection Select Synthetic Route (Reductive Amination, Alkylation, etc.) Start->RouteSelection ReactionSetup Reaction Setup (Reagents, Solvent, Conditions) RouteSelection->ReactionSetup Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) ReactionSetup->Monitoring Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Purification Purification (Column Chromatography, Distillation) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Pure this compound Derivative Characterization->FinalProduct

Caption: A generalized workflow for the synthesis of this compound derivatives.

Mechanism of Action: Inhibition of Monoamine Oxidase by Tranylcypromine

A prominent example of a biologically active cyclopropylamine derivative is tranylcypromine, an irreversible inhibitor of monoamine oxidase (MAO). MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, tranylcypromine increases the levels of these neurotransmitters in the brain, which is the basis of its antidepressant effect.

G cluster_pre Presynaptic Neuron cluster_drug Drug Action cluster_post Synaptic Cleft & Postsynaptic Neuron Monoamine Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) Monoamine->MAO Degradation IncreasedMonoamines Increased Monoamine Levels in Synapse Monoamine->IncreasedMonoamines Increased Availability Metabolites Inactive Metabolites MAO->Metabolites Tranylcypromine Tranylcypromine (this compound derivative) Tranylcypromine->MAO Irreversible Inhibition Receptors Postsynaptic Receptors IncreasedMonoamines->Receptors Binding Signal Therapeutic Effect (Antidepressant Action) Receptors->Signal

Caption: Mechanism of action of tranylcypromine as a monoamine oxidase inhibitor.

Conclusion

The synthesis of this compound derivatives is a dynamic area of chemical research with significant implications for drug discovery and development. The methodologies outlined in this guide, particularly reductive amination and N-alkylation, offer robust and versatile strategies for accessing a wide array of these valuable compounds. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. A thorough understanding of these synthetic methods and the biological context of the target molecules is crucial for researchers aiming to innovate in this exciting field.

References

A Technical Guide to the Biological Activity of N-Methylcyclopropanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The cyclopropanamine scaffold, particularly as exemplified by N-methylcyclopropanamine analogs and the well-studied compound Tranylcypromine (TCP), represents a "privileged scaffold" in medicinal chemistry.[1] These molecules exhibit a wide range of pharmacological activities by targeting multiple biological systems. This technical guide provides an in-depth analysis of the biological activities of these analogs, focusing on their mechanisms of action, structure-activity relationships (SAR), and therapeutic potential. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development. The primary targets discussed include FAD-dependent amine oxidases like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), as well as other targets such as NMDA receptors, highlighting their applications in depression, cancer, and neurological disorders.

Introduction: The Cyclopropanamine Privileged Scaffold

The cyclopropane ring, with its inherent strain and unique electronic properties, is a valuable motif in the design of biologically active compounds.[2] Analogs of this compound are part of a broader class of cyclopropylamines that have demonstrated significant therapeutic potential. The prototypical compound in this class is Tranylcypromine (TCP), a non-selective and irreversible inhibitor of monoamine oxidase (MAO) used clinically as an antidepressant.[3][4] TCP and its derivatives serve as a foundational platform for molecular editing, leading to the discovery of compounds with diverse biological functions, including anticancer, anti-inflammatory, and antiviral properties.[1] These compounds primarily exert their effects by targeting enzymes and cellular receptors, most notably FAD-dependent amine oxidases.[1]

Core Mechanism of Action: Irreversible Inhibition of FAD-Dependent Enzymes

A primary mechanism of action for many this compound analogs is the covalent, mechanism-based inactivation of enzymes that utilize a flavin adenine dinucleotide (FAD) cofactor. This includes Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1).

The process begins with the enzyme oxidizing the cyclopropylamine. This oxidation occurs via a single-electron transfer (SET) mechanism, generating a reactive radical cation intermediate. This intermediate then rapidly rearranges, leading to the opening of the strained cyclopropane ring. The rearranged molecule subsequently forms a stable, covalent adduct with the N5 atom of the FAD cofactor, rendering the enzyme irreversibly inactive.[1]

MAO_LSD1_Inhibition_Mechanism Mechanism of Irreversible Inhibition of FAD-Dependent Enzymes cluster_0 Enzyme Active Site Enzyme MAO or LSD1 (with FAD Cofactor) Complex Enzyme-Substrate Complex Enzyme->Complex Analog This compound Analog Analog->Complex Binding Radical Radical Cation Intermediate Complex->Radical Single-Electron Transfer (SET) Adduct Covalent FAD Adduct (Enzyme Inactivated) Radical->Adduct Ring Opening & Covalent Bonding

Caption: Mechanism of FAD-dependent enzyme inactivation by cyclopropanamine analogs.

This irreversible inhibition is central to the therapeutic effects of these compounds. By inhibiting MAO, they increase the levels of neurotransmitters like serotonin, norepinephrine, and dopamine, which is key to their antidepressant action.[3] By inhibiting LSD1, which is overexpressed in many cancers, they can induce differentiation and apoptosis in tumor cells.[5][6]

Diverse Biological Targets and Therapeutic Applications

Molecular modifications around the cyclopropanamine core have produced analogs that target a wide array of biological molecules, leading to diverse therapeutic applications.

Biological_Targets Diverse Biological Targets and Effects of Cyclopropanamine Analogs cluster_targets Molecular Targets cluster_effects Therapeutic Effects center_node Cyclopropanamine Scaffold MAO_A MAO-A center_node->MAO_A MAO_B MAO-B center_node->MAO_B LSD1 LSD1 center_node->LSD1 NMDA NMDA Receptor center_node->NMDA CYP Cytochrome P450 center_node->CYP Antiviral Antiviral center_node->Antiviral Nucleoside Analogs Antidepressant Antidepressant MAO_A->Antidepressant Neuroprotective Neuroprotective MAO_B->Neuroprotective e.g., Parkinson's Anticancer Anticancer LSD1->Anticancer e.g., Leukemia NMDA->Neuroprotective Antagonist Action Drug_Metabolism Drug Metabolism CYP->Drug_Metabolism Inhibition

Caption: Overview of molecular targets and resulting therapeutic effects.

  • Antidepressant Activity: The primary use of TCP is for treatment-resistant depression, stemming from its non-selective inhibition of MAO-A and MAO-B.[3]

  • Anticancer Activity: Analogs have been specifically designed to be potent inhibitors of LSD1, an enzyme involved in epigenetic regulation that is often overexpressed in tumors like acute myeloid leukemia (AML).[5][6] These compounds can arrest cancer cell proliferation at submicromolar concentrations.[5]

  • Neuroprotective Activity: Inhibition of MAO-B is a strategy in the treatment of Parkinson's disease.[4] Additionally, certain cyclopropane-containing analogs, such as derivatives of milnacipran, act as noncompetitive NMDA receptor antagonists, which has implications for treating neurodegenerative diseases.[7]

  • Antiviral Activity: While structurally distinct from simple this compound, methylenecyclopropane analogs of nucleosides have shown potent activity against herpesviruses, including cytomegalovirus (CMV).[8] They are thought to be phosphorylated by viral kinases and subsequently inhibit viral DNA synthesis.[8]

Quantitative Biological Data and Structure-Activity Relationships (SAR)

The potency and selectivity of this compound analogs can be finely tuned by modifying their chemical structure. The following tables summarize quantitative data from key studies.

Table 1: MAO-A and MAO-B Inhibitory Activity of Selected Cyclopropylamine Analogs

Compound Target IC₅₀ (after 30 min pre-incubation) Selectivity (MAO-A/MAO-B) Reference
cis-N-benzyl-2-methoxycyclopropylamine MAO-A 170 nM 34-fold for MAO-B [9]
MAO-B 5 nM [9]

| Tranylcypromine (TCP) | MAO-A / MAO-B | ~100-200 nM | Non-selective |[4][9] |

Note: Tranylcypromine's IC50 can vary, but it is significantly less potent than the selective cis-analog for MAO-B.

Table 2: LSD1 Inhibitory and Antiproliferative Activity of Selected TCP Analogs

Compound LSD1 IC₅₀ Cell Line Antiproliferative IC₅₀ Reference
Compound 3a (benzamide analog) 0.08 µM MV4-11 (AML) 0.2 µM [5]
Compound 3c (benzamide analog) 0.1 µM MV4-11 (AML) 0.3 µM [5]
Compound 4q (acylhydrazone analog) 91.83 nM Gastric Cancer Cells Inhibits Proliferation [6]

| Compound 5a (benzylamide analog) | 0.8 µM | Not Specified | Not Specified |[3] |

Table 3: NMDA Receptor Antagonist Activity of Milnacipran Analogs

Compound Target IC₅₀ for [³H]MK-801 Binding Reference
Milnacipran [(+/-)-1] NMDA Receptor ~6 µM (estimated) [7]
Analog 2a (1'-methyl) NMDA Receptor 0.35 µM [7]
Analog 2b (1'-ethyl) NMDA Receptor 0.20 µM [7]

| Analog 2f (1'-vinyl) | NMDA Receptor | 0.16 µM |[7] |

Table 4: Antiviral Activity of Selected Methylenecyclopropane Nucleoside Analogs

Compound Virus EC₅₀ Reference
ZSM-I-62 HCMV 0.7 µM [8]
HHV-6A 8.0 µM [8]
HHV-8 5.5 µM [8]

| Cyclopropavir | HCMV | 0.5 µM |[8] |

Key Experimental Protocols

The evaluation of novel this compound analogs involves a series of standardized in vitro and cell-based assays.

Experimental_Workflow General Experimental Workflow for Analog Evaluation cluster_workflow General Experimental Workflow for Analog Evaluation start Synthesis of Novel Analog step1 In Vitro Enzyme Inhibition Assay (e.g., MAO, LSD1) start->step1 step2 Determine IC₅₀ and Selectivity step1->step2 step3 Cell-Based Assay (e.g., Proliferation, Viability) step2->step3 If potent/selective step4 Determine Cellular Potency (EC₅₀) step3->step4 step5 Target Engagement Assay (e.g., Western Blot for H3K4me2) step4->step5 end In Vivo Model Testing step5->end If active in cells

References

N-methylcyclopropanamine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-methylcyclopropanamine as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile secondary amine that incorporates the unique structural and electronic properties of a cyclopropane ring. The cyclopropyl moiety is a "privileged" scaffold in medicinal chemistry, known for introducing conformational rigidity, improving metabolic stability, and modulating physicochemical properties such as lipophilicity and basicity.[1] As a small, readily accessible building block, this compound serves as a valuable precursor for synthesizing more complex molecules, finding applications in pharmaceuticals, agrochemicals, and materials science.[2][3][4] This guide provides a comprehensive overview of its synthesis, reactivity, and application, with a focus on its role in modern drug discovery.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a characteristic amine odor.[2] Its fundamental properties are summarized below.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 5163-20-2[1]
Molecular Formula C₄H₉N[1]
Molecular Weight 71.12 g/mol [1]
Boiling Point 67.1 °C at 760 mmHg[4]
Density ~0.85 g/cm³[4]
IUPAC Name This compound[1]
SMILES CNC1CC1[1]
InChIKey VEBLEROFGPOMPB-UHFFFAOYSA-N[1]
Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics for this compound. Actual values may vary depending on the solvent and instrument conditions.

Table 2.2.1: Predicted ¹H NMR Data Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.45s3HN-CH₃
~ 2.15m1HCyclopropyl-CH
~ 1.00s (broad)1HN-H
~ 0.45m2HCyclopropyl-CH₂ (cis)
~ 0.30m2HCyclopropyl-CH₂ (trans)

Table 2.2.2: Predicted ¹³C NMR Data Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 36.5N-C H₃
~ 35.0Cyclopropyl-C H
~ 8.0Cyclopropyl-C H₂

Table 2.2.3: Key IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3350 - 3300 (weak, sharp)N-H stretchSecondary Amine
3100 - 3000C-H stretchCyclopropyl C-H
2980 - 2850C-H stretchAlkyl C-H
1250 - 1020C-N stretchAliphatic Amine

Table 2.2.4: Mass Spectrometry Fragmentation

m/zInterpretation
71[M]⁺, Molecular Ion
70[M-H]⁺
56[M-CH₃]⁺ (Loss of methyl group)
42[M-C₂H₃]⁺ (α-cleavage, loss of vinyl radical)

Synthesis of this compound

This compound can be synthesized through several reliable methods. The two most common laboratory-scale routes are the reductive amination of cyclopropanecarboxaldehyde and the direct N-methylation of cyclopropylamine.

Synthesis Pathways Overview

G cluster_0 Route 1: Reductive Amination cluster_1 Route 2: N-Alkylation cpc Cyclopropanecarboxaldehyde imine N-Cyclopropylidenemethanamine (Imine Intermediate) cpc->imine ma Methylamine (CH₃NH₂) ma->imine nmcpa This compound imine->nmcpa Reduction cpa Cyclopropylamine cpa->nmcpa me_reagent Methylating Agent (e.g., CH₃I) me_reagent->nmcpa Alkylation reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->nmcpa

Caption: Primary synthetic routes to this compound.

Experimental Protocol: Reductive Amination

This one-pot procedure is often preferred due to its operational simplicity and use of mild reagents.[5]

  • Imine Formation: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M), add a solution of methylamine (1.2 eq, e.g., as a 2.0 M solution in THF).

  • Stirring: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by TLC or GC-MS.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Reaction Completion: Continue stirring at room temperature for 12-24 hours until the reaction is complete.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound. Typical yields for this type of transformation are in the range of 70-90%.

Experimental Protocol: N-Alkylation of Cyclopropylamine

This method is a direct approach starting from the parent primary amine.

  • Setup: In a round-bottom flask, dissolve cyclopropylamine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).

  • Addition of Methylating Agent: Cool the mixture in an ice bath (0 °C). Add a methylating agent, such as methyl iodide (CH₃I, 1.1 eq), dropwise.[6][7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction should be monitored for the consumption of starting material and the formation of both mono- and di-methylated products. Over-alkylation to form N,N-dimethylcyclopropanamine can be a competing side reaction.[8]

  • Workup: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude oil by distillation to isolate this compound.

Reactions of this compound

As a secondary amine, this compound readily participates in a variety of classical organic transformations, acting as a potent nucleophile.

N-Acylation

N-acylation is a fundamental reaction to form amides, which are prevalent in pharmaceuticals.

G nmcpa This compound amide N-methyl-N-cyclopropylamide nmcpa->amide acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->amide base Base (e.g., Pyridine, Et₃N) base->amide

Caption: General workflow for the N-acylation of this compound.

Experimental Protocol: N-Benzoylation [9]

  • Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent like DCM in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq) or pyridine.

  • Acylating Agent Addition: Cool the solution to 0 °C and add benzoyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude N-benzoyl-N-methylcyclopropanamine can be purified by column chromatography or recrystallization. Yields are typically high (>90%).

Further N-Alkylation

This compound can be further alkylated to form tertiary amines, such as N-ethyl-N-methylcyclopropanamine.[7] The protocol is similar to the N-methylation of cyclopropylamine (Section 3.3), using the desired alkyl halide (e.g., ethyl iodide) as the electrophile. Careful control of stoichiometry is required to prevent quaternization.

Application in Drug Discovery: A Case Study

While this compound itself is a useful building block, the synthesis of more complex, substituted cyclopropylamines is a critical strategy in drug development. A prominent example is the family of inhibitors targeting Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.[2][10][11]

Case Study: The Core of GSK2879552

GSK2879552 is a potent, irreversible inhibitor of LSD1 that features a trans-2-arylcyclopropylamine scaffold.[11] The synthesis of this core does not start from this compound but rather constructs the key functional group through a multi-step sequence, highlighting a common strategy in medicinal chemistry.

styrene Substituted Styrene (Ar-CH=CH₂) cyclopropanation Cyclopropanation (e.g., Corey-Chaykovsky Reagent) styrene->cyclopropanation ester Cyclopropyl Ester cyclopropanation->ester hydrolysis Hydrolysis ester->hydrolysis acid Cyclopropyl Carboxylic Acid hydrolysis->acid curtius Curtius Rearrangement acid->curtius amine trans-2-Arylcyclopropylamine (LSD1 Inhibitor Core) curtius->amine

Caption: Logical workflow for synthesizing the core of LSD1 inhibitors.

Synthetic Logic:

  • Cyclopropanation: The synthesis typically begins with a substituted styrene, which undergoes cyclopropanation. A common method is the Corey-Chaykovsky reaction using dimethylsulfoxonium methylide to introduce the three-membered ring, forming a cyclopropyl ester or a related precursor.[12]

  • Functional Group Interconversion: The ester is hydrolyzed to the corresponding carboxylic acid.

  • Amine Formation: The crucial amine functionality is installed via a Curtius rearrangement of the carboxylic acid (via an acyl azide intermediate). This method reliably produces the primary amine with the required trans stereochemistry.[12]

This case study demonstrates that for complex drug targets, chemists often construct the required substituted cyclopropylamine moiety from simpler precursors rather than modifying a pre-existing building block like this compound. However, the fundamental reactivity and importance of the cyclopropylamine core remain central to the drug's mechanism of action.

Safety and Handling

This compound is a flammable, corrosive, and toxic liquid.[1]

  • Handling: All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: Causes severe skin burns and eye damage. Toxic if swallowed and may be harmful if inhaled or in contact with skin.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its straightforward preparation and nucleophilic character allow for its incorporation into a wide range of molecular scaffolds through reactions like N-acylation and N-alkylation. While the direct use of this compound is one approach, the principles of cyclopropane chemistry are more broadly applied in drug discovery through the de novo synthesis of complex, highly functionalized cyclopropylamines, as exemplified by modern enzyme inhibitors. A thorough understanding of the synthesis and reactivity of this fundamental building block provides a strong foundation for researchers in the chemical and pharmaceutical sciences.

References

A Technical Guide to the Chemical Stability of the N-methylcyclopropanamine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methylcyclopropanamine moiety is a key structural feature in numerous pharmacologically active compounds and synthetic intermediates. The unique stereoelectronic properties of the cyclopropane ring, combined with the reactivity of the secondary amine, impart distinct characteristics to molecules containing this group. Understanding the chemical stability of the this compound ring is paramount for drug development, enabling the design of stable formulations, prediction of degradation pathways, and establishment of appropriate storage conditions and shelf-life.

This technical guide provides an in-depth overview of the chemical stability of the this compound ring. It outlines potential degradation pathways under various stress conditions, details hypothetical experimental protocols for stability assessment based on regulatory guidelines, and presents a framework for data analysis and visualization. Due to the limited availability of specific public data on this compound, this guide synthesizes information from studies on related cyclopropylamine-containing molecules and general principles of forced degradation studies to provide a comprehensive and practical resource.

Chemical Properties of this compound

This compound is a colorless liquid with a characteristic amine odor.[1] The three-membered cyclopropane ring is highly strained, which significantly influences its reactivity.[2] The presence of the nitrogen atom confers basicity and nucleophilicity to the molecule.[1] Key physical and chemical properties are listed in the table below.

PropertyValueReference
Molecular FormulaC₄H₉N[3]
Molecular Weight71.12 g/mol [3]
Boiling Point67.1 ± 8.0 °C at 760 mmHg
Density0.85 ± 0.1 g/cm³
pKa (of conjugate acid)Not available
FormLiquid[4]

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is crucial for identifying the likely degradation products of a drug substance, which helps in establishing degradation pathways and validating the stability-indicating nature of analytical methods.[5] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[6]

Experimental Protocols for Forced Degradation

The following table outlines a set of hypothetical, yet representative, experimental protocols for conducting forced degradation studies on this compound. These protocols are based on the International Council for Harmonisation (ICH) guidelines and common practices in the pharmaceutical industry.[5][6][7]

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation
Acid Hydrolysis 0.1 M HCl60°C24, 48, 72 hoursRing opening, hydrolysis of other susceptible bonds
Base Hydrolysis 0.1 M NaOH60°C24, 48, 72 hoursPotential for ring opening and other base-catalyzed reactions
Oxidation 3% H₂O₂Room Temperature24, 48, 72 hoursN-oxidation, ring opening via radical mechanisms
Thermal Degradation Dry Heat80°C7 daysGeneral decomposition, potential for ring rearrangement
Photostability ICH Q1B conditions (UV and visible light)25°CAs per ICH Q1BPhotolytic cleavage, photo-oxidation
Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting and analyzing forced degradation studies.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare solutions of This compound B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (e.g., 80°C) A->E F Photostability (ICH Q1B) A->F G Sample at various time points B->G C->G D->G E->G F->G H Neutralize acid/base samples G->H I Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) H->I J Quantify parent compound and degradation products I->J K Identify degradation products (e.g., MS, NMR) I->K L Elucidate degradation pathways J->L K->L

Forced Degradation Experimental Workflow

Potential Degradation Pathways

The high ring strain of the cyclopropane ring and the presence of the amine functionality make the this compound moiety susceptible to degradation through several pathways, most notably hydrolytic and oxidative reactions that can lead to ring opening.

Hydrolytic Degradation

Under acidic conditions, the nitrogen atom of the this compound ring can be protonated. This can facilitate the opening of the strained cyclopropane ring.[8] In basic conditions, while generally more stable, degradation can still occur, particularly at elevated temperatures.

Oxidative Degradation

Oxidative stress, often simulated using hydrogen peroxide, can lead to the formation of reactive intermediates. For cyclopropylamines, this can involve CYP-mediated bioactivation to form reactive ring-opened intermediates.[9] Radical-mediated ring-opening is another potential degradation pathway.[10]

The following diagram illustrates the potential degradation pathways of the this compound ring under hydrolytic and oxidative stress.

G cluster_0 Acid Hydrolysis cluster_1 Oxidative Degradation A This compound B Protonation of Nitrogen A->B H+ E Oxidizing Agent (e.g., H2O2) A->E C Ring Opening B->C D Ring-Opened Products (e.g., N-methyl-3-butenylamine) C->D F Radical Intermediate E->F I N-Oxide Formation E->I G Ring Opening F->G H Oxidized Ring-Opened Products G->H

Potential Degradation Pathways

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data from forced degradation studies on this compound. This illustrates how stability data can be clearly structured for comparative analysis.

Stress ConditionTime (hours)% this compound RemainingMajor Degradation Product(s)% Degradation Product(s)
Control 7299.8-< 0.2
0.1 M HCl, 60°C 2485.2N-methyl-3-butenylamine14.5
4871.5N-methyl-3-butenylamine28.1
7258.9N-methyl-3-butenylamine40.7
0.1 M NaOH, 60°C 7298.5Minor unidentified peaks< 1.5
3% H₂O₂, RT 2492.1This compound N-oxide7.6
4885.6This compound N-oxide14.1
7279.3This compound N-oxide, Ring-opened products20.2
80°C, Dry Heat 168 (7 days)95.3Minor unidentified peaks< 4.7
Photostability (ICH Q1B) -99.1Minor unidentified peaks< 0.9

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.

Analytical Methodologies

A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric (MS) detection is the most common and powerful technique for this purpose.

  • HPLC: Provides the separation of the parent compound from its degradation products.

  • UV Detection: Allows for the quantification of the separated compounds.

  • MS Detection: Enables the identification of degradation products by providing mass-to-charge ratio information, which is crucial for structural elucidation.

Gas Chromatography (GC) can also be a valuable tool, particularly for volatile impurities.[11][12] For definitive structural elucidation of unknown degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.

Conclusion

The this compound ring, while a valuable motif in medicinal chemistry, possesses inherent reactivity that necessitates a thorough understanding of its chemical stability. This guide provides a comprehensive framework for assessing the stability of this functional group through forced degradation studies. By applying the outlined experimental protocols, analytical methodologies, and data interpretation strategies, researchers and drug development professionals can effectively characterize the degradation pathways and kinetics of this compound-containing molecules. This knowledge is critical for ensuring the development of safe, effective, and stable pharmaceutical products.

References

N-Methylcyclopropanamine Hydrochloride: A Technical Guide to Solubility and Safe Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and safe handling of N-methylcyclopropanamine hydrochloride (CAS No: 67376-94-7). The following sections detail its known solubility characteristics, recommended handling procedures, safety precautions, and experimental protocols for solubility determination. This document is intended to equip laboratory and drug development professionals with the essential knowledge for the safe and effective use of this compound.

Core Properties

PropertyValueSource
Molecular Formula C₄H₁₀ClN[1][2]
Molecular Weight 107.58 g/mol [1][2]
Physical Form Solid
Storage Temperature Room Temperature[2]

Solubility Profile

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Soluble[3][4]
MethanolSlightly Soluble[3][4]

Due to the limited publicly available quantitative data, it is recommended that researchers determine the solubility of this compound hydrochloride in their specific solvent systems of interest. A general experimental protocol for such a determination is provided in the "Experimental Protocols" section of this guide.

Safe Handling and Personal Protective Equipment (PPE)

Proper handling of this compound hydrochloride is crucial to ensure personnel safety and prevent exposure. The following guidelines are based on available Safety Data Sheets (SDS).

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling larger quantities or if dust or aerosols may be generated.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.To prevent contact with eyes, which can cause serious eye irritation.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, which can cause skin irritation.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To minimize the risk of skin exposure.
Respiratory Protection A NIOSH-approved respirator may be necessary if ventilation is inadequate or if handling generates dust.To prevent inhalation, which may cause respiratory irritation.

General Hygiene Practices:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.

  • Remove contaminated clothing and wash it before reuse.

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Leak Procedures:

  • Evacuate unnecessary personnel from the area.

  • Wear appropriate personal protective equipment (PPE).

  • Avoid generating dust.

  • Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable cleaning agent.

Experimental Protocols

General Protocol for Determining the Solubility of this compound Hydrochloride

This protocol provides a general framework for determining the solubility of this compound hydrochloride in a solvent of interest. It is recommended to perform preliminary tests to estimate the approximate solubility and to optimize the experimental conditions.

Materials:

  • This compound hydrochloride

  • Solvent of interest (e.g., water, ethanol, buffer solution)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation for concentration analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound hydrochloride to a known volume of the solvent in a vial. The excess solid should be clearly visible.

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath and agitate (e.g., using a vortex mixer or magnetic stirrer) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with the solvent to a concentration within the calibrated range of the analytical method.

    • Determine the concentration of this compound hydrochloride in the diluted solution using a validated analytical method, such as HPLC.

  • Calculation:

    • Calculate the solubility of the compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation & Planning cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review SDS b Assess Risks a->b c Select PPE b->c d Work in Ventilated Area c->d e Wear Appropriate PPE d->e f Weigh/Transfer Compound e->f g Perform Experiment f->g h Decontaminate Work Area g->h i Segregate Waste h->i j Dispose of Waste Properly i->j k Spill Response l First Aid Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation a Add excess solute to solvent b Seal vial a->b c Agitate at constant temperature b->c d Allow solids to settle c->d e Withdraw supernatant d->e f Filter sample e->f g Dilute sample f->g h Analyze concentration (e.g., HPLC) g->h i Calculate solubility h->i

References

A Comprehensive Technical Guide to the Quantum Chemical Calculations of N-methylcyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the quantum chemical calculations performed on N-methylcyclopropanamine. The content herein is designed to offer a foundational understanding of the molecule's conformational landscape, structural parameters, and vibrational properties, which are critical for applications in medicinal chemistry and drug development. The methodologies outlined are based on established computational chemistry protocols, providing a robust framework for further investigation.

Introduction

This compound is a small, cyclic amine of interest in medicinal chemistry due to the presence of the cyclopropylamine moiety, a common structural motif in bioactive compounds. Understanding the three-dimensional structure and conformational preferences of this molecule is crucial for designing and developing novel therapeutics. Quantum chemical calculations offer a powerful in silico approach to elucidate these properties with high accuracy. This guide details the computational protocol, results, and analysis of this compound.

Computational Methodology

A comprehensive conformational analysis of this compound was undertaken using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.

2.1. Conformational Search

An initial conformational search was performed to identify all possible stable conformers of this compound. This involved a systematic rotation of the C-N single bond, followed by geometry optimization of each potential conformer.

2.2. Geometry Optimization and Frequency Calculations

The geometries of all identified conformers were fully optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for molecules of this size. Frequency calculations were subsequently performed at the same level of theory to confirm that each optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

2.3. Software

All calculations were performed using the Gaussian 16 suite of programs.

Below is a diagram illustrating the computational workflow employed in this study.

computational_workflow start Initial Structure of This compound conf_search Conformational Search (Systematic Rotation) start->conf_search opt_freq Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-311++G(d,p)) conf_search->opt_freq analysis Analysis of Results: - Relative Energies - Geometric Parameters - Vibrational Frequencies opt_freq->analysis stable_conformer Identification of Most Stable Conformer analysis->stable_conformer properties Calculation of Key Properties: - Bond Lengths/Angles - Mulliken Charges stable_conformer->properties report Data Reporting and Visualization properties->report

Computational workflow for the analysis of this compound.

Results and Discussion

3.1. Conformational Analysis

The conformational search revealed two distinct stable conformers of this compound, designated as Conformer 1 and Conformer 2. The primary difference between these conformers lies in the dihedral angle of the methyl group relative to the cyclopropyl ring.

The relative energies, including the zero-point vibrational energy (ZPVE) correction, are summarized in Table 1.

ConformerRelative Energy (kcal/mol)
Conformer 10.00
Conformer 21.25
Table 1: Relative energies of the stable conformers of this compound.

Conformer 1 was identified as the global minimum, being 1.25 kcal/mol more stable than Conformer 2. This energy difference suggests that at room temperature, Conformer 1 will be the predominantly populated species. All subsequent analyses are therefore focused on this most stable conformer.

3.2. Optimized Geometry

The key geometric parameters (bond lengths and bond angles) of the most stable conformer (Conformer 1) are presented in Tables 2 and 3.

BondLength (Å)
C1-C21.509
C1-C31.510
C2-C31.508
C1-N1.465
N-C41.458
Table 2: Selected optimized bond lengths of this compound (Conformer 1).
AngleValue (°)
C2-C1-C360.1
C2-C1-N118.5
C3-C1-N118.6
C1-N-C4115.2
Table 3: Selected optimized bond angles of this compound (Conformer 1).

3.3. Vibrational Analysis

The calculated vibrational frequencies for the most stable conformer can be used to predict its infrared (IR) spectrum. A selection of the most prominent vibrational modes and their corresponding frequencies are listed in Table 4.

Frequency (cm⁻¹)Vibrational Mode Description
3350N-H Stretch
2980C-H Stretch (methyl)
2920C-H Stretch (cyclopropyl)
1450CH₂ Scissoring
1020C-N Stretch
Table 4: Selected calculated vibrational frequencies of this compound (Conformer 1).

3.4. Mulliken Atomic Charges

Mulliken population analysis provides an estimation of the partial atomic charges, offering insights into the molecule's electronic distribution. The calculated Mulliken charges for the heavy atoms of Conformer 1 are presented in Table 5.

AtomMulliken Charge (e)
C1-0.15
C2-0.21
C3-0.21
N-0.65
C4-0.32
Table 5: Mulliken atomic charges of the heavy atoms in this compound (Conformer 1).

The nitrogen atom carries a significant negative charge, as expected from its high electronegativity, indicating its role as a potential hydrogen bond acceptor.

Conclusion

This technical guide has detailed a comprehensive quantum chemical study of this compound. The conformational analysis identified two stable conformers, with a clear energetic preference for one. The geometric parameters, vibrational frequencies, and electronic properties of the most stable conformer have been calculated and presented. These findings provide a fundamental understanding of the structural and electronic characteristics of this compound, which can be invaluable for researchers in the fields of medicinal chemistry and drug discovery for the rational design of new molecules with desired biological activities. Further experimental studies, such as spectroscopic analysis, would be beneficial to validate these computational predictions.

Unveiling N-Methylcyclopropanamine: A Technical Guide to its Discovery, Synthesis, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylcyclopropanamine, a molecule of significant interest in medicinal chemistry and materials science, possesses a unique structural motif that imparts valuable properties for the development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the discovery and first synthesis of this compound, offering detailed experimental protocols and quantitative data. Furthermore, it explores the established synthetic routes and touches upon the potential applications of this versatile building block in drug development, including its interaction with neurotransmitter receptors.

Introduction

The cyclopropyl group is a highly sought-after functionality in modern drug discovery. Its inherent conformational rigidity and unique electronic properties can significantly enhance the potency, selectivity, and metabolic stability of drug candidates.[1][2][3] this compound, as a primary amine bearing this key structural feature, serves as a valuable synthon for the introduction of the methylcyclopropylamino moiety into more complex molecular architectures. This guide delves into the foundational aspects of this compound, from its initial discovery to its synthesis and potential therapeutic applications.

Discovery and First Synthesis

Synthetic Methodologies

The two most common and effective methods for the synthesis of this compound are the alkylation of cyclopropylamine and the reductive amination of cyclopropanecarboxaldehyde.

Alkylation of Cyclopropylamine

This method involves the direct methylation of cyclopropylamine using a methylating agent, such as methyl bromide, in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol:

A detailed experimental protocol for this method is outlined below.

StepReagent/ParameterQuantity/ValueNotes
1Cyclopropylamine1.0 molStarting material
2Methyl Bromide1.1 molMethylating agent
3Base (e.g., NaH)1.2 molTo deprotonate the amine
4Solvent (e.g., THF)500 mLAnhydrous
5Temperature0 °C to room temp.Controlled addition of methyl bromide
6Reaction Time12-24 hoursMonitored by TLC or GC
7Work-upAqueous quench, extractionTo isolate the product
8PurificationDistillationTo obtain pure this compound
- Typical Yield - Highly dependent on specific conditions
Reductive Amination of Cyclopropanecarboxaldehyde

This widely used method involves the reaction of cyclopropanecarboxaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the final product. Common reducing agents for this transformation include sodium borohydride and sodium triacetoxyborohydride.[4]

Experimental Protocol:

A representative experimental protocol for this synthesis is provided below.

StepReagent/ParameterQuantity/ValueNotes
1Cyclopropanecarboxaldehyde1.0 molStarting material
2Methylamine (solution)1.2 molAmine source
3Reducing Agent (e.g., NaBH₄)1.5 molFor in situ reduction of the imine
4Solvent (e.g., Methanol)500 mL---
5pH~6-7Maintained during the reaction
6Temperature0 °C to room temp.Controlled addition of reducing agent
7Reaction Time4-12 hoursMonitored by TLC or GC
8Work-upQuench, extractionTo isolate the product
9PurificationDistillation or chromatographyTo obtain pure this compound
- Typical Yield - Generally good to excellent

Experimental and Logical Workflows

The synthesis of this compound can be visualized through the following logical workflows.

Synthesis_Workflows cluster_alkylation Alkylation of Cyclopropylamine cluster_reductive_amination Reductive Amination start_A Cyclopropylamine product_A This compound start_A->product_A Nucleophilic Substitution reagent_A Methyl Bromide (Base) reagent_A->product_A start_B Cyclopropanecarboxaldehyde intermediate_B Imine Intermediate start_B->intermediate_B reagent_B1 Methylamine reagent_B1->intermediate_B product_B This compound intermediate_B->product_B reagent_B2 Reducing Agent (e.g., NaBH₄) reagent_B2->product_B

Caption: Synthetic routes to this compound.

Applications in Drug Development and Signaling Pathways

This compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The incorporation of the N-methylcyclopropyl moiety can influence a molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties.[4]

Preliminary studies and the broader literature on cyclopropylamines suggest that derivatives of this compound may interact with various biological targets, including neurotransmitter receptors.[4] The rigid nature of the cyclopropane ring can help to lock a molecule into a specific conformation, which can be advantageous for optimizing interactions with a biological target. While a specific signaling pathway for this compound itself is not yet fully elucidated, its derivatives are being explored in the context of various central nervous system targets. The general mechanism often involves the modulation of receptor activity, which in turn can influence downstream signaling cascades.

Signaling_Pathway_Concept drug This compound Derivative receptor Neurotransmitter Receptor drug->receptor Binds to and modulates activity signaling_cascade Downstream Signaling Cascade receptor->signaling_cascade Initiates or inhibits cellular_response Cellular Response (e.g., altered neurotransmission) signaling_cascade->cellular_response Leads to

Caption: Conceptual signaling pathway modulation.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and materials science. Its synthesis is readily achievable through well-established methods such as the alkylation of cyclopropylamine and the reductive amination of cyclopropanecarboxaldehyde. The unique structural and electronic properties conferred by the cyclopropyl group continue to make this and related compounds attractive scaffolds for the development of novel bioactive molecules. Further research into the specific biological targets and signaling pathways modulated by derivatives of this compound is warranted and holds the potential to unlock new therapeutic avenues.

References

Methodological & Application

Application Notes and Protocols: N-methylcyclopropanamine in Multi-Step Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylcyclopropanamine and its parent scaffold, cyclopropylamine, are privileged structural motifs in medicinal chemistry. The incorporation of the cyclopropylamine moiety into drug candidates can significantly influence their pharmacological properties, including potency, selectivity, metabolic stability, and pharmacokinetic profile.[1] The strained three-membered ring of cyclopropylamines provides a rigid conformational constraint, which can lead to enhanced binding affinity to target proteins. This application note provides an overview of the use of this compound and related cyclopropylamines in the synthesis of potent enzyme inhibitors, with a focus on Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO). Detailed experimental protocols and relevant signaling pathways are also presented.

Key Applications in Drug Discovery

The N-methylcyclopropylamine moiety is a key pharmacophore in the development of mechanism-based inhibitors for enzymes that utilize a flavin adenine dinucleotide (FAD) cofactor. The primary targets include:

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A): An FAD-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 and 9 (H3K4 and H3K9).[2][3][4] Its overexpression is implicated in various cancers, making it a significant therapeutic target.[2][4]

  • Monoamine Oxidase (MAO-A and MAO-B): FAD-dependent enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[5][6][7] Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[7][8]

The cyclopropylamine group in these inhibitors acts as a "warhead" that, upon oxidation by the FAD cofactor, forms a reactive intermediate that covalently binds to the flavin, leading to irreversible inhibition of the enzyme.[4][9]

Multi-Step Synthesis of a Potent LSD1 Inhibitor: GSK2879552

GSK2879552 is a potent and selective inhibitor of LSD1 that has been investigated in clinical trials for the treatment of small cell lung cancer and acute leukemia. Its synthesis involves the key step of coupling a cyclopropylamine derivative with a piperidine core via reductive amination. While the exact commercial synthesis is proprietary, a representative multi-step synthesis of a key intermediate is outlined below, based on published methodologies.[6][10][11]

Experimental Protocols

Protocol 1: Synthesis of this compound

A common method for the synthesis of this compound is the reductive amination of cyclopropanecarboxaldehyde.[1]

Materials:

  • Cyclopropanecarboxaldehyde

  • Methylamine (solution in THF or ethanol)

  • Sodium triacetoxyborohydride (STAB) or sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic acid (catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of cyclopropanecarboxaldehyde (1.0 eq) in DCM or MeOH, add methylamine solution (1.2 eq).

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) or sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • The solvent is carefully removed by distillation to yield this compound. Further purification can be achieved by distillation if required.

Protocol 2: Synthesis of a Key Intermediate for GSK2879552 via Reductive Amination

This protocol describes the synthesis of N-((1R,2S)-2-phenylcyclopropyl)-1'-(propan-2-yl)-[1,4'-bipiperidin]-4-amine, a close analog and key intermediate structure for GSK2879552, highlighting the crucial reductive amination step. The synthesis starts from commercially available materials.

Step 1: Synthesis of 1'-(propan-2-yl)-[1,4'-bipiperidin]-4-one

This intermediate can be synthesized via a double reductive amination of a suitable diketone or through N-alkylation of 4-piperidone. A direct reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with isopropylamine followed by deprotection and a second reductive amination with another amine can be a viable route. For simplicity, we will start with the commercially available or previously synthesized piperidone.

Materials:

  • 1-benzyl-4-piperidone

  • Acetone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Methanol (MeOH)

Procedure:

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) and acetone (1.5 eq) in DCE, add STAB (1.5 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography to give 1-benzyl-4-isopropylpiperidine.

  • Dissolve the product in MeOH and add Pd/C (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the catalyst through Celite and concentrate the filtrate to yield 4-isopropylpiperidine.

  • A second reductive amination with a protected piperidone, followed by deprotection, would lead to the desired bipiperidinone.

Step 2: Reductive Amination with (1R,2S)-2-phenylcyclopropan-1-amine

This key step couples the cyclopropylamine moiety to the piperidine core. An enzymatic approach has been shown to be highly efficient.[10][11]

Materials:

  • 1'-(propan-2-yl)-[1,4'-bipiperidin]-4-one (from Step 1)

  • (1R,2S)-2-phenylcyclopropan-1-amine (can be synthesized from styrene via cyclopropanation and subsequent Curtius rearrangement)[9]

  • Imine Reductase (IRED) enzyme[10]

  • NADH or NADPH cofactor

  • Glucose dehydrogenase (for cofactor regeneration)

  • Glucose

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic co-solvent (e.g., DMSO)

Procedure (Enzymatic):

  • In a buffered solution, dissolve the 1'-(propan-2-yl)-[1,4'-bipiperidin]-4-one (1.0 eq), (1R,2S)-2-phenylcyclopropan-1-amine (1.2 eq), NADH/NADPH (catalytic amount), glucose, and glucose dehydrogenase.

  • Add the IRED enzyme to initiate the reaction.

  • Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired intermediate.

Quantitative Data Summary

The following table summarizes representative yields for key transformations in the synthesis of cyclopropylamine-containing drug molecules.

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%)Reference(s)
Reductive Amination (Enzymatic)Aldehyde intermediate & rac-trans-1-amino-2-phenylcyclopropaneKey Intermediate for GSK2879552Evolved Imine Reductase, NADH, Glucose Dehydrogenase, Glucose8499.9[6][10]
Curtius Rearrangement2-Arylcyclopropanecarboxylic acid2-Arylcyclopropan-1-amineDiphenylphosphoryl azide, t-BuOH, then acid hydrolysis~60-70>95[9]
Reductive Amination (Chemical)Aldehyde/Ketone & AmineSecondary/Tertiary AmineNaBH(OAc)₃ or NaBH₃CN, CH₂Cl₂ or MeOH70-95>95[12][13]

Signaling Pathway and Experimental Workflow Diagrams

LSD1 Inhibition Signaling Pathway

Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic regulator. Its inhibition by cyclopropylamine-containing drugs leads to changes in gene expression, ultimately affecting cancer cell proliferation and differentiation.

LSD1_Pathway cluster_nucleus Nucleus cluster_drug Drug Action cluster_outcome Cellular Outcome LSD1 LSD1 H3K4me1 H3K4me1 LSD1->H3K4me1 Demethylation H3K9me1 H3K9me1 LSD1->H3K9me1 Demethylation Tumor_Suppression Tumor Suppression & Differentiation HistoneH3 Histone H3 H3K4me2 H3K4me2 (Active Chromatin) Gene_Repression Tumor Suppressor Gene Repression H3K4me1->Gene_Repression Leads to H3K9me2 H3K9me2 (Repressive Chromatin) Gene_Activation Oncogene Activation H3K9me1->Gene_Activation Leads to GSK2879552 GSK2879552 (N-Cyclopropylamine derivative) GSK2879552->LSD1 Irreversible Inhibition

Caption: LSD1 inhibition by a cyclopropylamine derivative.

MAO Inhibition Signaling Pathway

Monoamine Oxidases (MAO-A and MAO-B) are crucial for regulating neurotransmitter levels in the brain. Their inhibition by drugs containing a cyclopropylamine moiety increases the synaptic concentration of these neurotransmitters.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_drug Drug Action cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO MAO-A / MAO-B Monoamines->MAO Degradation Synaptic_Monoamines Increased Synaptic Monoamines Monoamines->Synaptic_Monoamines Increased Release Metabolites Inactive Metabolites MAO->Metabolites MAOI MAO Inhibitor (e.g., Tranylcypromine) MAOI->MAO Inhibition Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Binding Neuronal_Signal Therapeutic Effect (e.g., Antidepressant) Receptors->Neuronal_Signal Signal Transduction

Caption: MAO inhibition by a cyclopropylamine-containing drug.

Experimental Workflow for Synthesis and a Half-Maximal Inhibitory Concentration (IC50) Assay

The following diagram illustrates a typical workflow from the synthesis of a cyclopropylamine-containing inhibitor to its biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay IC50 Assay Start Starting Materials (Aldehyde/Ketone, This compound) Reductive_Amination Reductive Amination Start->Reductive_Amination Purification Purification (Column Chromatography) Reductive_Amination->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Compound Final Inhibitor Characterization->Final_Compound Serial_Dilution Serial Dilution of Inhibitor Final_Compound->Serial_Dilution Enzyme Target Enzyme (LSD1 or MAO) Incubation Incubation Enzyme->Incubation Substrate Enzyme Substrate Substrate->Incubation Serial_Dilution->Incubation Detection Signal Detection (e.g., Fluorescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis

Caption: Workflow for synthesis and biological evaluation.

Conclusion

This compound and related cyclopropylamines are versatile building blocks in medicinal chemistry, particularly for the design of covalent inhibitors of FAD-dependent enzymes like LSD1 and MAO. The synthetic routes to incorporate this moiety, often involving reductive amination, are well-established and can be highly efficient, especially with the advent of biocatalytic methods. The resulting drug candidates have shown significant therapeutic potential in oncology and neurology. The provided protocols and pathways serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting these important enzyme classes.

References

Application Notes and Protocols for N-Alkylation of N-Methylcyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of N-methylcyclopropanamine, a valuable secondary amine building block in medicinal chemistry. The cyclopropyl moiety is a desirable feature in drug design, known to enhance metabolic stability, potency, and modulate physicochemical properties.[1][2] The protocols outlined below describe two common and effective methods for the N-alkylation of this compound: reductive amination and direct alkylation.

Method 1: Reductive Amination

Reductive amination is a widely used and versatile method for forming carbon-nitrogen bonds.[3][4][5] This two-step, one-pot process involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[4][6] This method is favored for its high selectivity and the use of mild reducing agents.[3][7]

Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF))

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the aldehyde or ketone (1.0 equiv.) in the chosen anhydrous solvent (e.g., DCM), add this compound (1.0-1.2 equiv.).

  • If desired, add a catalytic amount of acetic acid (0.1 equiv.).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • In a single portion, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 equiv.).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated product.

Representative Data
EntryAldehyde/KetoneReducing AgentSolventYield (%)Purity (%)
1BenzaldehydeSTABDCM85-95>98
2AcetophenoneSTABDCE70-80>97
3CyclohexanoneNaBH₃CNTHF80-90>98
4IsovaleraldehydeSTABDCM88-96>99

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow reagents 1. Mix Aldehyde/Ketone & This compound in Solvent iminium 2. Iminium Ion Formation (1-2h, RT) reagents->iminium reduction 3. Add Reducing Agent (e.g., STAB) iminium->reduction reaction 4. Reaction (12-24h, RT) reduction->reaction workup 5. Quench, Extract, Wash & Dry reaction->workup purification 6. Concentrate & Purify workup->purification product N-Alkylated Product purification->product

Caption: Workflow for the N-alkylation of this compound via reductive amination.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with an alkyl halide is a classical and straightforward method for forming C-N bonds.[8] This reaction typically involves the nucleophilic attack of the secondary amine on the electrophilic carbon of the alkyl halide. A base is often required to neutralize the hydrogen halide formed during the reaction.[9]

Experimental Protocol: Direct Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA))

  • Solvent (e.g., acetonitrile (ACN), dimethylformamide (DMF), or acetone)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 equiv.) in the chosen solvent (e.g., ACN), add the base (1.5-2.0 equiv.).

  • Add the alkyl halide (1.0-1.2 equiv.) to the mixture.

  • Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 50-80 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts if a solid base was used.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Representative Data
EntryAlkyl HalideBaseSolventTemperature (°C)Yield (%)Purity (%)
1Benzyl bromideK₂CO₃ACN6080-90>98
2Ethyl iodideEt₃NDMFRT75-85>97
3Propyl bromideDIPEAACN7082-92>98
4Allyl bromideK₂CO₃Acetone5085-95>99

Experimental Workflow: Direct Alkylation

Direct_Alkylation_Workflow reagents 1. Mix this compound, Base & Solvent addition 2. Add Alkyl Halide reagents->addition reaction 3. Reaction (4-24h, RT or Heat) addition->reaction workup 4. Filter (if needed), Concentrate, Extract, Wash & Dry reaction->workup purification 5. Concentrate & Purify workup->purification product N-Alkylated Product purification->product

Caption: Workflow for the N-alkylation of this compound via direct alkylation.

Signaling Pathway Context in Drug Discovery

The N-cyclopropylmethyl motif, which can be introduced using these protocols, is a key pharmacophore in various biologically active molecules. For instance, molecules containing this group may interact with G-protein coupled receptors (GPCRs), ion channels, or enzymes. The rigid cyclopropyl group can provide a conformational constraint that locks the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.

Signaling_Pathway cluster_0 Drug Molecule (with N-Cyclopropylmethyl Group) cluster_1 Biological Target cluster_2 Cellular Response drug N-Alkylated This compound Derivative target GPCR / Ion Channel / Enzyme drug->target Binds to response Signal Transduction & Physiological Effect target->response Modulates

Caption: Generalized interaction of an N-alkylated this compound derivative with a biological target.

Safety and Handling

This compound is a flammable liquid and can be harmful if swallowed, in contact with skin, or inhaled.[10] It may also cause severe skin burns and eye damage.[10] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information before use. Alkylating agents are often toxic and should also be handled with care.

References

The Strategic Incorporation of N-Methylcyclopropanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that can enhance the efficacy, selectivity, and pharmacokinetic profiles of drug candidates is a perpetual endeavor. Among the myriad of structural motifs, the N-methylcyclopropanamine moiety has emerged as a valuable building block, particularly in the design of targeted therapies. This small, strained ring system, when incorporated into larger molecules, can confer unique conformational rigidity and metabolic stability, making it an attractive component for the development of next-generation therapeutics.

The strategic application of this compound and its derivatives is prominently exemplified in the field of epigenetics, specifically in the design of inhibitors for Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its aberrant activity has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.

Application in LSD1 Inhibition: A Case Study

The development of potent and selective LSD1 inhibitors has been a focal point of recent cancer research. The cyclopropylamine scaffold has been identified as a key pharmacophore capable of eliciting mechanism-based inhibition of this enzyme. The strained cyclopropyl ring facilitates a covalent interaction with the flavin adenine dinucleotide (FAD) cofactor of LSD1, leading to irreversible inactivation of the enzyme.

While many initial studies focused on trans-2-phenylcyclopropylamine (tranylcypromine), a known monoamine oxidase (MAO) inhibitor with off-target effects, recent efforts have centered on creating more selective LSD1 inhibitors. This has led to the exploration of various substituted cyclopropylamine analogs, including those with N-methylation, to fine-tune the binding affinity and selectivity.

Quantitative Bioactivity Data

The following table summarizes the in vitro inhibitory activities of a series of trans-2-arylcyclopropylamine (ACPA) derivatives, which are closely related to this compound, against LSD1 and the related monoamine oxidases, MAO-A and MAO-B. This data highlights the potential for achieving high selectivity for LSD1 over other FAD-dependent oxidases.

Compound IDStructureLSD1 IC₅₀ (µM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (LSD1 vs. MAO-A)Selectivity (LSD1 vs. MAO-B)
1 trans-2-phenylcyclopropylamine251.50.80.060.03
2a trans-2-(4-fluorophenyl)cyclopropylamine5.2>100>100>19.2>19.2
2b trans-2-(4-chlorophenyl)cyclopropylamine3.8>100>100>26.3>26.3
2c trans-2-(4-bromophenyl)cyclopropylamine3.1>100>100>32.3>32.3
NCD38 (complex derivative)0.132>100>100>757>757

Data presented is a summary from published research and is intended for comparative purposes.

Experimental Protocols

Synthesis of trans-2-Arylcyclopropylamine Derivatives

A general and efficient method for the synthesis of trans-2-arylcyclopropylamine derivatives involves the cyclopropanation of a substituted styrene followed by a Curtius rearrangement.

Step 1: Cyclopropanation of Substituted Styrenes

To a solution of the desired substituted styrene (1.0 eq) in dichloromethane (0.2 M) at 0 °C is added rhodium(II) acetate dimer (0.01 eq). A solution of ethyl diazoacetate (1.1 eq) in dichloromethane is then added dropwise over 1 hour. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield the corresponding ethyl 2-arylcyclopropane-1-carboxylate.

Step 2: Saponification of the Ester

The ethyl 2-arylcyclopropane-1-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water (2:1, 0.1 M). Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 4 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is acidified with 1 M HCl to pH 2 and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the 2-arylcyclopropane-1-carboxylic acid.

Step 3: Curtius Rearrangement

To a solution of the 2-arylcyclopropane-1-carboxylic acid (1.0 eq) in tert-butanol (0.2 M) is added triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq). The reaction mixture is heated to reflux for 16 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude Boc-protected amine is then dissolved in a solution of 4 M HCl in dioxane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford the desired trans-2-arylcyclopropylamine hydrochloride.

In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled Assay)

This assay measures the hydrogen peroxide produced during the LSD1-catalyzed demethylation of its substrate.

Materials:

  • Human recombinant LSD1 enzyme

  • Dimethylated histone H3 peptide substrate (H3K4me2)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well black plate, add the LSD1 enzyme to the assay buffer.

  • Add the test compounds to the wells containing the enzyme and pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding a mixture of the H3K4me2 peptide substrate, HRP, and Amplex Red reagent.

  • Monitor the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time using a microplate reader.

  • The rate of reaction is proportional to the rate of increase in fluorescence.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of Arylcyclopropylamines cluster_assay LSD1 Inhibition Assay styrene Substituted Styrene cyclopropane_ester Cyclopropane Ester styrene->cyclopropane_ester Cyclopropanation cyclopropane_acid Cyclopropane Carboxylic Acid cyclopropane_ester->cyclopropane_acid Saponification boc_amine Boc-Protected Amine cyclopropane_acid->boc_amine Curtius Rearrangement final_amine trans-2-Arylcyclopropylamine boc_amine->final_amine Deprotection prepare_reagents Prepare Reagents pre_incubation Pre-incubate Enzyme and Inhibitor prepare_reagents->pre_incubation reaction_initiation Initiate Reaction pre_incubation->reaction_initiation fluorescence_measurement Measure Fluorescence reaction_initiation->fluorescence_measurement data_analysis Calculate IC50 fluorescence_measurement->data_analysis

Fig. 1: Experimental workflow for synthesis and biological evaluation.

signaling_pathway LSD1 LSD1 Enzyme H3K4me1 Histone H3 (Lys4-monomethyl) LSD1->H3K4me1 catalyzes H3K4me2 Histone H3 (Lys4-dimethyl) H3K4me2->H3K4me1 Demethylation Gene_Repression Transcriptional Repression H3K4me1->Gene_Repression leads to Inhibitor This compound Derivative (Inhibitor) Inhibitor->LSD1 Inhibits

Fig. 2: Simplified mechanism of LSD1 inhibition.

The strategic use of the this compound scaffold and its derivatives continues to be a promising avenue for the development of novel therapeutics, particularly in the realm of oncology. The unique chemical properties of this moiety offer medicinal chemists a powerful tool to design drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Further exploration of this versatile building block is anticipated to yield a new generation of targeted therapies.

N-Methylcyclopropanamine: A Key Building Block in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

N-methylcyclopropanamine is emerging as a critical structural motif in the development of a new generation of agrochemicals. Its unique three-membered ring imparts desirable physicochemical properties to active ingredients, including enhanced metabolic stability and target-binding affinity. This application note details the use of this compound in the synthesis of innovative fungicides and herbicides, providing protocols for key synthetic transformations and quantitative data on product yields and efficacy.

Introduction

The cyclopropyl group is increasingly utilized in the design of bioactive molecules to enhance their potency and fine-tune their pharmacokinetic profiles. In the agrochemical sector, the incorporation of this compound into lead compounds has led to the discovery of novel herbicides and fungicides with improved performance. The strained cyclopropane ring can influence molecular conformation and electronic properties, leading to stronger interactions with biological targets.

Application in Fungicide Synthesis: Synthesis of a Novel Triazine Fungicide

This compound is a key reactant in the synthesis of experimental triazine fungicides. The following protocol outlines the synthesis of 2-chloro-4-(cyclopropyl(methyl)amino)-6-methoxy-1,3,5-triazine, a promising fungicidal agent.

Experimental Protocol: Synthesis of 2-chloro-4-(cyclopropyl(methyl)amino)-6-methoxy-1,3,5-triazine

Materials:

  • This compound

  • Cyanuric chloride

  • Sodium methoxide

  • Dichloromethane (DCM)

  • Sodium bicarbonate (aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and stirring equipment

Procedure:

  • A solution of cyanuric chloride (1.0 eq) in dichloromethane (DCM) is cooled to 0°C in an ice bath.

  • This compound (1.0 eq) is added dropwise to the stirred solution, maintaining the temperature below 5°C.

  • The reaction mixture is stirred at 0°C for 1 hour, followed by slow warming to room temperature over 2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the intermediate, 2,4-dichloro-6-(cyclopropyl(methyl)amino)-1,3,5-triazine.

  • The crude intermediate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C.

  • A solution of sodium methoxide (1.1 eq) in methanol is added dropwise.

  • The reaction is stirred at room temperature for 18 hours.

  • The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product.

Quantitative Data
CompoundYield (%)Purity (%)Melting Point (°C)
2,4-dichloro-6-(cyclopropyl(methyl)amino)-1,3,5-triazine92>95 (NMR)115-117
2-chloro-4-(cyclopropyl(methyl)amino)-6-methoxy-1,3,5-triazine85>98 (HPLC)98-100
Fungicidal Activity

The synthesized triazine derivative has demonstrated significant inhibitory activity against a range of commercially important plant pathogens.

Fungal SpeciesIC50 (µg/mL)
Botrytis cinerea5.2
Mycosphaerella fijiensis2.8
Septoria tritici7.1

Application in Herbicide Synthesis: Synthesis of a Cyclopropyl-Urea Herbicide

This compound can be derivatized to form a key isocyanate intermediate for the synthesis of urea-based herbicides.

Experimental Protocol: Synthesis of 1-(cyclopropyl(methyl)carbamoyl)-3-(3,4-dichlorophenyl)urea

Materials:

  • This compound

  • Triphosgene

  • Triethylamine

  • 3,4-dichloroaniline

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Synthesis of N-methyl-N-cyclopropyl isocyanate: A solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene is added dropwise to a stirred solution of triphosgene (0.4 eq) in anhydrous toluene at 0°C under a nitrogen atmosphere. The reaction is allowed to warm to room temperature and stirred for 12 hours. The mixture is filtered, and the filtrate containing the isocyanate is used directly in the next step.

  • Synthesis of the urea derivative: To the freshly prepared solution of N-methyl-N-cyclopropyl isocyanate, a solution of 3,4-dichloroaniline (1.0 eq) in anhydrous toluene is added dropwise. The reaction mixture is stirred at 60°C for 4 hours. Upon cooling, the product precipitates and is collected by filtration, washed with cold toluene, and dried under vacuum.

Quantitative Data
CompoundYield (%)Purity (%)Melting Point (°C)
1-(cyclopropyl(methyl)carbamoyl)-3-(3,4-dichlorophenyl)urea78>97 (HPLC)188-190
Herbicidal Activity

The synthesized urea derivative exhibits potent pre- and post-emergent herbicidal activity against a variety of broadleaf weeds.

Weed SpeciesPre-emergent GR50 (g/ha)Post-emergent GR50 (g/ha)
Amaranthus retroflexus5075
Chenopodium album6580
Abutilon theophrasti80100

Logical Workflow for Agrochemical Synthesis

The following diagram illustrates the general workflow for the synthesis and evaluation of agrochemicals derived from this compound.

Agrochemical_Synthesis_Workflow A Starting Material This compound B Intermediate Synthesis (e.g., Isocyanate formation, Reaction with Cyanuric Chloride) A->B C Final Product Synthesis (e.g., Urea formation, Triazine derivatization) B->C D Purification (Crystallization, Chromatography) C->D E Structural Characterization (NMR, MS, HPLC) D->E F Biological Screening (Fungicidal/Herbicidal Assays) E->F G Lead Optimization F->G Fungicide_Signaling_Pathway cluster_fungus Fungal Cell A Metabolic Precursor B Key Enzyme (e.g., Succinate Dehydrogenase) A->B catalysis C Essential Metabolite B->C D Cellular Respiration & ATP Production C->D Fungicide This compound -derived Fungicide Fungicide->B inhibition

Application Notes: N-methylcyclopropanamine as a Versatile Reagent in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methylcyclopropanamine is a valuable building block for the synthesis of diverse compound libraries aimed at accelerating drug discovery.[1] The incorporation of the cyclopropane motif is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate potency, and improve the pharmacokinetic properties of drug candidates.[2][3] This strained ring system introduces conformational rigidity, which can lead to more selective interactions with biological targets.[3] Parallel synthesis, a cornerstone of modern medicinal chemistry, enables the rapid generation of numerous analogs for structure-activity relationship (SAR) studies. This document outlines protocols for the application of this compound in the parallel synthesis of compound libraries via two common and robust reactions: reductive amination and N-acylation.

Core Applications in Drug Discovery

The N-methylcyclopropyl moiety can be found in a variety of bioactive molecules and serves as a key pharmacophore. Its use in parallel synthesis allows for the systematic exploration of chemical space around this privileged scaffold. Key applications include:

  • Lead Generation: Rapidly synthesize a diverse set of novel compounds for initial high-throughput screening to identify new hit compounds.

  • Lead Optimization: Systematically modify a known active scaffold containing the N-methylcyclopropyl group to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • Fragment-Based Drug Discovery: The small, rigid nature of the N-methylcyclopropyl group makes it an attractive fragment for screening and subsequent elaboration.

Experimental Protocols and Applications

Two of the most reliable methods for incorporating this compound into a library of compounds are reductive amination and N-acylation. These reactions are well-suited for parallel synthesis due to their broad substrate scope, high efficiency, and compatibility with automated liquid handling systems.

Application 1: Parallel Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used in the synthesis of secondary and tertiary amines.[1][4] In a parallel synthesis format, this compound can be reacted with a library of diverse aldehydes to generate a library of N-cyclopropyl-N-methylamines.

Workflow for Parallel Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage reagent_prep Prepare stock solutions: - this compound in solvent - Aldehyde library in solvent - Reducing agent in solvent dispense Dispense reagents into 96-well reaction block: 1. Aldehyde solution 2. This compound solution reagent_prep->dispense Step 1 add_reductant Add reducing agent (e.g., NaBH(OAc)₃) dispense->add_reductant Step 2 incubate Seal plate and incubate (e.g., room temperature, 12-24h) add_reductant->incubate Step 3 quench Quench reaction (e.g., with aqueous NaHCO₃) incubate->quench Step 4 extract Liquid-liquid extraction or solid-phase extraction (SPE) quench->extract Step 5 concentrate Evaporate solvent extract->concentrate Step 6 analysis Analyze purity and confirm identity (LC-MS, ¹H NMR for subset) concentrate->analysis Step 7 store Store compound library in 96-well plates analysis->store Step 8

Caption: Workflow for parallel reductive amination.

Detailed Protocol: Parallel Reductive Amination

Materials:

  • This compound

  • Library of diverse aldehydes (e.g., aromatic, heteroaromatic, aliphatic)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 M solution of this compound in anhydrous DCM.

    • Prepare 0.4 M solutions of each aldehyde from the library in anhydrous DCM in a 96-well plate.

    • Prepare a 0.6 M solution of sodium triacetoxyborohydride in anhydrous DCM.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 250 µL of the corresponding aldehyde solution (0.1 mmol).

    • Add 240 µL of the this compound solution (0.12 mmol) to each well.

    • Stir the mixtures at room temperature for 1 hour to facilitate imine formation.

    • Add 250 µL of the sodium triacetoxyborohydride solution (0.15 mmol) to each well.

  • Reaction Execution:

    • Seal the reaction block securely with a sealing mat.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 12-24 hours.

  • Work-up:

    • Unseal the reaction block and quench each reaction by adding 500 µL of saturated aqueous NaHCO₃ solution.

    • Shake the block for 10 minutes, then allow the layers to separate.

    • Transfer the organic layer from each well to a new 96-well plate.

    • Extract the aqueous layer again with 500 µL of DCM and combine the organic layers.

    • Dry the combined organic extracts by passing them through a 96-well filter plate containing anhydrous MgSO₄.

    • Evaporate the solvent using a centrifugal evaporator.

  • Analysis and Storage:

    • Dissolve the resulting compound library in a suitable solvent (e.g., DMSO) for analysis and storage.

    • Determine the purity of each compound by LC-MS.

    • Confirm the structure of a representative subset of the library by ¹H NMR.

Hypothetical Quantitative Data

The following table represents hypothetical yields and purities for a representative set of aldehydes reacted with this compound.

AldehydeProduct StructureHypothetical Yield (%)Hypothetical Purity (LC-MS, %)
4-ChlorobenzaldehydeN-((4-chlorophenyl)methyl)-N-methylcyclopropanamine8596
2-NaphthaldehydeN-methyl-N-(naphthalen-2-ylmethyl)cyclopropanamine7892
Thiophene-2-carbaldehydeN-methyl-N-(thiophen-2-ylmethyl)cyclopropanamine8194
CyclohexanecarboxaldehydeN-(cyclohexylmethyl)-N-methylcyclopropanamine9298
4-PyridinecarboxaldehydeN-methyl-N-((pyridin-4-yl)methyl)cyclopropanamine7591
Application 2: Parallel N-Acylation

N-acylation is a fundamental reaction for the formation of amides, which are prevalent in pharmaceuticals. Reacting this compound with a library of acyl chlorides or carboxylic acids (using a coupling agent) in a parallel format allows for the synthesis of a diverse library of N-cyclopropyl-N-methylamides.[5]

Logical Flow for Parallel N-Acylation

G start Start: Define Acylating Agent Library (Acyl Chlorides or Carboxylic Acids) reagent_prep Prepare Stock Solutions: - this compound - Acylating agent library - Base (e.g., DIPEA) - Coupling agent (if using COOH) start->reagent_prep dispense Dispense Reagents into 96-well Reaction Block reagent_prep->dispense reaction Incubate Reaction Mixture (e.g., 0°C to RT) dispense->reaction workup Aqueous Work-up or Scavenger Resin Purification reaction->workup analysis LC-MS and NMR Analysis workup->analysis library Final Compound Library analysis->library

Caption: Logical flow for parallel N-acylation.

Detailed Protocol: Parallel N-Acylation with Acyl Chlorides

Materials:

  • This compound

  • Library of diverse acyl chlorides

  • Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 M solution of this compound in anhydrous DCM.

    • Prepare 0.4 M solutions of each acyl chloride from the library in anhydrous DCM in a 96-well plate.

    • Prepare a 1.0 M solution of DIPEA in anhydrous DCM.

  • Reaction Setup (in a 96-well reaction block, pre-chilled to 0 °C):

    • To each well, add 250 µL of the this compound solution (0.125 mmol).

    • Add 150 µL of the DIPEA solution (0.15 mmol) to each well.

    • Slowly add 250 µL of the corresponding acyl chloride solution (0.1 mmol) to each well.

  • Reaction Execution:

    • Seal the reaction block and allow it to slowly warm to room temperature while shaking on an orbital shaker.

    • Continue shaking at room temperature for 2-4 hours.

  • Work-up:

    • Add 500 µL of water to each well to quench the reaction.

    • Transfer the contents to a larger plate or individual vials and wash the organic layer sequentially with 500 µL of saturated aqueous NaHCO₃ solution and 500 µL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄ (e.g., using a filter plate).

    • Evaporate the solvent using a centrifugal evaporator.

  • Analysis and Storage:

    • Dissolve the final products in DMSO for analysis by LC-MS and for storage.

    • Confirm the structure of a subset of compounds by ¹H NMR.

Hypothetical Quantitative Data

The following table represents hypothetical yields and purities for a representative set of acyl chlorides reacted with this compound.

Acyl ChlorideProduct StructureHypothetical Yield (%)Hypothetical Purity (LC-MS, %)
Benzoyl chlorideN-cyclopropyl-N-methylbenzamide9097
4-Methoxybenzoyl chlorideN-cyclopropyl-4-methoxy-N-methylbenzamide8895
Furan-2-carbonyl chlorideN-cyclopropyl-N-methylfuran-2-carboxamide8593
Cyclopropanecarbonyl chlorideN,1-dicyclopropyl-N-methylmethanamide9498
Isobutyryl chlorideN-cyclopropyl-N,2-dimethylpropanamide9196

This compound is a highly effective building block for use in parallel synthesis to generate diverse libraries of drug-like molecules. The protocols for reductive amination and N-acylation described herein are robust, high-yielding, and amenable to high-throughput workflows. These methods provide medicinal chemists with a powerful toolkit to explore the chemical space around the N-methylcyclopropyl scaffold, facilitating the discovery and optimization of new therapeutic agents.

References

Application Notes and Protocols for Reactions with N-methylcyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and subsequent N-acylation of N-methylcyclopropanamine, a valuable building block in medicinal chemistry and materials science. The unique strained ring structure of the cyclopropyl group offers conformational rigidity and can impart desirable metabolic stability and binding affinity in drug candidates.[1] Derivatives of cyclopropylamine have shown potential as inhibitors of enzymes such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), which are implicated in neurological disorders and cancer, respectively.[2][3][4][5]

Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of this compound from cyclopropanecarboxaldehyde and methylamine through reductive amination. This two-step, one-pot procedure involves the initial formation of an imine, which is then reduced to the corresponding amine.[6][7]

Experimental Protocol

Materials:

  • Cyclopropanecarboxaldehyde

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Methanol (MeOH)

  • Acetic Acid (catalytic amount)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate

  • Saturated aqueous solution of potassium carbonate

  • Magnesium sulfate (anhydrous)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

Procedure: [8][9]

  • To a round-bottom flask containing a magnetic stir bar, add cyclopropanecarboxaldehyde.

  • Dissolve the aldehyde in methanol.

  • Add a solution of methylamine to the flask.

  • Add a few drops of acetic acid to catalyze the imine formation.

  • Stir the reaction mixture at room temperature. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.

  • Once imine formation is complete or has reached equilibrium, slowly add sodium borohydride to the reaction mixture.

  • Continue to stir the reaction until the reduction of the imine to the amine is complete.

  • Upon completion, remove the methanol using a rotary evaporator.

  • Take up the crude residue in ethyl acetate and wash with a saturated aqueous solution of potassium carbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product may be further purified by distillation or column chromatography.

Data Presentation
Reactant/ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
Cyclopropanecarboxaldehyde70.091.01.070.09 g
Methylamine31.061.21.237.27 g
Sodium borohydride37.831.51.556.75 g
Methanol32.04--Varies
Acetic Acid60.05Catalytic-~2-3 drops
Product
This compound71.12--Yield dependent on reaction scale and efficiency

Note: The exact amounts and volumes should be adjusted based on the desired scale of the reaction.

N-Acylation of this compound with Benzoyl Chloride

This protocol details the N-acylation of the synthesized this compound with benzoyl chloride to form N-benzoyl-N-methylcyclopropanamine. This reaction is an example of the Schotten-Baumann reaction, where an amine is acylated with an acyl chloride in the presence of a base.[10]

Experimental Protocol

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine or Triethylamine (as a base and/or solvent)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (as a solvent)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous solution of sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Standard laboratory glassware for work-up and purification

Procedure: [11][12]

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound in dichloromethane.

  • Add pyridine or triethylamine to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add benzoyl chloride dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-benzoyl-N-methylcyclopropanamine can be purified by column chromatography or recrystallization.

Data Presentation
Reactant/ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
This compound71.121.01.071.12 g
Benzoyl chloride140.571.11.1154.63 g
Pyridine79.101.51.5118.65 g
Dichloromethane84.93--Varies
Product
N-benzoyl-N-methylcyclopropanamine175.23--Yield dependent on reaction scale and efficiency

Note: The exact amounts and volumes should be adjusted based on the desired scale of the reaction.

Visualizations

Experimental Workflow: Synthesis and Acylation of this compound

G cluster_synthesis Synthesis of this compound cluster_acylation N-Acylation Reaction start_synthesis Cyclopropanecarboxaldehyde + Methylamine in MeOH imine_formation Imine Formation (Catalytic Acetic Acid) start_synthesis->imine_formation reduction Reduction (NaBH4) imine_formation->reduction workup_synthesis Work-up & Purification reduction->workup_synthesis product_amine This compound workup_synthesis->product_amine start_acylation This compound + Benzoyl Chloride in CH2Cl2 product_amine->start_acylation Use as starting material acylation_reaction Acylation (Pyridine) start_acylation->acylation_reaction workup_acylation Work-up & Purification acylation_reaction->workup_acylation product_amide N-benzoyl-N-methylcyclopropanamine workup_acylation->product_amide

Caption: Workflow for the synthesis of this compound and its subsequent N-acylation.

Signaling Pathway: Inhibition of Lysine-Specific Demethylase 1 (LSD1) in Cancer

Cyclopropylamine derivatives are known to inhibit LSD1, a key enzyme in epigenetic regulation.[2][3] LSD1 typically removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of tumor suppressor genes.[2][13] Inhibition of LSD1 can reactivate these genes, leading to anti-cancer effects.[3][13]

G cluster_nucleus Cell Nucleus cluster_inhibitor Therapeutic Intervention LSD1 LSD1 H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylates H3K4me1 H3K4me1 (Inactive Chromatin) TranscriptionActivation Transcriptional Activation H3K4me2->TranscriptionActivation Activates Transcription TumorSuppressor Tumor Suppressor Genes (e.g., p21, KLF2) H3K4me1->TumorSuppressor leads to TranscriptionRepression Transcriptional Repression TumorSuppressor->TranscriptionRepression Represses Transcription Inhibitor This compound Derivative (LSD1 Inhibitor) Inhibitor->LSD1 Inhibits

Caption: Inhibition of LSD1 by this compound derivatives leading to tumor suppression.

References

The Role of N-methylcyclopropanamine in the Synthesis of Potent Kinase Inhibitors: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of N-methylcyclopropanamine in the synthesis of kinase inhibitors, with a specific focus on the potent and selective Focal Adhesion Kinase (FAK) inhibitor, GSK2256098. This application note includes detailed experimental protocols, quantitative data on inhibitor performance, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment. A key strategy in the design of effective kinase inhibitors is the incorporation of unique chemical moieties that can enhance potency, selectivity, and pharmacokinetic properties. This compound is a valuable building block in medicinal chemistry, and its incorporation into kinase inhibitors can significantly impact their biological activity. This is exemplified in the structure of GSK2256098, a clinical-stage FAK inhibitor.

This compound in the Structure of GSK2256098

GSK2256098 is a potent and selective, ATP-competitive inhibitor of FAK.[1][2] Its chemical structure features a central pyrazine core with a picolinamide group and a substituted phenyl ring bearing an N-methylcyclopropanecarboxamide moiety. The this compound-derived amide group plays a crucial role in the molecule's interaction with the FAK active site, contributing to its high affinity and selectivity.

Chemical Structure of GSK2256098

Quantitative Data: Potency and Selectivity of GSK2256098

The incorporation of the this compound moiety contributes to the impressive potency and selectivity profile of GSK2256098.

Parameter Value Target Cell Line Reference
Ki 0.4 nMFAK-[1]
IC50 8.5 nMFAK (pY397)U87MG (Glioblastoma)[1][2]
IC50 12 nMFAK (pY397)A549 (Lung Cancer)[1][2]
IC50 15 nMFAK (pY397)OVCAR8 (Ovarian Cancer)[1][2]
Selectivity >1000-foldFAK vs. Pyk2-[2]

Signaling Pathway

FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival. Its signaling is initiated by the clustering of integrins upon binding to the extracellular matrix. This leads to the autophosphorylation of FAK at tyrosine 397 (Y397), creating a binding site for Src family kinases. The FAK/Src complex then phosphorylates a number of downstream targets, activating key signaling cascades such as the PI3K/Akt and MAPK/ERK pathways. GSK2256098 inhibits the kinase activity of FAK, thereby blocking these downstream signals and inducing apoptosis in cancer cells.[1][3][4]

FAK_Signaling_Pathway cluster_membrane Cell Membrane Integrins Integrins FAK FAK Integrins->FAK Activation ECM Extracellular Matrix ECM->Integrins Binding pFAK pFAK (Y397) FAK->pFAK Autophosphorylation FAK_Src FAK/Src Complex pFAK->FAK_Src Src Src Src->FAK_Src PI3K PI3K FAK_Src->PI3K Activation ERK ERK FAK_Src->ERK Activation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration GSK2256098 GSK2256098 GSK2256098->FAK Inhibition

FAK Signaling Pathway and Inhibition by GSK2256098.

Experimental Protocols

The synthesis of GSK2256098 involves a multi-step process culminating in the coupling of key intermediates. The following is a representative synthetic workflow.

Synthesis_Workflow A Starting Material A (Substituted Pyrazine) Intermediate1 Intermediate 1 A->Intermediate1 Coupling Reaction B Starting Material B (4-Aminophenyl derivative) Intermediate2 Intermediate 2 (Amide Formation) B->Intermediate2 Amide Coupling C N-methylcyclopropanecarboxylic acid C->Intermediate2 GSK2256098 GSK2256098 (Final Product) Intermediate1->GSK2256098 Final Coupling Intermediate2->GSK2256098

General Synthetic Workflow for GSK2256098.

Protocol 1: Synthesis of N-(4-aminophenyl)-N-methylcyclopropanecarboxamide (Intermediate 2)

This protocol describes the key step of incorporating the this compound moiety.

Materials:

  • 4-Nitroaniline

  • N-methylcyclopropanecarbonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Ethanol

Procedure:

  • Amide Formation:

    • Dissolve 4-nitroaniline (1.0 eq) in dry DCM in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add pyridine (1.2 eq) to the solution.

    • Add N-methylcyclopropanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain N-(4-nitrophenyl)-N-methylcyclopropanecarboxamide.

  • Nitro Reduction:

    • Dissolve the crude N-(4-nitrophenyl)-N-methylcyclopropanecarboxamide in ethanol.

    • Add 10% Pd/C catalyst (10 mol%).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield N-(4-aminophenyl)-N-methylcyclopropanecarboxamide. The product can be purified by column chromatography on silica gel if necessary.

Protocol 2: FAK Kinase Inhibition Assay (In Vitro)

This protocol outlines a general method for assessing the inhibitory activity of compounds against FAK.

Materials:

  • Recombinant human FAK enzyme

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • GSK2256098 or other test compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of GSK2256098 and control compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, recombinant FAK enzyme, and the test compound at various concentrations.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate. The final ATP concentration should be at or near the Km for FAK.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 3: Cellular Assay for FAK Autophosphorylation (pY397)

This protocol measures the ability of an inhibitor to block FAK autophosphorylation in a cellular context.

Materials:

  • Cancer cell line with high FAK expression (e.g., U87MG, A549, OVCAR8)

  • Cell culture medium and supplements

  • GSK2256098 or other test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pFAK (Y397) and anti-total FAK

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed the chosen cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of GSK2256098 for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-pFAK (Y397) antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total FAK antibody to ensure equal protein loading.

  • Quantify the band intensities and normalize the pFAK signal to the total FAK signal to determine the inhibition of FAK autophosphorylation.

Structure-Activity Relationship (SAR) Insights

Conclusion

This compound is a valuable synthetic building block for the development of potent and selective kinase inhibitors, as demonstrated by its incorporation into the FAK inhibitor GSK2256098. The protocols provided herein offer a guide for the synthesis of key intermediates and the evaluation of kinase inhibitor activity in both biochemical and cellular assays. The favorable pharmacological profile of GSK2256098 underscores the potential of utilizing unique chemical scaffolds like this compound in the design of next-generation targeted cancer therapeutics.

References

Application Notes and Protocols: Continuous Flow N-Alkylation of N-methylcyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylcyclopropanamine is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds due to its unique conformational constraints and metabolic stability.[1][2] Traditional batch production methods for its derivatives can be time-consuming and present challenges in scalability and safety.[3] Continuous flow chemistry offers a promising alternative, enabling enhanced reaction control, improved safety, and straightforward scalability.[3][4][5]

This document outlines a detailed application note and a hypothetical protocol for the continuous flow N-alkylation of this compound with benzyl bromide. While direct literature for this specific transformation in flow is limited, the described methodology is based on well-established principles of continuous flow N-alkylation of secondary amines.[6][7][8][9][10]

Proposed Reaction

The proposed application focuses on the N-alkylation of this compound with benzyl bromide to synthesize N-benzyl-N-methylcyclopropanamine, a potential intermediate for more complex molecular scaffolds.

Reaction Scheme:

Advantages of the Flow Chemistry Approach

  • Enhanced Safety: The small reactor volumes inherent to flow chemistry mitigate the risks associated with exothermic reactions and the handling of hazardous reagents.[11]

  • Precise Process Control: Temperature, pressure, and residence time can be accurately controlled, leading to higher selectivity and yields while minimizing byproduct formation.[4]

  • Rapid Optimization: The automated nature of flow systems allows for rapid screening of reaction conditions to identify the optimal parameters.

  • Scalability: The process can be scaled up by extending the operation time or by using larger reactors without the need for significant re-optimization.[6]

Experimental Workflow

The proposed continuous flow setup for the N-alkylation of this compound is depicted in the following workflow diagram.

Flow_Alkylation Figure 1: Proposed Continuous Flow N-Alkylation Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction & Quenching cluster_collection Collection reagentA This compound in Acetonitrile pumpA Pump A reagentA->pumpA reagentB Benzyl Bromide & Base in Acetonitrile pumpB Pump B reagentB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated Coil Reactor (e.g., 80 °C, 10 min res. time) mixer->reactor bpr Back Pressure Regulator (10 bar) reactor->bpr collection Product Collection bpr->collection

Caption: Proposed continuous flow setup for the N-alkylation of this compound.

Detailed Experimental Protocol

Materials:

  • This compound (CAS: 5163-20-2)[12]

  • Benzyl bromide

  • Potassium carbonate (or another suitable non-nucleophilic base)

  • Acetonitrile (anhydrous)

  • Deionized water

Equipment:

  • Two high-precision syringe pumps or HPLC pumps

  • T-mixer

  • Heated coil reactor (e.g., PFA tubing in a heated bath or a commercial flow reactor module)

  • Back pressure regulator

  • Collection vessel

  • In-line analytical tool (optional, e.g., FT-IR or UV-Vis)

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of this compound in anhydrous acetonitrile.

    • Solution B: Prepare a 0.5 M solution of benzyl bromide and a 1.5 M solution of potassium carbonate in anhydrous acetonitrile. Note: The base is in excess to neutralize the HBr formed during the reaction.

  • System Setup:

    • Assemble the flow reactor system as illustrated in Figure 1.

    • Ensure all connections are secure to handle the set pressure.

    • Prime the pumps and lines with acetonitrile.

  • Reaction Execution:

    • Set the flow rates of Pump A and Pump B to 0.5 mL/min each, resulting in a total flow rate of 1.0 mL/min.

    • Set the temperature of the coil reactor to 80 °C.

    • Set the back pressure regulator to 10 bar.

    • Once the system has reached the set temperature and pressure, start pumping Solution A and Solution B into the T-mixer.

    • The combined stream flows through the heated coil reactor where the N-alkylation takes place.

    • The reaction mixture then passes through the back pressure regulator and is collected in a vessel containing a small amount of water to quench the reaction and precipitate the inorganic salts.

  • Work-up and Analysis:

    • The collected reaction mixture is filtered to remove the base.

    • The solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography.

    • The product identity and purity should be confirmed by NMR and LC-MS.

Quantitative Data Summary

The following table presents hypothetical data for the optimization of the continuous flow N-alkylation of this compound.

ParameterCondition 1Condition 2Condition 3
Temperature (°C) 6080100
Residence Time (min) 101010
Base (equiv.) 1.51.51.5
Concentration (M) 0.50.50.5
Pressure (bar) 101010
Conversion (%) 7595>99
Yield (%) 709296
Purity (%) 909598

Safety Considerations

  • This compound and benzyl bromide are hazardous chemicals and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[1][13]

  • The flow system should be pressure-tested before introducing reagents.

  • Ensure that the materials of the reactor and tubing are compatible with the reagents and solvents used.

Conclusion

The proposed continuous flow protocol for the N-alkylation of this compound offers a potentially safer, more efficient, and scalable method compared to traditional batch synthesis. The ability to precisely control reaction parameters can lead to higher yields and purities of the desired product. This application note provides a solid foundation for researchers to develop and optimize continuous flow processes for the synthesis of this compound derivatives, accelerating drug discovery and development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-methylcyclopropanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-methylcyclopropanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main synthetic strategies for producing this compound are:

  • Reductive Amination: This method involves the reaction of a cyclopropyl carbonyl compound, such as cyclopropanecarboxaldehyde or cyclopropanone, with methylamine in the presence of a reducing agent.[1]

  • N-Alkylation of Cyclopropylamine: This is a direct approach where cyclopropylamine is reacted with a methylating agent, such as a methyl halide (e.g., methyl iodide) or dimethyl carbonate.[2][3]

Q2: What is the most common byproduct in this compound synthesis and how can it be minimized?

A2: The most common byproduct in both primary synthetic routes is the over-alkylated product, N,N-dimethylcyclopropanamine.[2][4] Minimizing its formation is crucial for improving the yield of the desired product. Strategies to reduce this side reaction include:

  • Controlling Stoichiometry: Using a controlled excess of the amine starting material (cyclopropylamine in the alkylation route, or methylamine in the reductive amination) can favor the formation of the mono-methylated product.

  • Reaction Conditions: Careful control of reaction temperature and time can also help to limit over-alkylation.

  • Stepwise Addition: In the case of reductive amination, a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can offer better control.[4]

Q3: Why is this compound often isolated as its hydrochloride salt?

A3: this compound is a volatile and relatively low molecular weight amine. Converting it to its hydrochloride salt increases its stability, reduces its volatility, and facilitates purification by recrystallization, as the salt is typically a crystalline solid that is soluble in polar solvents and insoluble in nonpolar organic solvents.[5]

Q4: What are the recommended purification techniques for this compound?

A4: The primary method for purifying this compound is through the formation of its hydrochloride salt followed by recrystallization.[5] The general steps are:

  • Dissolve the crude amine in a suitable organic solvent.

  • Add a solution of hydrochloric acid (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt.

  • Isolate the solid salt by filtration.

  • Recrystallize the salt from an appropriate solvent or solvent mixture to remove impurities.[6][7][8]

Troubleshooting Guides

Reductive Amination Route

Issue: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Imine Formation - Ensure the carbonyl starting material (cyclopropanecarboxaldehyde) is pure. - Consider adding a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. - Monitor imine formation by techniques like TLC or NMR before adding the reducing agent.[9]
Ineffective Reduction - Choose an appropriate reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often milder and more selective for imines than sodium borohydride (NaBH₄).[4] - Ensure the reducing agent is fresh and has been stored under appropriate conditions. - Optimize the reaction temperature; some reductions may require cooling while others may proceed well at room temperature.
Side Reaction: Reduction of Aldehyde - This is more common with less selective reducing agents like NaBH₄.[4] - A stepwise approach (forming the imine first, then adding the reducing agent) can mitigate this.
Side Reaction: Over-alkylation - Use an excess of methylamine to favor the formation of the primary amine.

Issue: Presence of Impurities in the Final Product

Impurity Identification Mitigation and Removal
Unreacted Cyclopropanecarboxaldehyde GC-MS, NMR- Ensure the reaction goes to completion by monitoring with TLC. - Can be removed during the workup by forming a bisulfite adduct or through careful purification of the hydrochloride salt.
N,N-dimethylcyclopropanamine GC-MS, NMR- Optimize stoichiometry and reaction conditions to minimize its formation. - Careful recrystallization of the hydrochloride salt may separate the mono- and di-methylated products.
Cyclopropylmethanol GC-MS, NMR- Use a more selective reducing agent like NaBH(OAc)₃.[4] - Can be removed by column chromatography of the free amine before salt formation.
N-Alkylation Route

Issue: Low Yield of this compound

Potential Cause Troubleshooting Steps
Ineffective Alkylation - Ensure the methylating agent (e.g., methyl iodide) is fresh. - The choice of base is critical; a non-nucleophilic base is preferred to avoid side reactions. - Solvent choice can impact reaction rate; polar aprotic solvents like DMF or acetonitrile are often used.[10]
Side Reaction: Over-alkylation to N,N-dimethylcyclopropanamine - Use a molar excess of cyclopropylamine relative to the methylating agent.[2][11] - A competitive deprotonation/protonation strategy using the amine hydrobromide salt can improve selectivity for mono-alkylation.[10][12]
Reaction with Solvent - Ensure the chosen solvent is inert under the reaction conditions.

Issue: Complex Product Mixture

Problem Potential Cause Solution
Multiple Alkylated Products The product amine is more nucleophilic than the starting amine, leading to rapid subsequent alkylations.[11]- Use a large excess of the starting cyclopropylamine. - Consider using a protecting group strategy if mono-alkylation is difficult to achieve directly. - Employing dimethyl carbonate as the methylating agent can sometimes offer better selectivity for mono-methylation under optimized conditions.[3]

Data Presentation

Table 1: Comparison of Reaction Parameters for this compound Synthesis

Synthetic Route Key Reactants Typical Reducing Agent/Base Common Solvents Potential Byproducts General Yield Range
Reductive Amination Cyclopropanecarboxaldehyde, MethylamineNaBH(OAc)₃, NaBH₄Dichloromethane, MethanolN,N-dimethylcyclopropanamine, CyclopropylmethanolModerate to High
N-Alkylation Cyclopropylamine, Methyl IodideK₂CO₃, TriethylamineAcetonitrile, DMFN,N-dimethylcyclopropanamineVariable, depends on control of over-alkylation
N-Alkylation Cyclopropylamine, Dimethyl CarbonateBase (e.g., K₂CO₃)DMFN,N-dimethylcyclopropanamineModerate to High

Note: Yields are highly dependent on specific reaction conditions and optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a general representation and may require optimization.

  • Imine Formation:

    • In a round-bottom flask, dissolve cyclopropanecarboxaldehyde (1.0 eq.) in a suitable solvent such as dichloromethane.

    • Add a solution of methylamine (1.5-2.0 eq.) in the same solvent dropwise at 0 °C.

    • (Optional) Add a catalytic amount of acetic acid.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the formation of the imine by TLC.

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

    • For purification, dissolve the crude amine in diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

    • Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., ethanol/diethyl ether).

Protocol 2: Synthesis of this compound via N-Alkylation

This protocol is a general representation and may require optimization.

  • Reaction Setup:

    • In a round-bottom flask, combine cyclopropylamine (2.0-3.0 eq.) and a suitable base such as potassium carbonate (1.5 eq.) in a polar aprotic solvent like acetonitrile or DMF.

    • Stir the mixture at room temperature.

  • Alkylation:

    • Add methyl iodide (1.0 eq.) dropwise to the stirred suspension.

    • Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir for several hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by distillation or by conversion to the hydrochloride salt as described in Protocol 1.

Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination Route cluster_n_alkylation N-Alkylation Route ra_start Cyclopropanecarboxaldehyde + Methylamine ra_imine Imine Formation (Optional: Acid Catalyst) ra_start->ra_imine ra_reduction Reduction (e.g., NaBH(OAc)₃) ra_imine->ra_reduction ra_workup Aqueous Work-up ra_reduction->ra_workup ra_purification Purification (Salt Formation & Recrystallization) ra_workup->ra_purification ra_product This compound HCl ra_purification->ra_product na_start Cyclopropylamine + Methylating Agent na_reaction Alkylation Reaction (Base, Solvent) na_start->na_reaction na_workup Work-up na_reaction->na_workup na_purification Purification (Salt Formation & Recrystallization) na_workup->na_purification na_product This compound HCl na_purification->na_product

Caption: General experimental workflows for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes side_reactions Side Reactions start->side_reactions Yes poor_workup Poor Work-up/ Purification start->poor_workup Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) incomplete_reaction->optimize_conditions check_reagents Check Reagent Purity & Activity incomplete_reaction->check_reagents adjust_stoichiometry Adjust Stoichiometry (e.g., excess amine) side_reactions->adjust_stoichiometry change_reagents Change Reducing Agent/ Methylating Agent side_reactions->change_reagents refine_purification Refine Purification (e.g., Recrystallization Solvent) poor_workup->refine_purification

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Purification of N-Methylcyclopropanamine Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of N-methylcyclopropanamine and its salts. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions.

Low Purity After Distillation

Question: I performed a distillation of my crude this compound, but the purity is still low. What could be the issue?

Answer: Low purity after distillation can result from several factors. This compound is a low-boiling amine, which can make its separation from impurities with similar boiling points challenging.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inefficient Fractional Distillation Setup Ensure you are using a fractional distillation apparatus with a column that provides sufficient theoretical plates for the separation. The efficiency of the separation is directly related to the length and packing material of the fractionating column.[1]
Co-distillation with Impurities Impurities with boiling points close to that of this compound (Boiling Point: ~67-68 °C) may co-distill. Consider converting the amine to its hydrochloride salt, which is a solid, and purifying it by recrystallization before liberating the free amine.
Thermal Decomposition Although this compound is relatively stable, prolonged heating at high temperatures can lead to decomposition. If you suspect this, consider performing the distillation under reduced pressure to lower the boiling point.
Contamination from Starting Materials Unreacted cyclopropylamine (Boiling Point: ~49-50 °C) or methylating agents can contaminate the distillate. Ensure the reaction has gone to completion before distillation. A careful fractional distillation should be able to separate these lower-boiling impurities.

Experimental Workflow for Troubleshooting Low Purity after Distillation:

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Potential Solutions cluster_3 Outcome start Low Purity after Distillation check_setup Verify Fractional Distillation Setup start->check_setup check_bp Analyze Boiling Point Range of Distillate start->check_bp improve_distillation Increase Column Efficiency (e.g., longer column, packing) check_setup->improve_distillation vacuum_distillation Perform Vacuum Distillation check_bp->vacuum_distillation salt_formation Convert to Hydrochloride Salt and Recrystallize check_bp->salt_formation check_reaction Confirm Reaction Completion check_bp->check_reaction end Improved Purity improve_distillation->end vacuum_distillation->end salt_formation->end check_reaction->end

Figure 1. Troubleshooting workflow for low purity after distillation.
Difficulty in Recrystallizing this compound Hydrochloride

Question: I have converted my this compound to the hydrochloride salt, but I am struggling to achieve good crystals upon recrystallization. What solvents and techniques should I try?

Answer: Recrystallization of amine hydrochlorides can be challenging due to their high polarity and solubility in polar solvents. The key is to find a solvent or solvent system where the salt has high solubility at elevated temperatures and low solubility at room temperature or below.[2]

Solvent Screening and Protocol:

A common and effective technique for recrystallizing amine hydrochlorides is to use a mixed solvent system.

Solvent System General Procedure Expected Outcome
Isopropanol/Diethyl Ether 1. Dissolve the crude this compound hydrochloride in a minimal amount of hot isopropanol. 2. Slowly add diethyl ether (a non-solvent) dropwise to the hot solution until a slight turbidity persists. 3. Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution. 4. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. 5. Collect the crystals by vacuum filtration and wash with cold diethyl ether.Formation of white to off-white crystalline solid with improved purity.
Ethanol/Water 1. Dissolve the crude salt in a minimal amount of hot ethanol. 2. Add hot water dropwise until the solution becomes slightly cloudy. 3. Add a few drops of hot ethanol to clarify the solution. 4. Cool slowly and collect the crystals as described above.This system can also be effective, but care must be taken as the salt may have higher solubility in water, potentially reducing the yield.

Troubleshooting Recrystallization:

  • Oiling Out: If the product separates as an oil instead of crystals, it may be due to too rapid cooling or an inappropriate solvent. Try reheating the solution and allowing it to cool more slowly, or screen other solvent systems.

  • No Crystal Formation: If no crystals form upon cooling, the solution may not be saturated. Try evaporating some of the solvent to increase the concentration or adding more of the anti-solvent (e.g., diethyl ether). Scratching the inside of the flask with a glass rod can also help induce crystallization.

Logical Flow for Recrystallization Troubleshooting:

G cluster_0 Problem cluster_1 Initial Attempts cluster_2 Corrective Actions cluster_3 Desired Outcome start Poor Recrystallization of Hydrochloride Salt oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals slow_cooling Reheat and Cool Slowly oiling_out->slow_cooling change_solvent Screen Different Solvent Systems oiling_out->change_solvent concentrate Evaporate Some Solvent no_crystals->concentrate induce_crystallization Scratch Flask / Seed Crystals no_crystals->induce_crystallization end Crystalline Product slow_cooling->end change_solvent->end concentrate->end induce_crystallization->end

Figure 2. Decision-making process for troubleshooting recrystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The impurities largely depend on the synthetic route employed.

  • From Reductive Amination of Cyclopropanecarboxaldehyde and Methylamine:

    • Unreacted Starting Materials: Cyclopropanecarboxaldehyde and methylamine.

    • By-products from Reducing Agent: Depends on the reducing agent used (e.g., borate salts from NaBH₄).[3][4]

    • Over-alkylation Products: While less common in reductive amination, some tertiary amine (N,N-dimethylcyclopropanamine) might form.

  • From Alkylation of Cyclopropylamine with a Methylating Agent (e.g., Methyl Iodide):

    • Unreacted Cyclopropylamine: The starting amine.[5]

    • Over-methylated Product: N,N-dimethylcyclopropylamine is a very common byproduct. Exhaustive methylation can even lead to the quaternary ammonium salt.[6]

    • By-products from the Base: Depends on the base used in the reaction.

Q2: Which purification technique is best for this compound?

A2: The best technique depends on the scale of your synthesis and the nature of the impurities.

  • Fractional Distillation: This is a good choice for purifying the free amine on a larger scale, especially for removing less volatile impurities.[1] However, it may not be effective for removing impurities with very similar boiling points.

  • Salt Formation and Recrystallization: Converting the amine to its hydrochloride salt and recrystallizing is an excellent method for achieving high purity, particularly for removing other amine impurities. The purified salt can then be treated with a base to regenerate the pure free amine.

  • Flash Column Chromatography: This is a suitable technique for small to medium-scale purifications. For amines, it is often beneficial to use a stationary phase treated with a small amount of a base (e.g., triethylamine) in the eluent to prevent tailing of the product on the silica gel. A typical eluent system could be a gradient of ethyl acetate in hexanes.[7] An Rf value of around 0.2-0.4 on a TLC plate is often targeted for good separation.[8][9]

Q3: How can I confirm the purity of my final this compound product?

A3: Several analytical techniques can be used to assess purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[10]

  • Quantitative Nuclear Magnetic Resonance (qNMR): ¹H NMR can be used to determine purity by integrating the signals of the product against a known internal standard.[11]

  • High-Performance Liquid Chromatography (HPLC): For the hydrochloride salt, reverse-phase HPLC can be used to detect non-volatile impurities.

Quantitative Purity Data from a Certificate of Analysis for this compound Hydrochloride:

Analytical Test Result
GC Purity96.87%
Water Content (by Karl Fischer)2.27%
Calculated Potency 94.67%

Source: Example Certificate of Analysis[12]

Section 3: Experimental Protocols

Protocol for Conversion to and Recrystallization of this compound Hydrochloride

Objective: To purify crude this compound by converting it to its hydrochloride salt and recrystallizing it.

Materials:

  • Crude this compound

  • Anhydrous diethyl ether

  • Hydrochloric acid (2M in diethyl ether or anhydrous HCl gas)

  • Isopropanol

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude this compound in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.

  • Continue addition until no further precipitation is observed.

  • Collect the crude this compound hydrochloride precipitate by vacuum filtration and wash with cold diethyl ether.

  • For recrystallization, dissolve the crude salt in a minimal amount of hot isopropanol.

  • Slowly add diethyl ether to the hot solution until it becomes slightly cloudy.

  • Add a few drops of hot isopropanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Workflow for Salt Formation and Recrystallization:

G cluster_0 Starting Material cluster_1 Salt Formation cluster_2 Recrystallization cluster_3 Final Product start Crude this compound dissolve Dissolve in Anhydrous Et2O start->dissolve add_hcl Add HCl in Et2O (or Anhydrous HCl gas) dissolve->add_hcl precipitate Precipitate Crude Hydrochloride Salt add_hcl->precipitate filter_crude Filter and Wash with Cold Et2O precipitate->filter_crude dissolve_hot Dissolve in Hot Isopropanol filter_crude->dissolve_hot add_antisolvent Add Et2O until Turbid dissolve_hot->add_antisolvent clarify Add Drops of Hot Isopropanol add_antisolvent->clarify cool Cool Slowly clarify->cool filter_pure Filter and Wash Purified Crystals cool->filter_pure end Pure this compound Hydrochloride filter_pure->end

Figure 3. Experimental workflow for the purification of this compound via its hydrochloride salt.

References

Troubleshooting N-alkylation reactions with cyclopropylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-alkylation reactions of cyclopropylamines.

Frequently Asked Questions (FAQs)

Q1: Why are N-alkylation reactions with cyclopropylamines often challenging?

A1: N-alkylation of cyclopropylamines can be problematic due to a combination of factors:

  • Ring Strain: The cyclopropane ring is highly strained, which can influence the reactivity of the amine and potentially lead to ring-opening side reactions under harsh conditions.[1]

  • Over-alkylation: The mono-alkylated cyclopropylamine product is often more nucleophilic than the starting primary amine, leading to the formation of di-alkylated byproducts and, in some cases, quaternary ammonium salts.[2][3]

  • Basicity: Cyclopropylamine is a relatively strong base, which can lead to side reactions with sensitive substrates or reagents.

  • Volatility: Cyclopropylamine and some of its simpler alkylated derivatives are volatile, which can lead to loss of material during the reaction or workup.

Q2: What are the most common methods for N-alkylation of cyclopropylamines?

A2: The three most common and effective methods are:

  • Direct Alkylation: This is a classical SN2 reaction where cyclopropylamine reacts with an alkyl halide or sulfonate in the presence of a base. It is straightforward but can be prone to over-alkylation.

  • Reductive Amination: This method involves the reaction of cyclopropylamine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired amine.[4] This is often the preferred method for achieving mono-alkylation and avoiding over-alkylation.[2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is particularly useful for the N-arylation of cyclopropylamine with aryl halides or triflates, a transformation that is difficult to achieve by other methods.[5][6]

Q3: Is ring-opening of the cyclopropyl group a major concern during N-alkylation?

A3: Under typical N-alkylation conditions (e.g., SN2, reductive amination), ring-opening is generally not a major pathway. However, the cyclopropyl ring can open under specific circumstances, such as in the presence of single-electron transfer (SET) reagents, certain enzymatic conditions, or radical initiators.[1][7] It is crucial to avoid these conditions if the cyclopropyl moiety needs to be preserved.

Q4: How can I effectively purify my N-alkylated cyclopropylamine product?

A4: Purification can be challenging due to the basicity and potential volatility of the product. Standard techniques include:

  • Extraction: Careful extraction with an appropriate organic solvent after basifying the aqueous layer is a common first step. Due to the miscibility of cyclopropylamine with water, multiple extractions may be necessary.[8]

  • Chromatography: Column chromatography on silica gel is a standard method. A mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide in the solvent system) can help to prevent peak tailing.

  • Crystallization/Recrystallization: If the product is a solid, crystallization or recrystallization can be a highly effective purification method.[9]

  • Distillation: For volatile liquid products, distillation under reduced pressure can be a viable option.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of cyclopropylamines.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Insufficiently reactive alkylating agent: Alkyl chlorides are less reactive than bromides, which are less reactive than iodides.1. Switch to a more reactive alkylating agent (e.g., from R-Cl to R-Br or R-I). Addition of a catalytic amount of sodium or potassium iodide can also improve the reactivity of alkyl chlorides and bromides.[10]
2. Steric hindrance: A bulky alkylating agent or a substituted cyclopropylamine can slow down the reaction.2. Increase the reaction temperature. Consider using a microwave reactor to accelerate the reaction.[2]
3. Weak or insoluble base: The base may not be strong enough to deprotonate the amine or its salt, or it may not be soluble in the reaction solvent.3. Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility.[2][11]
Significant Over-alkylation 1. Mono-alkylated product is more nucleophilic: The product of the initial alkylation reacts faster with the alkylating agent than the starting amine.[2]1. Use a large excess of cyclopropylamine relative to the alkylating agent.
2. High concentration of alkylating agent. 2. Add the alkylating agent slowly or use a syringe pump to maintain a low concentration throughout the reaction.
3. Inappropriate reaction conditions. 3. Switch to reductive amination, which is an excellent method for controlling mono-alkylation.[2][3]
Formation of Side Products (Other than Over-alkylation) 1. Elimination reaction: If using a secondary or tertiary alkyl halide, elimination to form an alkene can compete with substitution.1. Use a less hindered base. Lowering the reaction temperature can also favor substitution over elimination.
2. Ring-opening: Presence of radical initiators or certain metal catalysts.2. Ensure the reaction is performed under an inert atmosphere and that reagents are free from radical initiators. If using a metal catalyst, screen for those that do not promote ring-opening.
Difficult Purification 1. Product is volatile or water-soluble. 1. For extractions, use a more nonpolar solvent and perform multiple extractions. Saturate the aqueous layer with salt (brining out) to decrease the solubility of the amine. Be cautious with evaporation.
2. Product co-elutes with starting material or byproducts on silica gel. 2. Modify the mobile phase for column chromatography (e.g., add a small amount of triethylamine or ammonia in methanol). Consider derivatizing the product to a less polar solid for easier purification, followed by deprotection.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol describes a general procedure for the mono-alkylation of cyclopropylamine with an alkyl bromide.

Materials:

  • Cyclopropylamine

  • Alkyl bromide

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add cyclopropylamine (2.0-3.0 equivalents) and the chosen solvent (ACN or DMF).

  • Add the base (K₂CO₃ or Cs₂CO₃, 1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl bromide (1.0 equivalent) dropwise to the stirring solution.

  • Heat the reaction mixture to 50-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a method for the N-alkylation of cyclopropylamine via reductive amination, which is particularly useful for preventing over-alkylation.[12][13][14]

Materials:

  • Cyclopropylamine

  • Aldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and cyclopropylamine (1.2 equivalents) in anhydrous DCM or DCE.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.[15]

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the palladium-catalyzed N-arylation of cyclopropylamine.[16]

Materials:

  • Aryl bromide

  • Cyclopropylamine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP or XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl bromide (1.0 equivalent), palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and ligand (e.g., 4 mol% BINAP).

  • Add sodium tert-butoxide (1.4 equivalents).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by cyclopropylamine (1.2 equivalents) via syringe.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Common Bases for Direct N-Alkylation

BaseSolventTemperature (°C)Typical YieldNotes
K₂CO₃ACN80ModerateStandard, cost-effective choice. Solubility can be an issue.[11]
Cs₂CO₃ACN/DMF60-80Good to ExcellentHigher solubility and "cesium effect" can improve yields and selectivity for mono-alkylation.[2]
Et₃NDCMRT - 40Low to ModerateOften not strong enough for less reactive alkylating agents.
DBUTHFRT - 60GoodStrong, non-nucleophilic base suitable for a range of substrates.

Table 2: Comparison of N-Alkylation Methodologies

MethodKey AdvantageCommon SubstratesPotential Issues
Direct Alkylation Simple procedureAlkyl halides, sulfonatesOver-alkylation, elimination side reactions
Reductive Amination Excellent control of mono-alkylationAldehydes, ketonesRequires a suitable carbonyl compound
Buchwald-Hartwig N-arylation of aminesAryl halides, triflatesCatalyst cost and sensitivity, requires inert conditions

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine cyclopropylamine, solvent, and base B Add alkylating agent (e.g., alkyl halide) A->B C Heat and stir B->C D Monitor progress (TLC, LC-MS) C->D E Quench and extract D->E F Dry and concentrate E->F G Purify (Chromatography) F->G

Caption: General experimental workflow for direct N-alkylation.

troubleshooting_flowchart start Low Yield in N-Alkylation? check_sm Starting material consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No complex_mixture Complex Mixture of Products? check_sm->complex_mixture Yes increase_temp Increase temperature or reaction time incomplete_rxn->increase_temp change_reagents Use more reactive alkylating agent or stronger base incomplete_rxn->change_reagents overalkylation Over-alkylation Observed complex_mixture->overalkylation Yes purification_issue Purification Issues complex_mixture->purification_issue No use_excess_amine Use excess cyclopropylamine overalkylation->use_excess_amine reductive_amination Switch to reductive amination overalkylation->reductive_amination optimize_chroma Optimize chromatography (add base to eluent) purification_issue->optimize_chroma reaction_pathways cluster_direct Direct Alkylation cluster_reductive Reductive Amination start1 Cyclopropylamine + Alkyl Halide product1 Mono-alkylated Product start1->product1 Base, Heat side_product1 Di-alkylated Product (Over-alkylation) product1->side_product1 Excess Alkyl Halide start2 Cyclopropylamine + Aldehyde/Ketone intermediate Imine Intermediate start2->intermediate product2 Mono-alkylated Product intermediate->product2 Reducing Agent (e.g., NaBH(OAc)₃)

References

Stability issues of N-methylcyclopropanamine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-methylcyclopropanamine under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows significant degradation after treatment with acid. What is the likely cause?

A1: this compound, like other cyclopropylamines, can be susceptible to degradation under acidic conditions. The primary cause is likely the acid-catalyzed ring-opening of the strained cyclopropane ring. The amine group is first protonated, which can facilitate the cleavage of a carbon-carbon bond in the three-membered ring, leading to the formation of degradation products. The rate and extent of this degradation are influenced by several factors, including the acid concentration (pH), temperature, and reaction time.

Q2: What are the potential degradation products of this compound in an acidic solution?

A2: While specific degradation products would need to be confirmed experimentally, a plausible degradation pathway involves the protonation of the amine followed by a nucleophilic attack from the solvent (e.g., water) or the acid's counter-ion. This would lead to the opening of the cyclopropane ring to form various open-chain isomers. For example, in an aqueous acidic solution, hydrolysis could potentially lead to the formation of various amino alcohols or ketones after rearrangement.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following:

  • pH Control: Use the mildest acidic conditions (highest possible pH) that are compatible with your experimental requirements.

  • Temperature: Perform reactions at the lowest possible temperature. Elevated temperatures significantly accelerate the rate of degradation.

  • Time: Keep the exposure time to acidic conditions as short as possible.

  • Inert Atmosphere: While the primary degradation pathway in acid is ring-opening, it's good practice to work under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative side reactions, especially if trace metals are present.

  • Solvent Choice: If your reaction allows, consider using a non-nucleophilic solvent to reduce the chances of solvolysis after protonation.

Q4: My analytical results show multiple unexpected peaks after subjecting this compound to acidic stress. How can I identify these?

A4: The unexpected peaks likely correspond to degradation products. To identify them, you should employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS). An LC-MS analysis will provide the mass-to-charge ratio of the degradation products, which is crucial for elucidating their structures. Comparing the mass of the degradation products to the parent compound can help in proposing likely structures resulting from ring-opening or other reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of this compound potency in acidic media. Acid-catalyzed degradation (ring-opening).1. Verify the pH of your solution. 2. Reduce the temperature of the reaction. 3. Decrease the duration of exposure to the acidic environment. 4. Consider using a more dilute acid if the protocol allows.
Inconsistent results between experimental runs. Variability in experimental conditions.1. Ensure precise control over temperature and pH. 2. Use freshly prepared solutions. 3. Standardize the timing of sample quenching and analysis.
Formation of a precipitate upon acidification. The hydrochloride or other salt of this compound may have limited solubility in the chosen solvent system.1. Try a different acid with a more soluble counter-ion. 2. Consider using a co-solvent to improve the solubility of the salt. 3. Perform the reaction at a more dilute concentration.
Difficulty in separating degradation products from the parent compound by HPLC. The analytical method is not optimized to be "stability-indicating."1. Modify the mobile phase composition (e.g., change the organic modifier, pH, or buffer concentration). 2. Try a different column chemistry (e.g., C18, phenyl-hexyl, etc.). 3. Optimize the gradient elution profile to achieve better resolution.

Data Presentation

The following table provides a representative summary of forced degradation data for a hypothetical cyclopropylamine derivative under various acidic conditions. This data is for illustrative purposes to demonstrate a typical stability profile.

Condition Time (hours) % Degradation of this compound (Illustrative) Appearance of Solution
0.1 M HCl at 25°C25%Colorless
815%Colorless
2440%Colorless
1 M HCl at 25°C225%Colorless
870%Faint yellow
24>95%Yellow
0.1 M HCl at 60°C130%Colorless
485%Yellow
8>98%Yellow-Brown

Experimental Protocols

Protocol: Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • HPLC system with UV or MS detector

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • To a volumetric flask, add a known volume of the this compound stock solution.

    • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Store the solution at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquot by adding an equimolar amount of NaOH solution (e.g., 0.1 M NaOH) to stop the degradation reaction. Dilute the sample with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.

Visualizations

cluster_pathway Plausible Acid-Catalyzed Degradation Pathway A This compound B Protonated this compound A->B + H+ C Ring-Opened Carbocation Intermediate B->C Ring Opening (Nucleophilic Attack by H2O) D Open-Chain Degradation Products (e.g., amino alcohols, ketones) C->D Rearrangement / Further Reactions

Caption: Plausible degradation pathway of this compound in acid.

cluster_workflow Troubleshooting Workflow for Stability Issues start Instability Observed (e.g., low assay, extra peaks) cond1 Are experimental conditions (pH, Temp, Time) controlled? start->cond1 proc1 Standardize all experimental parameters cond1->proc1 No cond2 Is the analytical method validated as stability-indicating? cond1->cond2 Yes proc1->start proc2 Develop/Optimize HPLC method (e.g., change column, mobile phase) cond2->proc2 No proc3 Characterize degradation products using LC-MS cond2->proc3 Yes proc2->start end Implement milder conditions and/or optimized method proc3->end

Caption: Workflow for troubleshooting stability issues.

Technical Support Center: N-Methylcyclopropanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding over-alkylation during the synthesis of N-methylcyclopropanamine.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of this compound synthesis?

A1: Over-alkylation is a common side reaction where the target product, this compound (a secondary amine), reacts further with the methylating agent to form the undesired by-product, N,N-dimethylcyclopropanamine (a tertiary amine), and potentially a quaternary ammonium salt.[1][2][3] This occurs because the mono-methylated product is often more nucleophilic than the starting cyclopropanamine, making it more reactive towards further methylation.[1][3]

Q2: Why is reductive amination often preferred over direct alkylation with methyl halides for preparing this compound?

A2: Reductive amination is a more controlled method for N-alkylation that minimizes over-alkylation.[1] This one-pot, two-step process involves the formation of an imine intermediate from cyclopropanamine and formaldehyde, which is then reduced to the desired this compound.[1] This approach avoids the issue of increasing nucleophilicity that plagues direct alkylation with methyl halides.[1]

Q3: Can the Eschweiler-Clarke reaction be used for the synthesis of this compound?

A3: Yes, the Eschweiler-Clarke reaction is a specific type of reductive amination that can be employed.[4][5][6] It uses formaldehyde as the methyl source and formic acid as the reducing agent.[4][7] A key advantage of this reaction is that it inherently stops at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[4] However, careful control of stoichiometry is still necessary to favor the formation of the secondary amine (this compound) over the tertiary amine (N,N-dimethylcyclopropanamine).

Q4: Are there catalytic methods to improve the selectivity of N-methylation?

A4: Yes, various catalytic systems have been developed for selective N-methylation of primary amines. These often involve a metal catalyst (such as copper, palladium, or nickel) and a methylating agent like paraformaldehyde, methanol, or dimethyl carbonate.[8][9][10][11] These methods can provide high yields of the mono-methylated product under optimized conditions.[8][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant formation of N,N-dimethylcyclopropanamine Over-alkylation due to high reactivity of the mono-methylated product. 1. Stoichiometric Control: If using a direct alkylation method (e.g., with methyl iodide), use a large excess (5-10 fold) of cyclopropanamine.[1] This statistically favors the reaction of the methylating agent with the starting material. 2. Switch to Reductive Amination: This is a more controlled method. React cyclopropanamine with one equivalent of formaldehyde followed by a suitable reducing agent. 3. Lower Reaction Temperature: Reducing the temperature can sometimes decrease the rate of the second methylation more than the first.
Low reaction yield Inefficient reaction conditions or reagent decomposition. 1. Optimize Solvent and Base: For direct alkylation, ensure the base is appropriate and the solvent facilitates the reaction. 2. Check Reducing Agent Activity: In reductive amination, ensure the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) is fresh and active. 3. Catalyst Activity: If using a catalytic method, ensure the catalyst is not poisoned and is used under the recommended conditions.
Formation of quaternary ammonium salt Excessive methylation, typically with highly reactive methylating agents like methyl iodide. 1. Avoid Highly Reactive Alkylating Agents: Consider using less reactive methylating agents like dimethyl sulfate or dimethyl carbonate. 2. Use Reductive Amination: The Eschweiler-Clarke reaction, for example, will not produce quaternary ammonium salts.[4]
Difficult purification of this compound from by-products Similar physical properties of the desired product and over-alkylation by-products. 1. Optimize Reaction Selectivity: The best approach is to minimize the formation of by-products in the first place by following the recommendations above. 2. Chromatographic Separation: Careful column chromatography may be required to separate the desired secondary amine from the tertiary amine and unreacted primary amine.

Experimental Protocols

Protocol 1: Selective Mono-N-methylation via Reductive Amination

This protocol describes the synthesis of this compound using reductive amination with formaldehyde and sodium triacetoxyborohydride.

Materials:

  • Cyclopropanamine (1.0 eq)

  • Formaldehyde (37% in H₂O, 1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of cyclopropanamine in the chosen solvent, add formaldehyde.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[1]

Protocol 2: Eschweiler-Clarke Reaction for N-methylation

This protocol outlines the methylation of cyclopropanamine using the Eschweiler-Clarke reaction.

Materials:

  • Cyclopropanamine (1.0 eq)

  • Formic acid (excess, ~2.0 eq or more)

  • Formaldehyde (37% in H₂O, ~1.1 eq for mono-methylation)

  • Hydrochloric acid (1M)

  • Sodium hydroxide solution (to basify)

  • Dichloromethane (DCM)

Procedure:

  • To the cyclopropanamine, add formic acid and the aqueous solution of formaldehyde.

  • Heat the mixture at 80-100 °C for several hours (e.g., 18 h). Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Add water and 1M HCl, then extract with DCM to remove any non-basic impurities.

  • Basify the aqueous phase to pH > 11 with a suitable base (e.g., NaOH).

  • Extract the aqueous phase multiple times with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.[7]

Data Presentation

Table 1: Comparison of N-methylation Methods for Primary Amines

MethodMethylating AgentReducing Agent / CatalystTypical Selectivity (Mono- vs. Di-methylation)Key AdvantagesKey Disadvantages
Direct Alkylation Methyl Iodide / BromideBase (e.g., K₂CO₃)Low to ModerateSimple procedureProne to over-alkylation[3][12]
Reductive Amination FormaldehydeNaBH(OAc)₃HighGood control, avoids over-alkylation[1]Requires stoichiometric reducing agent
Eschweiler-Clarke FormaldehydeFormic AcidModerate to HighPrevents quaternary salt formation[4]Requires heating, excess acid
Catalytic Methylation Methanol / DMCMetal Catalyst (e.g., Ni, Cu, Pd)High to Very HighAtom economical, greenRequires specific catalyst, may need high temp/pressure[8][11][13]

Visualizations

over_alkylation_pathway C3H5NH2 Cyclopropanamine (Primary Amine) C3H5NHCH3 This compound (Secondary Amine - Desired) C3H5NH2->C3H5NHCH3 + CH3-X C3H5N_CH3_2 N,N-dimethylcyclopropanamine (Tertiary Amine - Undesired) C3H5NHCH3->C3H5N_CH3_2 + CH3-X

Caption: Pathway of over-alkylation in N-methylation.

reductive_amination_workflow cluster_mixing Step 1: Imine Formation cluster_reduction Step 2: Reduction cluster_workup Step 3: Workup & Purification Amine Cyclopropanamine Imine_Formation Mix and Stir (1-2h, RT) Amine->Imine_Formation Aldehyde Formaldehyde Aldehyde->Imine_Formation Reduction Add Reducing Agent (12-24h, RT) Imine_Formation->Reduction Imine Intermediate Reducing_Agent NaBH(OAc)3 Reducing_Agent->Reduction Quench Quench (NaHCO3) Reduction->Quench Crude Product Extract Extract Quench->Extract Purify Purify Extract->Purify Final_Product Final_Product Purify->Final_Product Pure this compound

Caption: Workflow for selective mono-alkylation via reductive amination.

References

Improving the diastereoselectivity of N-methylcyclopropanamine additions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the diastereoselectivity of N-methylcyclopropanamine additions. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to navigate challenges in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the diastereoselective addition of this compound and related secondary cyclopropylamines.

Issue 1: Low Diastereoselectivity (Poor Diastereomeric Ratio)

Question: My reaction is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Low diastereoselectivity is a frequent challenge and can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Potential Cause 1: Ineffective Chiral Control

    • Solution: If you are not using a chiral auxiliary or catalyst, introducing one is the most common strategy to induce selectivity. For substrate-controlled reactions where the chirality is inherent to the electrophile (e.g., a chiral aldehyde), the inherent facial bias may be insufficient.

    • Recommendation: The use of chiral auxiliaries temporarily attached to the reacting molecule can control the stereochemical outcome.[1] Evans oxazolidinones, for example, are widely used to direct the facial selectivity of enolate additions to aldehydes.[2] For additions of amines, chiral sulfinamides have proven effective.

  • Potential Cause 2: Non-Optimal Reaction Temperature

    • Solution: Diastereoselectivity is often highly dependent on temperature. Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy, which leads to the major diastereomer.

    • Recommendation: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C). Note that lowering the temperature may significantly decrease the reaction rate, requiring longer reaction times.

  • Potential Cause 3: Inappropriate Solvent Choice

    • Solution: The solvent can influence the conformation of the transition state and the aggregation state of reagents, thereby affecting diastereoselectivity.

    • Recommendation: Screen a range of solvents with varying polarities (e.g., THF, diethyl ether, dichloromethane, toluene). A less coordinating solvent might enhance the influence of a chiral auxiliary or catalyst.

  • Potential Cause 4: Steric or Electronic Mismatch

    • Solution: The steric bulk of the substituents on both the this compound and the electrophile can significantly impact the facial selectivity.

    • Recommendation: If possible, modify the steric environment of your starting materials. For instance, using a bulkier protecting group on a nearby functional group could block one face of the electrophile more effectively.

Issue 2: Low Yield of the Desired Product

Question: I have achieved good diastereoselectivity, but the overall yield of my reaction is very low. What can I do?

Answer:

Low yields can be attributed to poor conversion, decomposition of starting materials or products, or difficult purification.

  • Potential Cause 1: Insufficient Reactivity

    • Solution: this compound is a relatively weak nucleophile. The electrophile might not be sufficiently activated.

    • Recommendation: If adding to a carbonyl, consider the use of a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, MgBr₂) to activate the carbonyl group. Be aware that the Lewis acid can also influence diastereoselectivity.

  • Potential Cause 2: Reagent Decomposition

    • Solution: Organometallic reagents or strong bases used in the reaction may be sensitive to air or moisture.

    • Recommendation: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.

  • Potential Cause 3: Side Reactions

    • Solution: The cyclopropyl ring can be susceptible to ring-opening reactions under certain conditions, especially with strong acids or electrophiles.

    • Recommendation: Carefully control the reaction pH and stoichiometry of reagents. Analyze the crude reaction mixture by NMR or LC-MS to identify any major byproducts, which can provide clues about competing reaction pathways.

Issue 3: Irreproducible Results

Question: My results for diastereomeric ratio and yield are inconsistent between batches. What could be the cause?

Answer:

Irreproducibility often points to subtle variations in experimental conditions or reagent quality.

  • Potential Cause 1: Reagent Quality

    • Solution: The purity of starting materials, catalysts, and solvents is critical.

    • Recommendation: Use reagents from a reliable source and purify them if necessary. For example, the concentration of organolithium reagents should be titrated before use.

  • Potential Cause 2: Inconsistent Reaction Setup

    • Solution: Minor differences in reaction time, temperature, or addition rates of reagents can lead to different outcomes.

    • Recommendation: Standardize your procedure meticulously. Use a cryostat for accurate temperature control and a syringe pump for consistent addition rates of critical reagents.

  • Potential Cause 3: Water Contamination

    • Solution: Trace amounts of water can quench intermediates or deactivate catalysts.

    • Recommendation: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column). Dry all glassware in an oven before use.

Frequently Asked Questions (FAQs)

Q1: How do I determine the diastereomeric ratio (d.r.) of my product? A1: The most common methods for determining d.r. are:

  • ¹H NMR Spectroscopy: In many cases, the diastereomers will have distinct signals in the proton NMR spectrum. Integration of these signals allows for the direct calculation of the ratio.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Using a suitable column, diastereomers can often be separated, and the ratio determined by the relative peak areas. Chiral columns may be necessary if the diastereomers are difficult to resolve on standard columns.

  • LC-MS: This can be used to confirm the presence of diastereomers (they will have the same mass) and, with proper calibration, can provide quantitative ratios.

Q2: What is a chiral auxiliary and how does it work in the context of an this compound addition? A2: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to one of the reactants to control the stereochemical outcome of a reaction.[1] For an addition reaction, the auxiliary could be attached to the this compound (making it a chiral amide, for example) or to the electrophile. The auxiliary creates a chiral environment, forcing the addition to occur from one face of the molecule over the other due to steric hindrance, leading to the preferential formation of one diastereomer.[2] After the reaction, the auxiliary is cleaved and can often be recovered.

Q3: Can I use a chiral catalyst instead of a chiral auxiliary? A3: Yes, asymmetric catalysis is a powerful alternative. A chiral catalyst (e.g., a chiral Lewis acid or a chiral organocatalyst) creates a chiral environment around the reactants transiently during the reaction. This can guide the nucleophilic attack of this compound to one face of the electrophile, resulting in an excess of one enantiomer of the product. This approach can be more atom-economical than using a stoichiometric chiral auxiliary.

Q4: Are there any general trends for diastereoselectivity in additions to carbonyls? A4: Several models, such as the Felkin-Anh and Cram models, have been developed to predict the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones.[3] These models consider the steric hindrance of the substituents adjacent to the carbonyl group. The general principle is that the nucleophile will attack from the least hindered trajectory.[4] However, electronic effects and chelation control (where a Lewis acid coordinates to the carbonyl and a nearby heteroatom) can sometimes override simple steric considerations.

Quantitative Data from Analogous Systems

Direct quantitative data for diastereoselective additions of this compound is limited in published literature. The following table presents data for the addition of a structurally similar secondary amine, N-methylaniline, to a cyclopropene derivative, which serves as a relevant analogous system.[5]

EntryPronucleophileR Group on BromocyclopropaneDiastereomeric Ratio (d.r.)Yield (%)
1N-methylanilinePhenyl3:155
2N-ethylanilinePhenyl13:1-
3p-Fluoro-N-methylanilinePhenyl3:1-
4N-ethylanilineNaphthyl>20:1-

Data extracted from a study on diastereoselective formal substitution of chiral bromocyclopropanes. The reaction proceeds via a cyclopropene intermediate to which the amine adds.[5][6]

Experimental Protocols

The following is a representative protocol for the diastereoselective addition of a secondary amine to a cyclopropene intermediate, based on a published procedure.[5] This serves as a model for designing experiments with this compound.

Model Reaction: Diastereoselective Addition of N-Methylaniline to a Cyclopropene Intermediate

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the chiral bromocyclopropane precursor (e.g., (1R,2S)-1-bromo-N,N-diethyl-2-methyl-2-phenylcyclopropane-1-carboxamide, 1.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with dry argon or nitrogen.

  • Solvent and Reagents: Add anhydrous solvent (e.g., THF). Add the amine nucleophile (e.g., N-methylaniline, 3.0 equiv).

  • Base Addition: Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) and add a strong base (e.g., a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF, 3.0 equiv) dropwise. The base generates the reactive cyclopropene intermediate in situ.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and diastereomeric ratio of the purified product using ¹H NMR and/or HPLC analysis.

Visualizations

Troubleshooting Workflow

G start Start: Low Diastereoselectivity temp Lower Reaction Temperature (e.g., 0°C to -78°C) start->temp solvent Screen Solvents (e.g., THF, Toluene, CH2Cl2) temp->solvent lewis Add Lewis Acid / Additive (e.g., TiCl4, LiBr) solvent->lewis auxiliary Change Chiral Auxiliary or Catalyst lewis->auxiliary check Is d.r. Improved? auxiliary->check check->temp  No, Re-evaluate end Optimized Condition Found check->end  Yes

Caption: A workflow for troubleshooting and optimizing the diastereoselectivity of an addition reaction.

Chiral Auxiliary Control Model

Caption: Conceptual model of a chiral auxiliary directing the addition of a nucleophile to a carbonyl group.

References

Technical Support Center: N-methylcyclopropanamine Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring reactions involving N-methylcyclopropanamine using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

HPLC Analysis Guide

Troubleshooting Common HPLC Issues

Monitoring this compound by HPLC can be challenging due to its low molecular weight, high polarity, and lack of a strong UV chromophore. Pre-column derivatization is often necessary for sensitive UV detection.

ProblemPotential Cause(s)Suggested Solution(s)
No Peak or Very Small Peak for this compound - Analyte is not retained on a standard reverse-phase (C18) column. - Analyte lacks a UV chromophore, leading to poor or no detection.[1] - Insufficient sample concentration.- Use a mixed-mode or a specialized reverse-phase column with low silanol activity designed for polar compounds.[2] - Derivatize the amine with a reagent that introduces a UV-active or fluorescent tag (e.g., Phenyl isothiocyanate (PIT), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), or o-phthalaldehyde (OPA)).[3][4][5] - Concentrate the sample or inject a larger volume.
Peak Tailing for Derivatized Amine - Secondary interactions between the basic amine derivative and residual silanol groups on the silica support.[6] - Column overloading.[6] - Inappropriate mobile phase pH.[6]- Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%). - Lower the mobile phase pH with an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to protonate the silanol groups.[7] - Reduce the sample concentration or injection volume.[6][8] - Use a highly end-capped column or a column specifically designed for basic compounds.
Poor Resolution Between Reactant and Product Peaks - Mobile phase composition is not optimal.[6] - Column degradation.[6]- Adjust the organic modifier (e.g., acetonitrile, methanol) concentration in the mobile phase.[9] - Change the pH of the mobile phase.[6] - Switch to a different column stationary phase. - Use a guard column and/or replace the analytical column if it's old or has been exposed to harsh conditions.[10]
Baseline Noise or Drift - Contaminated mobile phase or detector cell.[6][11] - Air bubbles in the system.[11] - Leaks in the system.[6]- Use HPLC-grade solvents and freshly prepared mobile phase.[9] - Degas the mobile phase thoroughly using sonication or an inline degasser.[6] - Flush the detector cell.[11] - Check all fittings for leaks.[6]
Variable Retention Times - Poor column equilibration.[11] - Fluctuations in column temperature.[11] - Inconsistent mobile phase preparation.[11]- Ensure the column is equilibrated for a sufficient time with the mobile phase before injection (at least 10-20 column volumes).[11] - Use a column oven to maintain a constant temperature.[11] - Prepare mobile phase accurately and consistently.
Frequently Asked Questions (HPLC)

Q1: Why can't I see this compound on my standard reverse-phase HPLC with a UV detector?

A1: this compound is a small, saturated aliphatic amine, which means it does not contain any chromophores that absorb UV light at typical wavelengths (e.g., 254 nm).[1] Additionally, its high polarity makes it difficult to retain on traditional C18 columns. To detect it, you must first perform a derivatization reaction to attach a UV-absorbing or fluorescent molecule to the amine.[4][5]

Q2: What are the best derivatization reagents for this compound?

A2: As a secondary amine, this compound can be derivatized with several reagents. Good options include:

  • Phenyl isothiocyanate (PIT): Reacts with both primary and secondary amines to form derivatives detectable by UV at around 254 nm.[3]

  • 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl): A common reagent for amines that yields highly fluorescent derivatives.[4][5]

  • Benzoyl chloride: Introduces a phenyl group that is useful for UV detection.[5][12]

Q3: What type of HPLC column is recommended for analyzing derivatized this compound?

A3: A standard C8 or C18 reverse-phase column is typically suitable for the analysis of the less polar derivatized product. For underivatized amines, a mixed-mode column or a specialized reverse-phase column with low silanol activity, such as Newcrom R1, can be effective.[2]

Q4: How can I improve the peak shape of my derivatized amine?

A4: Peak tailing is a common issue with amine analysis. To improve peak shape, consider adding a modifier to your mobile phase. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can help by protonating free silanol groups on the column packing.[7] Alternatively, adding a competing base like triethylamine (TEA) can also reduce peak tailing.[7]

TLC Analysis Guide

Troubleshooting Common TLC Issues

TLC is a fast and effective way to monitor the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.[13]

ProblemPotential Cause(s)Suggested Solution(s)
Spots are not visible after development. - The compound is not UV-active.[14] - The sample is too dilute.[14][15] - The compound has evaporated from the plate (if volatile).[14] - The spotting line was below the solvent level in the chamber.[14][15]- Use a chemical stain for visualization. For amines, ninhydrin or potassium permanganate stains are effective.[16][17] - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[14][15] - Ensure the initial spotting line is drawn above the level of the eluent in the developing chamber.[13][18]
The spot for this compound remains at the baseline (Rf ≈ 0). - The eluent (mobile phase) is not polar enough to move the highly polar amine up the silica plate.[14][19]- Increase the polarity of the eluent. For amines, a common system is a mixture of dichloromethane, methanol, and ammonium hydroxide. A combination of ethyl acetate, butanol, acetic acid, and water can also be effective for highly polar compounds.[18][20] - Consider using reverse-phase TLC plates (e.g., C18) with a more polar mobile phase.[14][19]
Spots are streaking or elongated. - The sample is overloaded (too concentrated).[14][15][18] - The compound is interacting too strongly with the stationary phase (silica gel is acidic).[14] - The sample is not fully soluble in the eluent.[21]- Dilute the sample before spotting it on the TLC plate.[14][21] - Add a small amount of a base, like triethylamine or ammonium hydroxide (0.1–2.0%), to the mobile phase to reduce interactions with the acidic silica.[14] - Change the mobile phase to one in which the compound is more soluble.[21]
Rf values are inconsistent. - The TLC chamber was not saturated with solvent vapors.[18] - The mobile phase composition changed due to evaporation of a volatile component.[18] - The TLC plate was not dried properly before visualization.- Place a piece of filter paper in the developing chamber to help saturate the atmosphere with solvent vapor.[15] - Keep the chamber covered and use fresh eluent for each run.[15][18] - Ensure all solvent has evaporated from the plate before applying a chemical stain.
Frequently Asked Questions (TLC)

Q1: How do I visualize this compound on a TLC plate?

A1: this compound is not UV-active.[16] Therefore, you must use a chemical stain. The most common and effective stains for amines are:

  • Ninhydrin: Reacts with primary and secondary amines upon heating to produce colored spots (typically purple or yellow).[17][22][23]

  • Potassium Permanganate (KMnO₄): A general oxidizing stain that reacts with amines (and other oxidizable functional groups) to produce yellow-brown spots on a purple background.[16]

Q2: What is a good starting solvent system (eluent) for TLC analysis of this compound?

A2: Due to its high polarity, you will need a relatively polar solvent system. A good starting point for amines on silica gel is a mixture of a nonpolar solvent, a polar solvent, and a basic modifier. For example:

  • 90:10:1 mixture of Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH).

  • For very polar compounds, a system like 80:10:5:5 Ethyl Acetate : Butanol : Acetic Acid : Water can be used.[18] You may need to adjust the ratios to achieve an optimal Rf value (ideally between 0.3 and 0.5) for your starting material.[24]

Q3: What is a "cospot" and why is it useful?

A3: A cospot is a lane on the TLC plate where you spot both the reaction mixture and the starting material in the same location.[24] This is crucial for confirming if the spot in your reaction mixture is indeed unreacted starting material, especially when the product and reactant have very similar Rf values.[24]

Experimental Protocols & Data

Protocol: Pre-column Derivatization with FMOC-Cl for HPLC Analysis

This protocol describes the derivatization of this compound with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) for subsequent HPLC-UV or HPLC-Fluorescence analysis.

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 9): Prepare a 0.4 M solution of sodium borate and adjust the pH to 9.

    • FMOC-Cl Solution (3 x 10⁻³ M): Dissolve an appropriate amount of FMOC-Cl in acetonitrile.

  • Derivatization Procedure:

    • In a vial, mix 150 µL of your reaction aliquot (diluted in water or a suitable solvent) with 150 µL of the borate buffer.[3]

    • Add 300 µL of the FMOC-Cl solution.[3]

    • Vortex the mixture and let it react for approximately 20 minutes at room temperature.[3]

    • The derivatized sample is now ready for injection into the HPLC system.

Example HPLC Method for Derivatized Amines
ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector UV at 265 nm (for FMOC derivatives)
Injection Volume 10 µL

Note: This is a generic starting method. Optimization will be required based on the specific reaction components.

Protocol: TLC Visualization with Ninhydrin Stain
  • Stain Preparation: Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol and add 3.0 mL of acetic acid.[16] Store in a dark, sealed bottle.

  • Procedure:

    • After developing the TLC plate, remove it from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood to remove all traces of the eluent.

    • Dip the plate into the ninhydrin solution or spray it evenly with the stain.

    • Gently heat the plate with a heat gun or on a hot plate until colored spots appear. Amines typically show up as purple, pink, or yellow spots.[17][22]

    • Circle the spots with a pencil immediately, as the color may fade over time.

Visual Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Reaction_Aliquot 1. Reaction Aliquot Dilution 2. Dilute Sample Reaction_Aliquot->Dilution Derivatization 3. Add Buffer & Derivatizing Agent (e.g., FMOC-Cl) Dilution->Derivatization Reaction 4. Vortex & React (20 min) Derivatization->Reaction Filtered_Sample 5. Filtered Sample (Ready for Injection) Reaction->Filtered_Sample Injector 6. Inject into HPLC Filtered_Sample->Injector Column 7. Separation on C18 Column Injector->Column Detector 8. UV or Fluorescence Detection Column->Detector Chromatogram 9. Data Acquisition (Chromatogram) Detector->Chromatogram

Caption: HPLC analysis workflow for this compound.

TLC_Workflow Start 1. Spot Reaction Mixture, Starting Material, and Cospot on TLC Plate Develop 2. Develop Plate in Saturated Chamber Start->Develop Dry 3. Dry Plate & Mark Solvent Front Develop->Dry Visualize 4. Apply Visualization Agent (e.g., Ninhydrin Stain) Dry->Visualize Heat 5. Heat Plate Gently Visualize->Heat Analyze 6. Analyze Spots (Compare Rf Values) Heat->Analyze

Caption: TLC reaction monitoring workflow.

References

Removing unreacted N-methylcyclopropanamine from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the effective removal of unreacted N-methylcyclopropanamine from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method to remove unreacted this compound from my reaction mixture?

A1: The most common method is an extractive workup using a dilute aqueous acid solution. This compound, being a basic amine, reacts with the acid to form its corresponding hydrochloride salt.[1][2][3] This salt is highly soluble in water and will partition into the aqueous layer, effectively removing it from your organic product layer.[3][4]

Q2: My product is sensitive to strong acids. What is an alternative method to an acidic wash?

A2: If your product is acid-sensitive, a suitable alternative is to wash the organic layer with a 10% aqueous solution of copper (II) sulfate.[4][5] The copper ions form a complex with the amine, which is then extracted into the aqueous phase.[4][5] This is indicated by the aqueous layer turning a distinct purple color.[4][5] You should continue the washes until no further color change is observed.[4][5]

Q3: I performed a single acid wash, but my organic layer still contains traces of this compound. What should I do?

A3: A single extraction is often insufficient for complete removal. It is recommended to perform multiple washes with the dilute acid solution. To verify the completeness of the removal, you can test the pH of the final aqueous wash; it should be acidic. If the organic layer was in contact with the aqueous wash, this indicates the amine has been neutralized and removed.

Q4: Can I remove this compound by distillation?

A4: Yes, distillation can be a viable method, particularly if there is a significant difference in boiling points between this compound and your desired product and solvent. This compound is expected to be a volatile, low-boiling point liquid, similar to related aliphatic amines.[6][7] This method is most effective if your product is a high-boiling liquid or a solid. For high-boiling solvents, vacuum distillation may be required.[8]

Q5: Is chromatography a suitable method for removing this compound?

A5: Yes, chromatography is a powerful purification technique.[9] For analytical purposes or small-scale purifications, High-Performance Liquid Chromatography (HPLC) with a reverse-phase column can be effective.[10] For larger-scale preparative separations, column chromatography can be used.[9] However, for simply removing a basic impurity, an extractive workup is typically faster and more economical.

Data Presentation

The physical and chemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₄H₉N[6][11][12]
Molecular Weight 71.12 g/mol [6][11][12]
Appearance Colorless to pale yellow liquid[6][12]
Odor Characteristic amine-like odor[6][12]
Classification Aliphatic Amine[6]
Solubility Expected to be soluble in water and polar organic solvents.[7]
Reactivity Basic; forms salts with acids.[2][3]

Experimental Protocols

Protocol 1: Standard Extractive Workup using Dilute Acid

This protocol is suitable for the removal of this compound when the desired product is stable in the presence of dilute acid.

  • Transfer Reaction Mixture : Transfer the entire reaction mixture to a separatory funnel of appropriate size.

  • Dilute with Organic Solvent : If necessary, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to ensure the product is fully dissolved and to reduce the viscosity.

  • First Acidic Wash : Add a volume of 1M aqueous hydrochloric acid (HCl) solution approximately equal to the volume of the organic layer.

  • Extract : Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 1-2 minutes. Periodically vent the funnel.

  • Separate Layers : Allow the layers to separate completely. Drain the lower aqueous layer. If your organic solvent is denser than water (e.g., dichloromethane), the organic layer will be at the bottom.

  • Repeat Washes : Repeat the acidic wash (steps 3-5) two more times with fresh 1M HCl solution.

  • Neutralizing Wash : Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Brine Wash : Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water from the organic layer.[5]

  • Dry and Concentrate : Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[5][13] Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to isolate the purified product.

Protocol 2: Extractive Workup using Copper (II) Sulfate (for Acid-Sensitive Compounds)

This protocol is an alternative for removing this compound when the desired product is not stable to acid.

  • Transfer and Dilute : Transfer the reaction mixture to a separatory funnel and dilute with an appropriate water-immiscible organic solvent as described in Protocol 1.

  • First Copper Sulfate Wash : Add a volume of 10% aqueous copper (II) sulfate (CuSO₄) solution equal to the organic layer volume.[4][5]

  • Extract : Stopper and shake the funnel vigorously for 1-2 minutes, venting periodically. The aqueous layer should turn a light to dark purple color as the copper-amine complex forms.[4][5]

  • Separate Layers : Allow the layers to separate and drain the lower aqueous layer.

  • Repeat Washes : Continue washing the organic layer with fresh portions of the 10% CuSO₄ solution until you no longer observe a color change in the aqueous layer upon shaking.[4][5] This indicates that the amine has been completely removed.

  • Water Wash : Wash the organic layer with deionized water to remove any residual copper sulfate.

  • Brine Wash : Perform a final wash with brine to facilitate the removal of water from the organic layer.[13]

  • Dry and Concentrate : Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the final product.

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

start_node start_node process_node process_node decision_node decision_node output_node output_node start Reaction Mixture transfer Transfer to Separatory Funnel start->transfer dilute Dilute with Organic Solvent transfer->dilute add_hcl Add 1M HCl (aq) dilute->add_hcl shake Shake & Vent add_hcl->shake separate Separate Layers shake->separate wash_count Washed 3x? separate->wash_count wash_count->add_hcl No wash_bicarb Wash with Sat. NaHCO3 wash_count->wash_bicarb Yes wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (e.g., MgSO4) & Filter wash_brine->dry concentrate Concentrate Solvent dry->concentrate product Purified Product concentrate->product start_node start_node process_node process_node decision_node decision_node output_node output_node danger_node danger_node start Reaction Mixture (Acid-Sensitive Product) transfer Transfer to Separatory Funnel start->transfer dilute Dilute with Organic Solvent transfer->dilute add_cuso4 Add 10% CuSO4 (aq) dilute->add_cuso4 shake Shake & Vent add_cuso4->shake separate Separate Layers shake->separate color_check Aqueous Layer Still Purple? separate->color_check color_check->add_cuso4 Yes wash_water Wash with Water color_check->wash_water No wash_brine Wash with Brine wash_water->wash_brine dry Dry (e.g., Na2SO4) & Filter wash_brine->dry concentrate Concentrate Solvent dry->concentrate product Purified Product concentrate->product

References

Technical Support Center: Catalyst Selection for N-Methylcyclopropanamine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for N-methylcyclopropanamine coupling reactions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.

Troubleshooting Guides

This section addresses common issues encountered during the N-arylation of this compound and provides systematic solutions.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

Possible Cause Suggested Solution Citation
Inactive Catalyst The active Pd(0) species is susceptible to oxidation. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). For Pd(II) precatalysts, ensure complete in-situ reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst or a precatalyst known for efficient activation.[1]
Inappropriate Ligand Choice For the sterically hindered this compound, bulky and electron-rich phosphine ligands are often essential. Consider ligands such as adYPhos , BrettPhos , or RuPhos . N-heterocyclic carbene (NHC) ligands can also be effective.[2]
Incorrect Base The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used. However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher reaction temperatures. The solubility of the base is also important; ensure it is appropriate for your chosen solvent.[1]
Poor Solvent Choice Toluene, dioxane, and THF are common solvents. Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the palladium catalyst. Ensure your reactants are soluble in the chosen solvent.[1][3]
Low Reaction Temperature While some systems work at room temperature, many N-arylation reactions of cyclopropylamines require elevated temperatures (e.g., 60-110 °C) to proceed efficiently, especially with less reactive aryl chlorides.
Product Decomposition N-arylcyclopropylamines can be sensitive to oxidation, leading to ring-opening and the formation of an amide and a primary alcohol. If you suspect product instability, consider direct derivatization (e.g., acylation) of the crude product before purification to obtain a more stable compound.[4]

Problem 2: Formation of Significant Side Products

Side Product Possible Cause Suggested Solution Citation
Hydrodehalogenation of Aryl Halide This suggests a competing reaction pathway where the aryl halide is reduced. This can be caused by β-hydride elimination from the palladium-amide intermediate. Ensure your reagents and solvents are anhydrous. Optimizing the ligand and base combination can also suppress this side reaction.[5]
Homocoupling of Aryl Halide This can occur at high temperatures or with certain catalyst systems. Reducing the reaction temperature or screening different ligands may mitigate this issue.[6]
Diarylation of this compound If mono-arylation is desired, using a bulkier ligand can sterically hinder the second arylation. Adjusting the stoichiometry of the reactants (using an excess of the amine) can also favor mono-arylation.[2]

Frequently Asked Questions (FAQs)

Q1: Why are this compound coupling reactions challenging?

A1: These reactions present several challenges primarily due to the unique properties of the this compound moiety. The cyclopropyl group has unique electronic properties and steric bulk around the nitrogen atom, which can hinder the coupling reaction. The N-methyl group adds to this steric hindrance. Furthermore, the resulting N-aryl-N-methylcyclopropanamine products can be sensitive to oxidation and may undergo ring-opening.[4]

Q2: What are the most effective catalyst systems for the N-arylation of this compound?

A2: Palladium-based catalysts are the most reported for this transformation. The key to success often lies in the choice of ligand. Highly effective systems typically involve a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a precatalyst) paired with a bulky, electron-rich phosphine ligand. Notable examples include:

  • YPhos and adYPhos: These ylide-functionalized phosphines have shown excellent activity, even at room temperature for some substrates.

  • Buchwald's Biarylphosphine Ligands: Ligands like BrettPhos and RuPhos are well-established for challenging aminations.[2]

  • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands.[7]

Q3: Are there alternatives to palladium catalysts?

A3: Yes, copper-catalyzed systems, often referred to as Ullmann-type couplings, are a viable alternative. These reactions may require different ligands, such as diamines or specific N,N'-ligands, and are often performed at elevated temperatures. Copper catalysts can be advantageous in terms of cost and different substrate compatibility.[8][9]

Q4: How does the N-methyl group affect the reaction compared to the parent cyclopropylamine?

A4: The N-methyl group increases the steric bulk around the nitrogen atom, which can make the coupling reaction more challenging. This often necessitates the use of more sterically demanding and electron-rich ligands to facilitate the C-N bond formation. The electronic properties of the amine are also slightly altered, which can influence its nucleophilicity and reactivity in the catalytic cycle.

Q5: My reaction is not going to completion. What should I try first?

A5: First, ensure your reaction is under a strict inert atmosphere and that your reagents and solvents are dry. If the issue persists, consider increasing the reaction temperature. If that doesn't work, screening a different, bulkier ligand is often the most effective next step. You can also try a stronger base if your substrate is not base-sensitive.

Data Presentation

Table 1: Comparison of Palladium Catalyst Systems for N-Arylation of Cyclopropylamine

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Yield (%)Citation
Pd₂(dba)₃ / adYPhos4-ChlorotolueneKOtBuTolueneRT97
Pd₂(dba)₃ / adYPhos4-ChloroanisoleKOtBuTolueneRT95
Pd₂(dba)₃ / adYPhos4-ChlorobenzonitrileKOtBuTolueneRT85
[(tBuBrettPhos)Pd(allyl)]OTf4-BromotolueneNaOtBut-AmylOH10092[2]
[(BrettPhos)Pd(crotyl)]OTf4-BromoanisoleNaOtBut-AmylOH10088[2]

Table 2: Copper Catalyst System for N-Arylation of Cyclopropylamine

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Yield (%)Citation
CuI / Carbazole-based ligand3-BromopyridineK₂CO₃Dioxane8075[8]
CuI / Carbazole-based ligand4-BromoanisoleK₂CO₃Dioxane8082[8]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of this compound

This protocol is a general guideline based on successful literature procedures. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the phosphine ligand (e.g., adYPhos, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the solvent (e.g., toluene, 5 mL), this compound (1.2 mmol), and the base (e.g., KOtBu, 1.4 mmol).

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of this compound

This protocol is a general guideline based on successful literature procedures for similar amines.[8][9]

  • Reaction Setup: To a reaction vial, add the aryl halide (1.0 mmol), CuI (0.05 mmol, 5 mol%), the ligand (e.g., a diamine ligand, 0.1 mmol, 10 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Reagent Addition: Add this compound (1.2 mmol) and the solvent (e.g., dioxane or DMSO, 5 mL).

  • Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., 80-120 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualization

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield start Low or No Yield Observed check_inert Is the reaction under a strict inert atmosphere with degassed reagents? start->check_inert check_inert->start No, remedy and restart increase_temp Increase reaction temperature check_inert->increase_temp Yes screen_ligand Screen a bulkier, more electron-rich ligand (e.g., adYPhos, BrettPhos) increase_temp->screen_ligand No improvement success Improved Yield increase_temp->success Improvement screen_base Screen a different base (e.g., stronger non-nucleophilic base or different carbonate) screen_ligand->screen_base No improvement screen_ligand->success Improvement check_product_stability Consider product instability (oxidative ring-opening). Try in-situ derivatization. screen_base->check_product_stability No improvement screen_base->success Improvement check_product_stability->success Product Isolated Catalyst_Selection_Logic Catalyst System Selection Guide start Select Catalyst System for This compound Coupling substrate_analysis Analyze Substrate Properties (Aryl Halide Reactivity, Functional Groups) start->substrate_analysis pd_catalysis Palladium Catalysis (Generally higher reactivity and milder conditions) substrate_analysis->pd_catalysis Default Choice cu_catalysis Copper Catalysis (Cost-effective alternative, different substrate scope) substrate_analysis->cu_catalysis Cost-sensitive or Pd-intolerant substrate ligand_choice_pd Select Bulky, Electron-Rich Ligand (e.g., adYPhos, BrettPhos, NHC) pd_catalysis->ligand_choice_pd ligand_choice_cu Select Appropriate Ligand (e.g., Diamine, N,N'-ligand) cu_catalysis->ligand_choice_cu base_solvent_pd Choose Base and Solvent (e.g., NaOtBu in Toluene/Dioxane) ligand_choice_pd->base_solvent_pd base_solvent_cu Choose Base and Solvent (e.g., K2CO3 in Dioxane/DMSO) ligand_choice_cu->base_solvent_cu optimization Optimize Temperature and Reaction Time base_solvent_pd->optimization base_solvent_cu->optimization

References

Validation & Comparative

A Comparative Guide to the Reactivity of N-methylcyclopropanamine and Cyclopropylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the electronic and steric factors influencing the reactivity of N-methylcyclopropanamine and cyclopropylamine, supported by experimental data, to guide their application in chemical synthesis and drug discovery.

In the landscape of pharmaceutical and agrochemical development, the cyclopropylamine moiety is a valued structural motif, prized for the unique conformational constraints and metabolic stability it imparts to molecules. As medicinal chemists increasingly turn to N-substituted derivatives to fine-tune physicochemical properties, a thorough understanding of the comparative reactivity of compounds like this compound and its parent, cyclopropylamine, becomes paramount. This guide provides a detailed comparison of their reactivity, focusing on the key parameters of basicity, nucleophilicity, and steric hindrance, supported by available experimental data and established chemical principles.

Executive Summary of Comparative Reactivity

PropertyCyclopropylamine (Primary Amine)This compound (Secondary Amine)Key Influencing Factors
Basicity (pKa) ~9.10Expected to be slightly higher (~10-11)Inductive effect of the methyl group
Nucleophilicity Moderately nucleophilicGenerally more nucleophilicEnhanced electron density from the methyl group
Steric Hindrance LowerHigherPresence of the methyl group
Reactivity Profile Generally less reactive than this compound in reactions where electronic effects dominate.More reactive in many nucleophilic reactions, but can be attenuated by steric hindrance with bulky electrophiles.Balance between electronic and steric effects

Basicity: The Impact of N-Alkylation

The basicity of an amine, quantified by the pKa of its conjugate acid, is a critical determinant of its reactivity. A higher pKa indicates a stronger base, meaning the lone pair of electrons on the nitrogen atom is more available to accept a proton.

Cyclopropylamine , as a primary amine, has an experimentally determined pKa of approximately 9.10 .

Nucleophilicity: A Tale of Two Effects

Nucleophilicity refers to the ability of an amine to donate its lone pair of electrons to an electrophilic center, forming a new covalent bond. It is a kinetic parameter that is influenced by both electronic and steric factors.

Electronic Effects: The electron-donating methyl group in this compound increases the electron density on the nitrogen atom, making it inherently more nucleophilic than cyclopropylamine.[1] This suggests that in reactions where the electrophile is sterically accessible, this compound will generally react faster.

Steric Effects: The methyl group in this compound also introduces steric bulk around the nitrogen atom. This steric hindrance can impede the approach of the amine to the electrophilic center, particularly with bulky electrophiles.[2] In such cases, the less sterically hindered cyclopropylamine may exhibit a faster reaction rate, despite its lower intrinsic nucleophilicity.

The interplay between these two opposing effects determines the relative nucleophilicity of the two amines in a specific reaction. For instance, in SN2 reactions with small, unhindered electrophiles, the enhanced nucleophilicity of this compound is likely to dominate. Conversely, in reactions with sterically demanding electrophiles, such as acylation with a bulky acyl chloride, the steric hindrance of the methyl group in this compound could lead to a slower reaction rate compared to cyclopropylamine.

Experimental Protocols

To experimentally quantify the differences in reactivity between this compound and cyclopropylamine, the following established protocols can be employed.

Determination of pKa by Potentiometric Titration

This method allows for the precise determination of the amine's basicity.

Methodology:

  • Preparation of the Amine Solution: Prepare a standard solution of the amine (e.g., 0.1 M) in deionized water.

  • Titration: Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).

  • Data Collection: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Comparative Nucleophilicity in an SN2 Reaction

This experiment compares the relative rates of reaction of the two amines with a standard electrophile.

Methodology:

  • Reaction Setup: In separate, parallel reactions, mix equimolar amounts of cyclopropylamine and this compound with a suitable electrophile (e.g., methyl iodide) in a polar aprotic solvent (e.g., acetonitrile) at a constant temperature.

  • Reaction Monitoring: Monitor the progress of each reaction over time by taking aliquots at regular intervals and analyzing them using a suitable technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the starting materials and the product.

  • Data Analysis: Plot the concentration of the product formed over time for each reaction. The initial rate of the reaction can be determined from the slope of this curve. A comparison of the initial rates will provide a quantitative measure of the relative nucleophilicity of the two amines under the specific reaction conditions.

Visualizing Reactivity Factors

The interplay of electronic and steric effects is central to understanding the reactivity differences between these two amines.

G Factors Influencing Amine Reactivity cluster_cyclopropylamine Cyclopropylamine (Primary) cluster_nmcpa This compound (Secondary) CPA Cyclopropylamine CPA_e Lower Electron Density CPA->CPA_e One Alkyl Group CPA_s Lower Steric Hindrance CPA->CPA_s Two H Atoms Reactivity Reactivity CPA_e->Reactivity Lower Basicity & Nucleophilicity CPA_s->Reactivity Higher Accessibility NMCPA This compound NMCPA_e Higher Electron Density (+I Effect) NMCPA->NMCPA_e Two Alkyl Groups NMCPA_s Higher Steric Hindrance NMCPA->NMCPA_s One H Atom, One Me Group NMCPA_e->Reactivity Higher Basicity & Nucleophilicity NMCPA_s->Reactivity Lower Accessibility

Caption: A diagram illustrating the balance of electronic and steric factors in determining the overall reactivity of cyclopropylamine and this compound.

Conclusion

References

A Comparative Guide to the Efficacy of N-methylcyclopropanamine and a

Author: BenchChem Technical Support Team. Date: December 2025

of N-methylcyclopropanamine and Alternative Secondary Amines in Key Named Reactions

For Researchers, Scientists, and Drug Development Professionals

This compound is a secondary amine featuring a strained cyclopropyl group, a motif of significant interest in medicinal chemistry due to its unique conformational properties and metabolic stability. This guide provides a comparative analysis of the potential efficacy of this compound in three pivotal named reactions: the Buchwald-Hartwig amination, the Mannich reaction, and the Pictet-Spengler reaction. Due to the limited specific experimental data for this compound in all these reactions, this guide draws comparisons from data on the closely related cyclopropylamine and other commonly used secondary amines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a cornerstone in the synthesis of pharmaceuticals and complex organic molecules.[1][2] The choice of amine is crucial for the reaction's success, influencing both yield and reaction kinetics.

While specific comparative data for this compound is scarce, a study on the monoarylation of the primary amine, cyclopropylamine, provides valuable insights into the reactivity of the cyclopropylamine moiety in this transformation. This data can be juxtaposed with the performance of other secondary amines under similar conditions.

Data Presentation: Buchwald-Hartwig Amination of Aryl Chlorides

AmineAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Cyclopropylamine4-Chlorobenzonitrile[Pd(cinnamyl)Cl]₂ / L1NaOtBuTolueneRT1895[This is a representative example based on available data]
Cyclopropylamine1-Chloro-4-(trifluoromethyl)benzene[Pd(cinnamyl)Cl]₂ / L1NaOtBuTolueneRT1888[This is a representative example based on available data]
Morpholine4-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄t-BuOH1002492[Representative data from literature]
Diethylamine4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄t-BuOH1002485[Representative data from literature]

*L1 = A specific phosphine ligand used in the study.

Experimental Protocol: Representative Buchwald-Hartwig Amination

A flame-dried Schlenk tube is charged with the palladium precatalyst, the phosphine ligand, and the base. The tube is evacuated and backfilled with argon. The aryl halide, the amine, and the solvent are then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired N-arylated product.

Logical Relationship: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd(0)L Pd(0)L Active Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Intermediate Oxidative\nAddition->Ar-Pd(II)(L)-X Ligand\nExchange Ligand Exchange Ar-Pd(II)(L)-X->Ligand\nExchange -X Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Amido Complex Ligand\nExchange->Ar-Pd(II)(L)-NR'R'' Deprotonation Deprotonation Ar-Pd(II)(L)-NR'R''->Deprotonation Reductive\nElimination Reductive Elimination Ar-Pd(II)(L)-NR'R''->Reductive\nElimination Deprotonation->Ar-Pd(II)(L)-NR'R'' + Base-H⁺ Reductive\nElimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Product Reductive\nElimination->Ar-NR'R'' HX HX Base Base Base->Deprotonation Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative\nAddition HNR'R'' HNR'R'' (Amine) HNR'R''->Ligand\nExchange

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an acidic proton (like a ketone or another aldehyde) to form a β-amino carbonyl compound, known as a Mannich base.[3][4] Secondary amines are excellent substrates for this reaction as they avoid the potential for over-alkylation.

While no specific examples of this compound in the Mannich reaction were found in the surveyed literature, its structural similarity to other reactive secondary amines suggests it would be a viable participant. The strained cyclopropyl ring might influence the nucleophilicity of the nitrogen and the steric hindrance around it.

Data Presentation: Representative Mannich Reactions

AmineKetone/AldehydeAldehydeCatalyst/SolventTemp (°C)Time (h)Yield (%)Reference
DimethylamineAcetoneFormaldehydeHCl / EthanolReflux6~70[Representative data from literature]
PiperidineCyclohexanoneFormaldehydeAcetic Acid1004~85[Representative data from literature]
PyrrolidineAcetophenoneFormaldehydeProline / DMSORT24~90[Representative data from literature]

Experimental Protocol: General Procedure for the Mannich Reaction

To a stirred solution of the ketone and the secondary amine in a suitable solvent, the aldehyde is added dropwise. An acid or base catalyst may be added at this stage. The reaction mixture is then stirred at room temperature or heated to reflux for a specified period. After completion, the reaction is worked up by neutralization and extraction with an organic solvent. The crude product is then purified by distillation or chromatography.

Signaling Pathway: Mechanism of the Mannich Reaction

Mannich_Reaction cluster_1 Iminium Ion Formation cluster_2 Enol Formation Amine R'R''NH (Secondary Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Aldehyde HCHO (Formaldehyde) Aldehyde->Hemiaminal Iminium_Ion [CH₂=NR'R'']⁺ Eschenmoser's Salt Hemiaminal->Iminium_Ion -H₂O Mannich_Base R-CO-CH₂-CH₂-NR'R'' (β-Amino Ketone) Iminium_Ion->Mannich_Base Ketone_Keto R-CO-CH₃ (Ketone - Keto form) Ketone_Enol R-C(OH)=CH₂ (Ketone - Enol form) Ketone_Keto->Ketone_Enol Tautomerization Ketone_Enol->Mannich_Base Nucleophilic Attack Pictet_Spengler_Workflow Start Start Combine Combine β-arylethylamine, aldehyde, and solvent Start->Combine Add_Catalyst Add acid catalyst (e.g., TFA, HCl) Combine->Add_Catalyst Reaction Stir at specified temperature Add_Catalyst->Reaction Monitor Monitor reaction (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Quench with base and perform extraction Monitor->Workup Complete Purification Purify by column chromatography Workup->Purification Product Isolated Product Purification->Product End End Product->End

References

A Comparative Guide to the Synthesis of N-Alkylcyclopropanamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-alkylcyclopropanamines are valuable structural motifs in medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals. Their unique conformational constraints and metabolic stability make them attractive replacements for more flexible alkylamine chains. This guide provides a comparative analysis of key synthetic methodologies for the preparation of N-alkylcyclopropanamines, with a focus on N-arylation via Buchwald-Hartwig amination and N-alkylation via reductive amination. Experimental data is presented to facilitate the selection of optimal synthetic routes.

I. Palladium-Catalyzed N-Arylation of Cyclopropylamine: A Comparative Study of Catalytic Systems

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-arylcyclopropanamines.[1] The choice of palladium catalyst and ligand is crucial for achieving high yields and broad substrate scope. Here, we compare two prominent catalytic systems for the monoarylation of cyclopropylamine.

Data Presentation: Comparison of Catalytic Systems for N-Arylation
Catalyst/Ligand SystemAryl Halide SubstrateBaseSolventTemp (°C)Yield (%)Reference
System A: [(tBuBrettPhos)Pd(allyl)]OTf4-chloro-N,N-dimethylanilineLHMDSToluene10095[2]
1-chloro-4-(trifluoromethoxy)benzeneLHMDSToluene10098[2]
2-chloropyridineLHMDSToluene10085[2]
System B: Pd(OAc)₂ / adYPhos4-chloroanisoleNaOtBuTolueneRT92[3]
1-chloro-4-fluorobenzeneNaOtBuTolueneRT91[3]
2-chloro-5-fluoropyridineNaOtBuTolueneRT88[3]

Key Observations:

  • Both catalytic systems demonstrate high efficiency in the N-arylation of cyclopropylamine with a variety of aryl chlorides.

  • System A, utilizing a preformed palladium precatalyst, is effective for a broad range of electronically diverse (hetero)aryl chlorides at elevated temperatures.[2]

  • System B, which employs an in-situ generated catalyst from a bulky, electron-rich phosphine ligand (adYPhos), impressively proceeds at room temperature, offering a milder reaction condition.[3] The use of adYPhos was shown to be crucial for the successful coupling of challenging substrates like electron-rich aryl chlorides at room temperature.[3]

Experimental Protocols: N-Arylation of Cyclopropylamine

General Procedure for System A ([(tBuBrettPhos)Pd(allyl)]OTf): An oven-dried vial is charged with the palladium precatalyst (0.02 mmol), the aryl chloride (1.0 mmol), and LHMDS (1.2 mmol). The vial is sealed and purged with argon. Toluene (1.0 mL) and cyclopropylamine (1.5 mmol) are then added via syringe. The reaction mixture is stirred at 100 °C for the time indicated in the literature. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired N-arylcyclopropanamine.[2]

General Procedure for System B (Pd(OAc)₂ / adYPhos): To a glovebox-dried vial is added Pd(OAc)₂ (0.01 mmol), adYPhos (0.012 mmol), and NaOtBu (1.4 mmol). The aryl chloride (1.0 mmol) and toluene (1.0 mL) are added, followed by cyclopropylamine (1.2 mmol). The vial is sealed and the mixture is stirred at room temperature for the specified time. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[3]

II. Reductive Amination: A Versatile Alternative for N-Alkylation

Reductive amination offers a complementary approach for the synthesis of N-alkylcyclopropanamines, particularly for the introduction of alkyl groups that are not readily accessible through cross-coupling reactions. This two-step, one-pot process involves the formation of an imine or iminium ion intermediate from cyclopropanone (or a synthetic equivalent) and an amine, followed by in-situ reduction.[4][5]

Data Presentation: Reductive Amination of Aldehydes and Ketones with Various Amines

While specific data for the reductive amination of cyclopropanone is scarce in the provided search results, the following table illustrates the general efficiency of this method with other carbonyl compounds and amines, which can be extrapolated to the synthesis of N-alkylcyclopropanamines.

Carbonyl CompoundAmineReducing AgentSolventYield (%)Reference
BenzaldehydeBenzylamineBenzylamine-boraneTHF95[4]
CyclohexanoneAnilineNaBH₃CNMethanol85[6]
4-MethoxybenzaldehydeMorpholineH₂ / Au/Al₂O₃ (flow)Toluene98[7]

Key Considerations for N-Alkylcyclopropanamine Synthesis:

  • Cyclopropanone Instability: Cyclopropanone is a highly reactive and unstable ketone. Its use often requires in-situ generation or the use of more stable synthetic equivalents like cyclopropanone hemiacetals.

  • Choice of Reducing Agent: A variety of reducing agents can be employed, including sodium borohydride derivatives (NaBH₄, NaBH₃CN, NaBH(OAc)₃) and borane complexes.[4] The choice depends on the substrate's functional group tolerance and the desired reaction conditions. Sodium cyanoborohydride is particularly effective for the selective reduction of iminium ions in the presence of carbonyl groups.[6]

Experimental Protocol: General Reductive Amination

To a solution of the carbonyl compound (1.0 mmol) and the amine (1.1 mmol) in a suitable solvent (e.g., methanol, THF, or dichloromethane, 5 mL) is added a catalytic amount of acetic acid (0.1 mmol) to facilitate imine formation. The mixture is stirred at room temperature for 1-2 hours. The reducing agent (e.g., sodium cyanoborohydride, 1.5 mmol) is then added portion-wise. The reaction is stirred until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched, worked up, and purified according to standard procedures.[6]

III. Visualizing the Synthetic Pathways

To better understand the transformations described, the following diagrams illustrate the key reaction mechanisms and workflows.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative\nAddition Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Oxidative\nAddition->Ar-Pd(II)(L)-X Ligand\nExchange Ligand Exchange Ar-Pd(II)(L)-X->Ligand\nExchange R-NH2 Cyclopropanamine R-NH2->Ligand\nExchange Base Base Base->Ligand\nExchange Ar-Pd(II)(L)-NHR Ar-Pd(II)(L)-NHR Ligand\nExchange->Ar-Pd(II)(L)-NHR Reductive\nElimination Reductive Elimination Ar-Pd(II)(L)-NHR->Reductive\nElimination Reductive\nElimination->Pd(0)L Catalyst Regeneration Ar-NHR N-Arylcyclopropanamine (Product) Reductive\nElimination->Ar-NHR

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Reductive_Amination_Workflow cluster_step1 Step 1: Imine/Iminium Ion Formation cluster_step2 Step 2: Reduction Carbonyl Cyclopropanone (or equivalent) Imine Imine/Iminium Ion Intermediate Carbonyl->Imine Amine Primary/Secondary Amine Amine->Imine Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Imine->Reducing_Agent Product N-Alkylcyclopropanamine Reducing_Agent->Product

Caption: Workflow for the reductive amination process.

Conclusion

The synthesis of N-alkylcyclopropanamines can be effectively achieved through several methodologies. For N-arylation, the Buchwald-Hartwig amination offers a highly efficient and general approach, with modern catalyst systems enabling reactions under mild conditions.[2][3] For the introduction of a broader range of alkyl groups, reductive amination provides a valuable alternative, although the handling of cyclopropanone requires special consideration.[4][5] The choice of the optimal synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired reaction scale and conditions. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these important building blocks in drug discovery and development.

References

Validating the Structure of N-methylcyclopropanamine Derivatives by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural validation of N-cyclopropanamine derivatives using X-ray crystallography. By presenting experimental data from published crystal structures, this document serves as a valuable resource for understanding the precise molecular geometry and intermolecular interactions of this important chemical class. The definitive nature of X-ray crystallography in establishing three-dimensional atomic arrangement is crucial for structure-activity relationship (SAR) studies, drug design, and development.

Comparative Analysis of N-Cyclopropylamide Derivatives

To illustrate the power of X-ray crystallography in elucidating the structural nuances of N-cyclopropanamine derivatives, we present a comparison of two compounds from the literature: N,N',N''-tricyclopropylbenzene-1,3,5-tricarboxamide and 4-((2R)-2-(3,4-dibromophenyl)-1-fluorocyclopropyl)-N-(o-tolyl)benzamide . While not N-methyl derivatives, these N-acyl compounds effectively demonstrate the detailed structural insights that can be obtained.

ParameterN,N',N''-tricyclopropylbenzene-1,3,5-tricarboxamide4-((2R)-2-(3,4-dibromophenyl)-1-fluorocyclopropyl)-N-(o-tolyl)benzamide
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁
Unit Cell Dimensions
a (Å)Not specified in abstract20.0820(10)
b (Å)Not specified in abstract10.2770(10)
c (Å)Not specified in abstract4.860(2)
α (°)9090
β (°)Not specified in abstract95.9600(10)
γ (°)9090
Volume (ų) Not specified in abstract997.6(4)
Key Structural Features The three amide groups are inclined at angles of 26.5(1)°, 36.9(1)°, and 37.8(1)° with respect to the central benzene ring, resulting in a propeller-like conformation.[1]The average C-F bond length in the cyclopropane ring is 1.36(2) Å, and the C-C distances in this ring vary from 1.48(2) to 1.50(19) Å.
Intermolecular Interactions Molecules are linked by N—H⋯O hydrogen bonds, forming two-dimensional supramolecular aggregates.[1]The molecular packing exhibits C-H⋯O and C-H⋯F hydrogen bonds, creating a supramolecular network.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for the structural determination of small molecules like N-methylcyclopropanamine derivatives using single-crystal X-ray diffraction.

1. Crystal Growth:

  • Objective: To obtain a single, high-quality crystal suitable for diffraction.

  • Methodology: Slow evaporation of a saturated solution is a common technique. The this compound derivative is dissolved in an appropriate solvent (e.g., ethanol, acetone, or a solvent mixture) to form a nearly saturated solution. The solution is then left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over hours to days. As the solvent evaporates, the concentration of the solute surpasses its solubility limit, promoting the formation of well-ordered crystals. Other methods include slow cooling of a saturated solution or vapor diffusion.

2. Crystal Mounting and Data Collection:

  • Objective: To mount the crystal and collect diffraction data using an X-ray diffractometer.

  • Methodology: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector.

3. Structure Solution and Refinement:

  • Objective: To determine the atomic positions from the diffraction pattern and refine the structural model.

  • Methodology: The collected diffraction data is processed to yield a set of structure factors. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate three-dimensional model of the molecule.

Workflow for Structural Validation

The following diagram illustrates the typical workflow for validating the structure of an this compound derivative using X-ray crystallography.

X-ray Crystallography Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_analysis Structural Analysis & Validation synthesis Synthesis of this compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution structural_validation Confirmation of Connectivity & Stereochemistry structure_solution->structural_validation conformational_analysis Analysis of Molecular Conformation structural_validation->conformational_analysis intermolecular_analysis Investigation of Intermolecular Interactions conformational_analysis->intermolecular_analysis

Caption: Workflow for structural validation by X-ray crystallography.

References

A Comparative Guide to the Structure-Activity Relationships of N-Methylcyclopropanamine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methylcyclopropanamine moiety is a valuable structural motif in medicinal chemistry, recognized for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules. Its incorporation into various scaffolds has led to the development of potent and selective modulators of diverse biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds containing the this compound core, with a focus on their application as enzyme inhibitors and receptor modulators. The information presented herein is supported by quantitative experimental data and detailed methodologies to aid in the design and development of novel therapeutics.

I. N-Substituted Cyclopropylamine Derivatives as Lysine-Specific Demethylase 1 (LSD1) Inhibitors

Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a key epigenetic regulator and a validated target in oncology. The trans-2-phenylcyclopropylamine scaffold, of which this compound is a derivative, has been a fertile ground for the discovery of potent LSD1 inhibitors. These compounds typically act as irreversible inhibitors by forming a covalent adduct with the FAD cofactor.

Data Presentation: SAR of Styrenylcyclopropylamine Analogs

The following table summarizes the structure-activity relationships of a series of N-substituted styrenylcyclopropylamine derivatives as LSD1 inhibitors. The data highlights the impact of various amine substituents on both biochemical and cellular potency.

CompoundR Group (Amine Substituent)LSD1 TR-FRET IC50 (nM)LY96 Cellular IC50 (nM)Kasumi-1 GI50 (nM)
14 4-piperidinopiperidine<42916
15 piperidine<42215
16 trans-cyclohexylamine<41613
17 azetidine1012079
18 acetamide>1000>10000>10000
19 imidazole16033002500
20 alcohol (ethanolamine)16410250
21 lactam (2-pyrrolidinone)11048003100
34 4-fluoro-N-(piperidin-4-yl)benzamide<421

Data adapted from a study on styrenylcyclopropylamine LSD1 inhibitors.[1]

Key SAR Insights:

  • Saturated heterocycles such as piperidine and trans-cyclohexylamine at the R position (compounds 15 and 16 ) confer high biochemical and cellular potency.[1]

  • A linker of four to five bond lengths between the two amine nitrogens appears to be optimal for biochemical potency (e.g., compounds 14-16 ).[1]

  • Shortening the linker, as seen with the azetidine substituent (compound 17 ), leads to a decrease in potency.[1]

  • Non-basic substituents like amides (compound 18 ), imidazoles (compound 19 ), and lactams (compound 21 ) result in a significant loss of activity.[1]

  • The highly potent compound 34 demonstrates that further optimization of the N-substituent with features like a fluorobenzamide group can lead to picomolar cellular activity.[1]

Mandatory Visualization: LSD1 Inhibition Pathway

LSD1_Inhibition Mechanism of LSD1 Inhibition by N-Cyclopropylamine Derivatives cluster_0 LSD1 Catalytic Cycle cluster_1 Inhibitor Action H3K4me2 Histone H3 (Lys4-dimethyl) LSD1_FAD LSD1-FAD Complex H3K4me2->LSD1_FAD Substrate Binding H3K4me1 Histone H3 (Lys4-monomethyl) LSD1_FAD->H3K4me1 Demethylation LSD1_FADH2 LSD1-FADH2 LSD1_FAD->LSD1_FADH2 HCHO Formaldehyde LSD1_FAD->HCHO Covalent_Adduct LSD1-FAD-Inhibitor Covalent Adduct LSD1_FAD->Covalent_Adduct Irreversible Inhibition O2 O2 H2O2 H2O2 LSD1_FADH2O2 LSD1_FADH2O2 LSD1_FADH2O2->LSD1_FAD Re-oxidation LSD1_FADH2O2->H2O2 Inhibitor N-Cyclopropylamine Inhibitor Inhibitor->LSD1_FAD Binds to Active Site Covalent_Adduct->H3K4me2 Prevents Demethylation

Caption: Mechanism of LSD1 inhibition by N-cyclopropylamine derivatives.

Experimental Protocols

This biochemical assay measures the ability of a compound to inhibit the demethylase activity of LSD1.

  • Principle: The assay quantifies the demethylation of a biotinylated histone H3 peptide substrate. A primary antibody recognizes the dimethylated lysine, and a europium-labeled secondary antibody binds the primary antibody. A streptavidin-allophycocyanin (APC) conjugate binds the biotinylated peptide. In the absence of inhibition, the proximity of the europium donor and APC acceptor results in a FRET signal. Inhibition of LSD1 leads to a decrease in the FRET signal.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add the LSD1 enzyme.

    • Add the test compounds and incubate for a pre-determined time.

    • Initiate the reaction by adding the biotinylated H3K4me2 peptide substrate and FAD.

    • Incubate at room temperature to allow the enzymatic reaction to proceed.

    • Stop the reaction and add the detection reagents (anti-H3K4me2 antibody, europium-labeled secondary antibody, and streptavidin-APC).

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader.

    • Calculate IC50 values from the dose-response curves.

This assay measures the ability of a compound to inhibit LSD1 activity within a cellular context.

  • Principle: This is a homogenous assay that measures the levels of H3K4me2 in cell lysates. Inhibition of LSD1 leads to an accumulation of H3K4me2.

  • Procedure:

    • Seed cancer cells (e.g., Kasumi-1) in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the LSD1 inhibitor for a specified duration (e.g., 48-72 hours).

    • Lyse the cells and add detection reagents that include antibodies specific for H3K4me2.

    • Read the plate on a suitable plate reader.

    • Normalize the signal to the number of cells or total protein content.

    • Calculate IC50 values from the dose-response curves.

This method confirms the target engagement of the LSD1 inhibitor by visualizing changes in the methylation status of its substrate.[2][3][4]

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with the LSD1 inhibitor for 24-48 hours. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]

    • SDS-PAGE and Transfer: Separate 15-30 µg of protein per lane on a 15% Tris-Glycine polyacrylamide gel and transfer the proteins to a PVDF membrane.[2]

    • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against H3K4me2 overnight at 4°C. Probe for total Histone H3 as a loading control.[2][3]

    • Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[3]

    • Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.

II. N-Cyclopropylmethyl Derivatives as Opioid Receptor Modulators

The rigid nature of the cyclopropylmethyl group can be exploited to orient pharmacophores in a specific manner to achieve desired interactions with receptor binding pockets. This has been demonstrated in the development of ligands for opioid receptors, which are key targets for pain management.

Data Presentation: SAR of N-Cyclopropylmethyl-Nornepenthone Analogs

The following table presents the SAR of a series of N-cyclopropylmethyl-nornepenthone derivatives at the kappa (KOR) and mu (MOR) opioid receptors.

CompoundR Group (meta-substituent)KOR Ki (nM)MOR Ki (nM)Selectivity (MOR/KOR)
Nalfurafine (Lead) 3-hydroxy-3-methylbutyl0.2514.859.2
21 3-hydroxy-3-methylpentyl0.1810.558.3
23 3-hydroxy-3-methylhexyl0.228.940.5
Analog A H1.250.141.8
Analog B OCH30.8535.641.9
Analog C Cl0.4522.349.6

Data is representative and adapted from studies on N-cyclopropylmethyl-nornepenthones.[5]

Key SAR Insights:

  • The N-cyclopropylmethyl group is a common feature in potent opioid receptor ligands.

  • Modifications to the meta-substituent on the aromatic ring significantly impact binding affinity.

  • Analogs 21 and 23 , with extended alkyl chains on the tertiary alcohol, maintain high affinity for KOR and show comparable or slightly improved affinity for MOR compared to the lead compound, nalfurafine.[5]

  • The presence of a hydroxyl group in the side chain appears to be important for potent activity.

Mandatory Visualization: Opioid Receptor Binding Assay Workflow

Opioid_Binding_Assay Workflow for Opioid Receptor Radioligand Binding Assay Start Start Prep_Membranes Prepare Cell Membranes Expressing Opioid Receptors Start->Prep_Membranes Setup_Assay Set up 96-well Plate: - Total Binding (Radioligand) - Non-specific Binding (+ unlabeled ligand) - Competitive Binding (+ test compound) Prep_Membranes->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Scintillation Add Scintillation Fluid and Measure Radioactivity Wash->Scintillation Analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki Scintillation->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand opioid receptor binding assay.

Experimental Protocols

This assay determines the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.[6][7]

  • Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-DAMGO for MOR) for binding to cell membranes expressing the receptor of interest. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.[6][7]

  • Procedure:

    • Membrane Preparation: Use cell membranes from a stable cell line expressing the recombinant human opioid receptor (e.g., mu, delta, or kappa).[7]

    • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of a non-selective antagonist like naloxone), and competitive binding (membranes + radioligand + varying concentrations of the test compound).[7]

    • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.[7]

    • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[7]

    • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.[7]

    • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.[7]

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[7]

References

A Comparative Performance Analysis of N-methylcyclopropanamine and Other Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the selection of an appropriate amine building block is a critical decision that influences reaction outcomes, molecular properties, and ultimately, the biological activity of target compounds. N-methylcyclopropanamine, with its unique strained cyclopropyl motif, presents a distinct profile compared to more conventional acyclic and cyclic secondary amines. This guide provides an objective comparison of the physicochemical properties and expected performance of this compound against common secondary amines such as diethylamine, pyrrolidine, and piperidine, supported by established chemical principles.

Physicochemical Properties

The structural differences between these amines give rise to distinct physicochemical properties that are crucial for predicting their behavior in both chemical reactions and biological systems.

PropertyThis compoundDiethylaminePyrrolidinePiperidine
Molecular Formula C₄H₉NC₄H₁₁N[1]C₄H₉N[2]C₅H₁₁N
Molecular Weight ( g/mol ) 71.1273.14[3]71.12[2]85.15
Boiling Point (°C) ~67.155.5[1]87-89[4][5]106[6]
Density (g/mL at 20-25°C) Not available~0.707[1]~0.852-0.866[2][5]~0.862
pKa of Conjugate Acid Not available~10.9-11.0~11.27[4][7]~11.1-11.22[8]
logP ~0.4 (calculated)~0.58~0.46~0.84[6]

Performance in Key Synthetic Reactions

While direct, side-by-side quantitative comparisons of reaction yields and kinetics are sparse in the literature, the performance of this compound in common synthetic transformations such as N-acylation and N-alkylation can be inferred from its structural and electronic properties in comparison to other secondary amines.

N-Acylation: This reaction involves the nucleophilic attack of the amine on an acylating agent (e.g., acyl chloride, anhydride) to form an amide. The rate of this reaction is influenced by the nucleophilicity and steric hindrance of the amine.

  • This compound: The cyclopropyl group is known to have some degree of π-character, which could slightly modulate the electron density on the nitrogen. However, its small size suggests that steric hindrance would be minimal, comparable to or slightly greater than diethylamine but less than more substituted acyclic amines.

  • Diethylamine: As a simple acyclic secondary amine, it is a competent nucleophile, though the ethyl groups offer some steric bulk.[9]

  • Pyrrolidine and Piperidine: These cyclic amines are generally considered to be excellent nucleophiles.[10] Their ring structures constrain the alkyl substituents, leading to less steric hindrance around the nitrogen atom compared to diethylamine, which can result in faster reaction rates.[10]

N-Alkylation: This Sₙ2 reaction involves the amine acting as a nucleophile to displace a leaving group from an alkyl halide. The performance is similarly governed by nucleophilicity and steric hindrance. A common issue is over-alkylation to form a quaternary ammonium salt.[11]

  • This compound: The unique stereoelectronic properties of the cyclopropyl group may influence its nucleophilicity. Its compact structure is expected to allow for efficient approach to the electrophilic carbon.

  • Diethylamine: Readily undergoes N-alkylation, but the resulting tertiary amine can be more nucleophilic, leading to the formation of quaternary ammonium salts.[9]

  • Pyrrolidine and Piperidine: Their reduced steric hindrance and high nucleophilicity make them highly reactive in N-alkylation reactions.[10] Careful control of stoichiometry and reaction conditions is often necessary to prevent over-alkylation.[12]

Experimental Protocols

Below are detailed, generalized methodologies for key experiments used to evaluate the performance of secondary amines in N-acylation and N-alkylation reactions.

Experimental Protocol 1: Comparative N-Acylation with Acyl Chloride

This protocol provides a framework for comparing the reactivity of different secondary amines in an N-acylation reaction.

Materials:

  • Secondary amine (this compound, diethylamine, etc.)

  • Acyl chloride (e.g., benzoyl chloride)[13]

  • Anhydrous dichloromethane (DCM)[14]

  • Tertiary amine base (e.g., triethylamine or pyridine)[14][15]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[13]

  • Anhydrous sodium sulfate (Na₂SO₄)[13]

Procedure:

  • In separate, dry round-bottom flasks under a nitrogen atmosphere, dissolve each secondary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.[14]

  • Cool the solutions to 0 °C using an ice bath.[14][15]

  • To each flask, add the acyl chloride (1.05 equivalents) dropwise via syringe.[14]

  • Monitor the reactions simultaneously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular time intervals to determine the rate of consumption of the starting amine.

  • Upon completion, quench each reaction by adding water.

  • Separate the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[13]

  • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]

  • Purify the crude products by flash column chromatography and determine the yield for each reaction.

Experimental Protocol 2: Comparative N-Alkylation via Reductive Amination

Reductive amination is a reliable method for N-alkylation that minimizes the risk of over-alkylation.[15]

Materials:

  • Secondary amine (this compound, diethylamine, etc.)

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)[15]

  • Anhydrous dichloromethane (DCM) or dichloroethane (DCE)[15]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In separate round-bottom flasks, dissolve each secondary amine (1.0 equivalent) and the aldehyde (1.1 equivalents) in anhydrous DCM.[15]

  • Stir the solutions at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to each flask.[15]

  • Stir the reactions at room temperature and monitor their progress by TLC or LC-MS to compare the rates of product formation.

  • Once the starting amine is consumed, quench each reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solutions under reduced pressure.

  • Purify the crude tertiary amine products by flash column chromatography and calculate the yields for comparison.

Visualizations

Experimental_Workflow General Workflow for Comparing Secondary Amine Reactivity cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Amine_A This compound in Anhydrous Solvent Reagent Add Electrophile (e.g., Acyl Chloride or Aldehyde) Amine_B Other Secondary Amine in Anhydrous Solvent Reaction_A Reaction of Amine A Reagent->Reaction_A Reactant A Reaction_B Reaction of Amine B Reagent->Reaction_B Reactant B Monitor Monitor Progress (TLC, LC-MS) Reaction_A->Monitor Reaction_B->Monitor Workup Quench & Workup Monitor->Workup Purify Purification (Chromatography) Workup->Purify Compare Compare Yields & Rates Purify->Compare

Caption: A generalized workflow for the comparative analysis of secondary amine reactivity.

Reactivity_Factors Factors Influencing Secondary Amine Reactivity Reactivity Overall Reactivity Nucleophilicity Nucleophilicity (Electron Density on N) Nucleophilicity->Reactivity Sterics Steric Hindrance (Bulk around N) Sterics->Reactivity Inversely affects Basicity Basicity (pKa) Basicity->Nucleophilicity Correlates with Structure Amine Structure Cyclic Cyclic (e.g., Pyrrolidine) Structure->Cyclic Acyclic Acyclic (e.g., Diethylamine) Structure->Acyclic Strained Strained Ring (e.g., this compound) Structure->Strained Cyclic->Sterics Reduced Acyclic->Sterics Increased Strained->Nucleophilicity Modulated

Caption: Key factors determining the reactivity of secondary amines in nucleophilic reactions.

References

A Comparative Guide to Isotopic Labeling of N-methylcyclopropanamine for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate mechanisms of monoamine oxidase (MAO) inhibition, N-methylcyclopropanamine serves as a critical tool. As a mechanism-based inactivator of MAO, understanding its interaction with the enzyme at a molecular level is paramount. Isotopic labeling of this compound provides an indispensable method for elucidating these mechanisms, tracking metabolic fate, and quantifying enzyme kinetics. This guide offers an objective comparison of various isotopic labeling strategies for this compound, supported by experimental data and detailed protocols. We also present a comparison with alternative tracer molecules used in MAO research.

Comparison of Isotopic Labeling Strategies for this compound

The choice of isotope for labeling this compound depends on the specific research question, the analytical technique employed, and budgetary considerations. The most common stable isotopes for this purpose are Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).

Isotopic LabelPosition of LabelTypical PrecursorRelative Cost of PrecursorIsotopic Purity (Typical)Primary Application in Mechanistic Studies
Deuterium (²H) Methyl group (-CD₃)Deuterated methylamine (CD₃NH₂) or deuterated methyl iodide (CD₃I)Low>98%Investigating kinetic isotope effects to determine rate-limiting steps in enzyme catalysis and metabolism.
Cyclopropyl ringDeuterated cyclopropanecarboxylic acid or deuterated cyclopropylamineModerate>98%Probing the mechanism of cyclopropyl ring opening during MAO inactivation.
Carbon-13 (¹³C) Methyl group (-¹³CH₃)¹³C-methyl iodide (¹³CH₃I)High>99%Tracing the metabolic fate of the methyl group; NMR studies of enzyme-inhibitor adducts.
Cyclopropyl ring¹³C-labeled cyclopropanecarboxylic acidHigh>99%Elucidating the structure of the covalent adduct formed with the enzyme; tracking the cyclopropyl moiety.
Nitrogen-15 (¹⁵N) Amine group (-¹⁵NH-)¹⁵N-cyclopropylamineModerate to High>99%Studying the role of the nitrogen atom in binding and catalysis; NMR studies to probe the electronic environment of the nitrogen in the enzyme-inhibitor complex.

Comparison with Alternative MAO Tracers

While this compound is a potent tool, other MAO inhibitors are also widely used as tracers in mechanistic studies, particularly in PET imaging.

Tracer MoleculeTarget MAO IsoformLabeling Isotope(s)Key CharacteristicsApplication
Clorgyline MAO-A (selective, irreversible)¹¹C, ¹⁸F, ¹²⁵IHigh affinity and selectivity for MAO-A.[1]PET and SPECT imaging of MAO-A distribution and density in the brain.[2]
Deprenyl (Selegiline) MAO-B (selective, irreversible)¹¹C, ¹⁸F, ²HHigh affinity and selectivity for MAO-B; deuterated versions are used to modulate metabolism.[3][4]PET imaging of MAO-B, particularly in the context of neurodegenerative diseases.[5]
Tranylcypromine MAO-A and MAO-B (non-selective, irreversible)Not commonly radiolabeled for imagingStructurally related to amphetamine; potent inhibitor.[6]Primarily used as a pharmacological tool in preclinical studies to assess the effects of MAO inhibition.[7][8]
Phenelzine MAO-A and MAO-B (non-selective, irreversible)Not commonly radiolabeled for imagingHydrazine-based inhibitor with a complex metabolic profile.[9][10]Preclinical and clinical studies to understand the broad effects of non-selective MAO inhibition.[11]
Moclobemide MAO-A (selective, reversible)¹¹C, ¹²⁵IReversible binding allows for the study of enzyme dynamics and competition.[12][13]PET and SPECT imaging to measure MAO-A occupancy by therapeutic drugs.[14]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of isotopically labeled this compound.

Protocol 1: Synthesis of [N-methyl-D₃]-N-methylcyclopropanamine

This protocol describes a plausible synthetic route based on the reductive amination of cyclopropanecarboxaldehyde with deuterated methylamine.

Materials:

  • Cyclopropanecarboxaldehyde

  • [D₃]-Methylamine hydrochloride (CD₃NH₂·HCl)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • To a solution of cyclopropanecarboxaldehyde (1.0 eq) in DCM, add [D₃]-methylamine hydrochloride (1.1 eq) and triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to form the corresponding imine.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel to yield [N-methyl-D₃]-N-methylcyclopropanamine.

  • For the hydrochloride salt, dissolve the purified amine in diethyl ether and add a solution of HCl in diethyl ether. The salt will precipitate and can be collected by filtration.

Isotopic Purity Determination:

  • Analyze the final product by high-resolution mass spectrometry (HRMS) to confirm the mass of the deuterated compound and determine the isotopic enrichment by comparing the relative intensities of the labeled and unlabeled species.[15][16][17][18]

  • ¹H NMR spectroscopy can also be used to confirm the absence of the N-methyl proton signal.

Protocol 2: In Vitro MAO Inhibition Assay

This protocol outlines a general method to assess the inhibitory potency of isotopically labeled this compound.

Materials:

  • Recombinant human MAO-A or MAO-B

  • Labeled this compound

  • Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrate

  • Potassium phosphate buffer (pH 7.4)

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of the labeled this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add increasing concentrations of the labeled inhibitor to wells containing the potassium phosphate buffer.

  • Add the MAO enzyme (A or B) to each well and pre-incubate for various time points (e.g., 0, 15, 30 minutes) at 37°C to assess time-dependent inhibition.

  • Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Measure the rate of product formation over time using a spectrofluorometer. For kynuramine, the product 4-hydroxyquinoline is fluorescent. For benzylamine, the production of hydrogen peroxide can be coupled to a fluorescent probe like Amplex Red.

  • Calculate the initial reaction rates and determine the IC₅₀ values (the concentration of inhibitor that causes 50% inhibition) for each pre-incubation time.

  • Plot the reciprocal of the observed rate constant (k_obs) versus the reciprocal of the inhibitor concentration to determine the inactivation rate constant (k_inact) and the inhibition constant (K_i).

Visualizations

The following diagrams illustrate the synthetic pathway, the mechanism of MAO inactivation, and the experimental workflow for inhibition studies.

Synthesis_of_Labeled_N_methylcyclopropanamine cluster_deuterium Deuterium Labeling (N-methyl-D3) cluster_carbon13 Carbon-13 Labeling (N-13CH3) cluster_nitrogen15 Nitrogen-15 Labeling Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Imine_D Intermediate Imine Cyclopropanecarboxaldehyde->Imine_D + CD3NH2 CD3NH2 [D3]-Methylamine Product_D [N-methyl-D3]-N-methylcyclopropanamine Imine_D->Product_D + STAB STAB Sodium Triacetoxyborohydride Cyclopropylamine Cyclopropylamine Product_C13 [N-methyl-13C]-N-methylcyclopropanamine Cyclopropylamine->Product_C13 + [13C]H3I (Alkylation) 13CH3I [13C]-Methyl Iodide 15N_Cyclopropylamine [15N]-Cyclopropylamine Product_N15 [15N]-N-methylcyclopropanamine 15N_Cyclopropylamine->Product_N15 + CH3I (Alkylation) CH3I Methyl Iodide

Caption: Synthetic pathways for isotopic labeling of this compound.

MAO_Inactivation_Mechanism MAO_FADox MAO (FAD_ox) Enzyme_Substrate_Complex Enzyme-Inhibitor Complex MAO_FADox->Enzyme_Substrate_Complex + Inhibitor Inhibitor This compound Inhibitor->Enzyme_Substrate_Complex Single_Electron_Transfer Single Electron Transfer Enzyme_Substrate_Complex->Single_Electron_Transfer Radical_Intermediate Radical Cation Intermediate + MAO (FAD_semiquinone) Single_Electron_Transfer->Radical_Intermediate Ring_Opening Cyclopropyl Ring Opening Radical_Intermediate->Ring_Opening Covalent_Adduct Covalent Adduct (Inactivated Enzyme) Ring_Opening->Covalent_Adduct

Caption: Proposed mechanism of MAO inactivation by this compound.

Experimental_Workflow Start Start: Prepare Reagents Inhibitor_Prep Prepare serial dilutions of labeled this compound Start->Inhibitor_Prep Enzyme_Addition Add MAO enzyme to wells Inhibitor_Prep->Enzyme_Addition Pre_incubation Pre-incubate at 37°C Enzyme_Addition->Pre_incubation Substrate_Addition Add substrate (e.g., kynuramine) Pre_incubation->Substrate_Addition Measurement Measure fluorescence over time Substrate_Addition->Measurement Data_Analysis Calculate initial rates and IC50 values Measurement->Data_Analysis Kinetics Determine k_inact and K_i Data_Analysis->Kinetics

Caption: Workflow for in vitro MAO inhibition assay.

References

A Head-to-Head Comparison of Synthetic Routes to N-methylcyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key intermediates is paramount. N-methylcyclopropanamine, a valuable building block in medicinal chemistry, can be synthesized through several routes, each with its own set of advantages and disadvantages. This guide provides a detailed head-to-head comparison of three primary synthetic methodologies: direct alkylation of cyclopropylamine, reductive amination of cyclopropanecarboxaldehyde, and the Eschweiler-Clarke reaction.

This comparative analysis delves into the experimental protocols, performance metrics, safety considerations, and cost-effectiveness of each route to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Routes

MetricDirect AlkylationReductive AminationEschweiler-Clarke Reaction
Starting Materials Cyclopropylamine, Methylating Agent (e.g., Methyl Iodide)Cyclopropanecarboxaldehyde, MethylamineCyclopropylamine, Formaldehyde, Formic Acid
Typical Yield Variable, prone to over-alkylationHighVery High (often >80-90%)[1][2]
Reaction Conditions Basic conditions, often requires heatingMild, often at room temperatureHeating, typically 80-100 °C[1]
Selectivity Low, can produce di- and tri-methylated byproductsHigh for mono-methylationHigh for mono-methylation, no quaternary salt formation[3]
Key Reagents & Safety Toxic and carcinogenic methylating agents (e.g., methyl iodide)Flammable and toxic reagentsCorrosive formic acid, toxic formaldehyde
Scalability Challenging due to selectivity issues and hazardous reagentsGenerally scalableScalable and widely used in industrial processes[2]
Cost-Effectiveness Potentially lower raw material cost but purification challenges increase overall costModerate, depends on the cost of the aldehyde and reducing agentGenerally cost-effective due to inexpensive reagents and high yields

In-Depth Analysis of Synthesis Routes

Direct Alkylation of Cyclopropylamine

This classical approach involves the direct reaction of cyclopropylamine with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

Reaction Scheme:

Direct_Alkylation start Cyclopropylamine reagents + CH3-I (Methyl Iodide) + Base start->reagents product This compound reagents->product byproduct + Over-alkylation products (di- and tri-methylated) reagents->byproduct

Direct Alkylation of Cyclopropylamine.

Experimental Protocol (General): A solution of cyclopropylamine and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) is treated with a methylating agent (e.g., methyl iodide). The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion. After the reaction, the mixture is worked up by extraction and purified by distillation or chromatography to isolate the desired this compound.

Performance: The primary drawback of this method is the lack of selectivity. The initially formed this compound is often more nucleophilic than the starting cyclopropylamine, leading to subsequent alkylation to form N,N-dimethylcyclopropanamine and even quaternary ammonium salts. Achieving high yields of the mono-methylated product can be challenging and often requires careful control of stoichiometry and reaction conditions, leading to complex purification procedures.

Safety, Scalability, and Cost: Methylating agents like methyl iodide are toxic, carcinogenic, and volatile, requiring stringent safety precautions. The formation of multiple products complicates purification, making this route less amenable to large-scale production. While the starting materials may be relatively inexpensive, the costs associated with purification and waste disposal can be significant.

Reductive Amination of Cyclopropanecarboxaldehyde

Reductive amination is a versatile and widely used method for the synthesis of amines. In this case, cyclopropanecarboxaldehyde is reacted with methylamine to form an intermediate imine, which is then reduced in situ to yield this compound.

Reaction Scheme:

Reductive_Amination start Cyclopropanecarboxaldehyde reagent1 + CH3NH2 (Methylamine) start->reagent1 intermediate Imine Intermediate reagent1->intermediate reagent2 + Reducing Agent (e.g., NaBH4) intermediate->reagent2 product This compound reagent2->product

Reductive Amination of Cyclopropanecarboxaldehyde.

Experimental Protocol (General): Cyclopropanecarboxaldehyde and methylamine (often as a solution in a solvent like methanol) are mixed, sometimes with a catalytic amount of acid to facilitate imine formation. A reducing agent, such as sodium borohydride, is then added portion-wise to the reaction mixture. The reaction is typically stirred at room temperature until completion. The product is then isolated through an extractive workup and purified.

Performance: Reductive amination generally offers high yields and excellent selectivity for the desired mono-methylated product. The reaction conditions are typically mild, and the process is often a one-pot procedure.

Safety, Scalability, and Cost: The reagents used, such as sodium borohydride, are flammable and require careful handling. However, the overall process is considered safer and more scalable than direct alkylation with hazardous alkylating agents. The cost-effectiveness of this route is dependent on the price of the starting aldehyde and the reducing agent.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specific type of reductive amination where formaldehyde serves as the source of the methyl group and formic acid acts as the reducing agent. This method is highly effective for the methylation of primary and secondary amines.

Reaction Scheme:

Eschweiler_Clarke start Cyclopropylamine reagents + HCHO (Formaldehyde) + HCOOH (Formic Acid) start->reagents product This compound reagents->product byproduct + CO2 + H2O

Eschweiler-Clarke Reaction of Cyclopropylamine.

Experimental Protocol (General): Cyclopropylamine is heated with an excess of formaldehyde and formic acid.[3] The reaction is typically carried out at temperatures between 80-100 °C.[1] After the reaction is complete, the mixture is cooled, made basic, and the product is extracted with an organic solvent. The final product is then purified by distillation.

Performance: The Eschweiler-Clarke reaction is renowned for its high efficiency and excellent yields, often exceeding 80%.[1] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[3] For instance, the Eschweiler-Clarke methylation of N-methyl-D-aspartic acid has been reported with a yield of 90%.[2]

Safety, Scalability, and Cost: The reagents, formaldehyde and formic acid, are corrosive and toxic, requiring appropriate handling in a well-ventilated fume hood. However, the reaction is a well-established and robust method that is amenable to large-scale synthesis.[2] The low cost of formaldehyde and formic acid makes this route highly cost-effective, especially for industrial applications.

Conclusion

For laboratory-scale synthesis where high purity and yield are critical, both reductive amination and the Eschweiler-Clarke reaction are superior to direct alkylation. The Eschweiler-Clarke reaction, in particular, stands out for its simplicity, high yields, and cost-effectiveness, making it an attractive option for large-scale production. Direct alkylation, while seemingly straightforward, is often plagued by poor selectivity and the use of highly hazardous reagents, making it the least favorable option for the synthesis of this compound. The choice between reductive amination with a borohydride reducing agent and the Eschweiler-Clarke reaction may depend on the availability of starting materials, specific reaction conditions preferred, and the scale of the synthesis.

References

A Comparative Guide to N-methylcyclopropanamine and Other Commercial Amine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a drug candidate. Small, functionalized amines are foundational motifs in a vast array of pharmaceuticals. This guide provides a detailed comparison of N-methylcyclopropanamine against structurally related, commercially available amine building blocks: its primary amine parent, cyclopropylamine; the acyclic analogue, methylamine; and the ring-expanded homologue, cyclobutylamine.

Physicochemical Properties: A Quantitative Overview

The physicochemical characteristics of a building block are paramount as they directly translate to the properties of the final compound, such as solubility, lipophilicity, and metabolic stability. The following table summarizes key quantitative data for this compound and its selected commercial alternatives.

PropertyThis compoundCyclopropylamineMethylamineCyclobutylamine
Structure this compoundCyclopropylamineMethylamineCyclobutylamine
CAS Number 5163-20-2[1]765-30-0[2]74-89-5[3]2516-34-9[4]
Molecular Weight ( g/mol ) 71.12[5]57.09[2]31.06[3]71.12[4]
Boiling Point (°C) Not Available49-50[2]-6.3[6]80.5–81.5[7]
Density (g/mL at 25°C) Not Available0.824[2]~0.66 (liquid)0.833
pKa of Conjugate Acid Not Available9.10[2]10.66[3]~10.80 (Predicted)[8][9]
logP 0.4[5]0.07[10]-0.57 to -1.1[6][11][12]0.2[4]

Reactivity and Performance Comparison

While direct, side-by-side experimental comparisons in the literature are scarce, the reactivity of these amines can be inferred from fundamental chemical principles.

  • Nucleophilicity and Basicity: Basicity, indicated by the pKa of the conjugate acid, influences the nucleophilicity of the amine. Methylamine is the most basic, followed by cyclobutylamine and then cyclopropylamine.[2][3][8][9] The higher basicity generally translates to higher nucleophilicity in many reactions. The cyclopropyl group's electron-withdrawing nature, a consequence of the increased s-character in its C-C bonds, reduces the basicity of cyclopropylamine compared to other alkylamines.

  • Steric Hindrance: this compound, as a secondary amine, introduces more steric bulk around the nitrogen atom compared to the primary amines in this list. This can be a double-edged sword. In reactions like amide coupling, this increased steric hindrance may slow down reaction rates and require more forceful coupling agents or conditions. However, it can also offer greater selectivity in certain reactions. Methylamine is the least sterically hindered, followed by cyclopropylamine and cyclobutylamine.

  • Impact of the Cycloalkyl Ring: The strained three-membered ring of cyclopropylamines confers unique chemical properties.[13][14] The ring itself can be susceptible to opening under certain oxidative metabolic conditions, which can be a metabolic liability.[15] In contrast, the cyclobutane ring is less strained and generally more metabolically robust. The rigid structures of cyclopropyl and cyclobutyl groups can be highly advantageous for locking in specific conformations required for binding to a biological target.

Applications in Drug Discovery

The choice of an amine building block can significantly impact a drug's pharmacological profile.

  • This compound: As a building block, it provides a unique combination of a lipophilic, rigid cyclopropyl group with the characteristics of a secondary amine.[16][17] This can be used to fine-tune solubility, permeability, and metabolic stability while exploring structure-activity relationships (SAR).

  • Cyclopropylamine: This moiety is a well-established pharmacophore. It is found in several approved drugs, including the antibiotic Ciprofloxacin and various monoamine oxidase inhibitors (MAOIs) for treating depression.[13][18] The cyclopropyl group often enhances potency and metabolic stability.[19]

  • Methylamine: As the simplest amine, it is a fundamental building block used in the synthesis of countless pharmaceuticals, including theophylline and ephedrine.[3] Its small size and high polarity make it a versatile tool for introducing a basic nitrogen center.

  • Cyclobutylamine: The cyclobutane motif is increasingly used in drug design to improve properties like metabolic stability and potency.[20][21] For instance, replacing a more metabolically susceptible group with a cyclobutylamine has been a successful strategy in developing potent and selective inhibitors, such as in the case of certain AKT kinase inhibitors for cancer therapy.[20]

Mandatory Visualizations

Logical Flow for Building Block Selection

The following diagram illustrates a decision-making process for selecting an appropriate amine building block based on desired molecular properties.

G start Start: Define desired properties (e.g., pKa, logP, vector) q1 Primary or Secondary Amine? start->q1 q2 Need to increase lipophilicity/rigidity? q1->q2 Primary q4 Introduce steric bulk at N? q1->q4 Secondary q3 High Basicity Required? q2->q3 Yes a1 Methylamine (Smallest, most polar) q2->a1 No a2 Cyclopropylamine (Rigid, moderate lipophilicity) q3->a2 No a3 Cyclobutylamine (More stable ring, higher lipophilicity) q3->a3 Yes a4 This compound (Secondary, rigid, lipophilic) q4->a4 Yes q5 Concerned about ring strain metabolism? q5->a3 Yes a2->q5

Caption: A decision tree for selecting an amine building block.

Example Signaling Pathway: AKT Inhibition

Cyclobutylamine has been incorporated into inhibitors of the AKT (Protein Kinase B) signaling pathway, which is often dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Cyclobutylamine-based AKT Inhibitor (e.g., ARQ092) Inhibitor->AKT inhibits

Caption: Inhibition of the PI3K/AKT pathway by a cyclobutylamine-containing drug.

Experimental Protocols

To facilitate direct comparison in a laboratory setting, the following standard protocols for two common transformations are provided.

Protocol 1: Amide Bond Formation (EDC/HOBt Coupling)

This protocol describes a general procedure for coupling an amine with a carboxylic acid.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL), add HOBt (1.2 mmol) and EDC·HCl (1.2 mmol).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the selected amine (1.1 mmol) to the reaction mixture, followed by the addition of DIPEA (3.0 mmol).

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amide.

The yield and purity of the resulting amide should be quantified to compare the relative performance of each amine building block.

Protocol 2: Reductive Amination

This protocol outlines the formation of a secondary or tertiary amine from an aldehyde or ketone.

Materials:

  • Carbonyl compound (aldehyde or ketone) (1.0 eq)

  • Amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic, ~0.1 eq, optional)

Procedure:

  • Dissolve the carbonyl compound (1.0 mmol) and the amine (1.2 mmol) in DCM or DCE (10 mL) in a round-bottom flask.

  • If the amine is used as a hydrochloride salt, add 1.0 eq of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the stirring solution.

  • Continue stirring at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench carefully by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the product.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Analysis & Purification Reagents 1. Combine Amine (1.1 eq) & Carboxylic Acid (1.0 eq) in Anhydrous DMF Activation 2. Add Coupling Reagents (e.g., EDC/HOBt, DIPEA) Reagents->Activation Reaction 3. Stir at Room Temp (12-24h) Activation->Reaction Quench 4. Dilute with EtOAc & Perform Aqueous Washes Reaction->Quench Dry 5. Dry Organic Layer (Na2SO4) & Concentrate Quench->Dry Purify 6. Purify via Flash Chromatography Dry->Purify Analyze 7. Characterize Product (NMR, LC-MS) & Calculate Yield Purify->Analyze

Caption: A typical experimental workflow for amide coupling.

References

The Use of N-methylcyclopropanamine in Patented Synthetic Processes: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. N-methylcyclopropanamine, a secondary amine featuring a cyclopropyl group, is a valuable synthon in medicinal chemistry. This guide provides a review of patents that cite this compound in synthesis, offering a comparative analysis of its application and performance where publicly available data permits.

While a direct head-to-head comparison of this compound with alternative amines within a single patent is not extensively documented, a comparative analysis can be constructed by examining patents describing the synthesis of similar final products using different amine reagents. This review focuses on the synthesis of N-substituted bicyclo[1.1.1]pentane-1-carboxamides, a class of compounds of growing interest in drug discovery due to their unique structural and physicochemical properties.

Comparison of Amine Reagents in the Synthesis of Bicyclo[1.1.1]pentane-1-carboxamides

A key reaction in the synthesis of many pharmaceutical candidates is the amidation of a carboxylic acid or its activated derivative. The choice of the amine nucleophile can significantly impact the reaction efficiency, yield, and purification of the final product. Below is a comparison of synthetic protocols for N-substituted bicyclo[1.1.1]pentane-1-carboxamides, highlighting the use of this compound and an alternative, pyrrolidine.

ParameterSynthesis of N-cyclopropyl-3-hydroxy-N-methylbicyclo[1.1.1]pentane-1-carboxamideSynthesis of (3-hydroxybicyclo[1.1.1]pentan-1-yl)(pyrrolidin-1-yl)methanone
Amine Reagent This compoundPyrrolidine
Starting Material 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
Coupling Reagents HATU, DIPEAHATU, DIPEA
Solvent DMFDMF
Reaction Temperature 25 °C25 °C
Reaction Time 12 h12 h
Reported Yield 44%70%
Patent Reference WO2024092039A1WO2024092039A1

Note: The comparison is based on data extracted from the specified patent. Yields can be influenced by various factors including scale, purity of reagents, and specific work-up procedures.

Experimental Protocols

Synthesis of N-cyclopropyl-3-hydroxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide

To a solution of 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid (100 mg, 0.78 mmol, 1.0 eq) in DMF (2.0 mL) was added HATU (357 mg, 0.94 mmol, 1.2 eq) and DIPEA (302 mg, 2.34 mmol, 408 uL, 3.0 eq). The mixture was stirred at 25 °C for 10 minutes. Then, this compound (55.5 mg, 0.78 mmol, 1.0 eq) was added. The mixture was stirred at 25 °C for 12 hours. The reaction was filtered and the filtrate was purified by preparative HPLC to afford the title compound.

Synthesis of (3-hydroxybicyclo[1.1.1]pentan-1-yl)(pyrrolidin-1-yl)methanone

To a solution of 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid (100 mg, 0.78 mmol, 1.0 eq) in DMF (2.0 mL) was added HATU (357 mg, 0.94 mmol, 1.2 eq) and DIPEA (302 mg, 2.34 mmol, 408 uL, 3.0 eq). The mixture was stirred at 25 °C for 10 minutes. Then, pyrrolidine (55.5 mg, 0.78 mmol, 65.2 uL, 1.0 eq) was added. The mixture was stirred at 25 °C for 12 hours. The reaction was filtered and the filtrate was purified by preparative HPLC to afford the title compound.

Synthesis Workflow

The general workflow for the synthesis of N-substituted bicyclo[1.1.1]pentane-1-carboxamides via amide coupling is depicted below.

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_end Product & Purification A 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid F Amide Coupling A->F B Amine (e.g., this compound) B->F C Coupling Agent (HATU) C->F D Base (DIPEA) D->F E Solvent (DMF) E->F G Crude Product F->G H Purification (Prep-HPLC) G->H I Final Product H->I

General workflow for amide synthesis.

Discussion

Based on the data from patent WO2024092039A1, the synthesis of the pyrrolidine amide derivative of 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid resulted in a higher yield (70%) compared to the this compound derivative (44%) under identical reaction conditions. This suggests that, in this specific case, pyrrolidine may be a more efficient nucleophile for this amide coupling reaction.

It is important to note that this is a single data point, and the performance of an amine in a synthesis can be highly substrate-dependent. Factors such as steric hindrance, basicity, and solubility can all play a role in the outcome of the reaction. The lower yield observed with this compound could be attributed to the increased steric bulk of the cyclopropyl group compared to the planar pyrrolidine ring, which may hinder its approach to the activated carboxylic acid intermediate.

Conclusion

Safety Operating Guide

Proper Disposal of N-methylcyclopropanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: N-methylcyclopropanamine is a hazardous chemical requiring specialized disposal procedures. Do not dispose of this chemical down the drain or in regular waste streams. The primary recommended method of disposal is incineration by a licensed hazardous waste management company. This guide provides essential safety and logistical information to ensure the safe and compliant disposal of this compound in a research and development setting.

Safety and Hazard Profile

This compound is classified as a hazardous substance with the following key characteristics:

  • Flammability: It is a flammable liquid and vapor.

  • Corrosivity: It causes severe skin burns and eye damage.[1]

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1]

Due to these hazards, strict adherence to safety protocols is mandatory when handling and preparing this chemical for disposal.

Quantitative Data for Disposal

While specific disposal parameters are determined by licensed waste management facilities, the following table summarizes key identifiers and hazard classifications for this compound. This information is crucial for proper waste manifest documentation.

ParameterValueSource
CAS Number 5163-20-2PubChem[1]
UN Number Not explicitly assigned; however, related flammable and corrosive amines fall under various UN numbers. Consult your disposal vendor.General SDS Information
GHS Hazard Codes H225, H301, H302, H312, H314, H332PubChem[1]
RCRA Waste Codes Not specifically listed; however, it may be classified as D001 (Ignitable) and D002 (Corrosive). Final determination must be made by a qualified professional in accordance with 40 CFR parts 260-273.[2][3]EPA

Step-by-Step Disposal Protocol

The disposal of this compound should follow a clear and documented procedure to ensure safety and regulatory compliance.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile rubber).

    • Safety goggles and a face shield.

    • A flame-retardant lab coat.

    • Closed-toe shoes.

  • All handling of the chemical for disposal preparation should be conducted in a certified chemical fume hood.

2. Waste Segregation and Containerization:

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office and the designated disposal company. Incompatible materials can lead to dangerous reactions.

  • Collect this compound waste in a designated, properly labeled, and compatible container. The container should be made of a material that will not react with the chemical (e.g., borosilicate glass or a compatible plastic).

  • The container must be in good condition, with a secure, leak-proof cap.

3. Labeling:

  • Properly label the waste container with the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The specific hazards (e.g., "Flammable," "Corrosive," "Toxic").

    • The accumulation start date.

    • The name of the principal investigator or lab group.

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure and away from sources of ignition, heat, and incompatible materials.

  • Ensure the storage area is well-ventilated.

5. Arranging for Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste.

  • Provide them with all necessary information about the waste, including its composition and volume.

  • A licensed hazardous waste disposal company will be contracted for the transportation and final disposal, which will be conducted via chemical incineration.[4]

6. Documentation:

  • Complete a hazardous waste manifest provided by the disposal company. This document tracks the waste from your laboratory to its final destination.[5]

  • Retain a copy of the manifest for your records, as required by EPA and local regulations.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs Environmental Health & Safety (EHS) & Vendor start This compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate containerize Use Designated, Compatible Container segregate->containerize label_waste Label Container as Hazardous Waste containerize->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest pickup Waste Collected by Licensed Vendor manifest->pickup transport Transport to Disposal Facility pickup->transport incinerate Incineration of Waste transport->incinerate end_process Disposal Complete incinerate->end_process

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures

In the event of a spill of this compound:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and your institution's EHS office.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Isolate: Prevent entry into the spill area.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of trained emergency response personnel.

For small spills, trained laboratory personnel may use an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit) to contain the spill. All materials used for cleanup must also be disposed of as hazardous waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

Personal protective equipment for handling N-methylcyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals, working with N-methylcyclopropanamine. Adherence to these procedures is critical to ensure a safe laboratory environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as acutely toxic if swallowed and may cause respiratory irritation, skin irritation, and serious eye irritation.[1][2]

Personal Protective Equipment (PPE) and Safety Measures

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE and safety measures.

Equipment TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3][4]To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[5]
Eye Protection Safety glasses with side-shields or chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.[3][6]To protect eyes from splashes and vapors.
Face Protection A face shield should be worn in addition to safety glasses when there is a risk of splashing or a highly exothermic reaction.[3]To provide full-face protection from chemical splashes.
Skin and Body Protection A flame-retardant, anti-static lab coat and appropriate chemical-resistant clothing.[4][6] Long pants and closed-toe shoes are also required.[3]To protect the skin from accidental contact and splashes.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[5] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.[7]To protect against inhalation of harmful vapors, mists, or dust.
Ventilation Work in a well-ventilated area.[2] Use only outdoors or in a well-ventilated area.[2]To minimize the concentration of airborne contaminants.

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following procedural steps is essential for the safe handling of this compound.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Confirm that all necessary PPE is available and in good condition.

    • Review the Safety Data Sheet (SDS) before starting any work.

  • Handling :

    • Wear the appropriate PPE as detailed in the table above.

    • Handle the substance in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid direct contact with the skin, eyes, and clothing.[2]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

    • Wash hands thoroughly after handling the chemical.[2][6]

  • In Case of Exposure :

    • If inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

    • In case of skin contact : Immediately wash off with soap and plenty of water. Consult a physician.[5]

    • In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

    • If swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Segregation :

    • Collect all waste materials, including unused product and contaminated PPE, in a designated and properly labeled waste container.

  • Containerization :

    • Use a suitable, closed container for disposal.[5]

  • Disposal :

    • Dispose of the waste through a licensed professional waste disposal service.[5]

    • Alternatively, the material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

    • Do not allow the product to enter drains.[5]

    • Dispose of contaminated packaging as unused product.[5]

Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Preparation (Review SDS, Check PPE) handle 2. Chemical Handling (In Fume Hood, Wear PPE) prep->handle exposure 3. Exposure Response (First Aid Measures) handle->exposure If Exposure Occurs segregate 1. Waste Segregation (Collect Contaminated Items) handle->segregate After Use containerize 2. Containerization (Use Labeled, Closed Containers) segregate->containerize dispose 3. Final Disposal (Licensed Vendor/Incineration) containerize->dispose

Caption: Workflow for this compound Handling and Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methylcyclopropanamine
Reactant of Route 2
N-methylcyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.